molecular formula C11H10N4O2S B096383 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol CAS No. 17050-61-2

4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B096383
CAS No.: 17050-61-2
M. Wt: 262.29 g/mol
InChI Key: GUZZADMBHQNVTA-UHFFFAOYSA-N
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Description

4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a specialized chemical scaffold of significant interest in medicinal chemistry and materials science research. This compound belongs to the 1,2,4-triazole class, which is extensively investigated for developing novel bioactive molecules . Its structure, featuring a thiol group and an allyl substituent, makes it a versatile building block for click chemistry, particularly in the thiol-epoxy reaction, which is valued for synthesizing polymers, advanced materials with programmed properties, and vicinal amino alcohols with thioether fragments . The electron-withdrawing 3-nitrophenyl moiety can influence the compound's electronic properties and its binding affinity to biological targets. Researchers utilize this compound to create new derivatives for probing biological mechanisms and developing potential therapeutic agents, given that similar 1,2,4-triazole derivatives are known for their wide range of pharmacological activities . Furthermore, its properties are a subject of advanced spectroscopic and computational studies, aiding in the rational design of new compounds . This product is intended for research purposes by qualified laboratory personnel and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(3-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-2-6-14-10(12-13-11(14)18)8-4-3-5-9(7-8)15(16)17/h2-5,7H,1,6H2,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZZADMBHQNVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352184
Record name 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17050-61-2
Record name 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core basic properties of the heterocyclic compound 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol . Synthesizing theoretical principles with practical and validated experimental methodologies, this document is designed to equip researchers in medicinal chemistry, drug discovery, and materials science with the foundational knowledge required for the effective handling, characterization, and application of this molecule.

Introduction and Molecular Significance

This compound is a multifaceted molecule belonging to the 1,2,4-triazole class of nitrogen-containing heterocycles. This family of compounds is of significant interest due to its wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The unique structural amalgamation within this specific derivative—an acidic thiol group, a basic triazole core, a lipophilic allyl group, and an electron-withdrawing nitrophenyl moiety—suggests a complex chemical profile and a rich potential for diverse molecular interactions.

A thorough understanding of its basic properties, particularly its ionization constant (pKa), is paramount. The pKa value dictates the compound's degree of ionization at physiological pH, which in turn governs critical pharmacokinetic and pharmacodynamic parameters such as solubility, membrane permeability, protein binding, and interaction with biological targets.[2] This guide will delve into the synthesis, structural characterization, and a detailed exploration of the factors influencing its basicity, supported by robust experimental protocols.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a multi-step process, culminating in the cyclization of a key thiosemicarbazide intermediate. This approach provides a reliable and scalable route to the target compound.

Synthetic Pathway

The logical flow for the synthesis begins with the formation of an acid hydrazide, followed by the introduction of the allyl isothiocyanate and subsequent base-catalyzed cyclization.

Synthesis_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Thiosemicarbazide Synthesis cluster_2 Step 3: Cyclization A 3-Nitrobenzoic Acid B Thionyl Chloride or Esterification A->B C 3-Nitrobenzoyl Chloride or Methyl 3-Nitrobenzoate B->C D Hydrazine Hydrate C->D E 3-Nitrobenzohydrazide D->E F Allyl Isothiocyanate E->F Ethanol, Reflux G 1-(3-Nitrobenzoyl)-4-allylthiosemicarbazide E->G F->G H Aqueous NaOH or KOH, Reflux G->H Acidification (e.g., HCl) I 4-Allyl-5-(3-nitrophenyl)- 4H-1,2,4-triazole-3-thiol H->I Acidification (e.g., HCl)

Caption: Synthetic route for this compound.

Detailed Synthetic Protocol

This protocol is a self-validating system. The purity and identity of the product from each step should be confirmed by techniques such as Thin Layer Chromatography (TLC) and melting point determination before proceeding to the next, ensuring the integrity of the final product.

Step 1: Synthesis of 3-Nitrobenzohydrazide

  • To a solution of methyl 3-nitrobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to yield 3-nitrobenzohydrazide.

Step 2: Synthesis of 1-(3-Nitrobenzoyl)-4-allylthiosemicarbazide

  • Dissolve 3-nitrobenzohydrazide (1 equivalent) in absolute ethanol.

  • Add allyl isothiocyanate (1.1 equivalents) to the solution.

  • Reflux the mixture for 3-5 hours.

  • Cool the solution to room temperature and collect the precipitated product by filtration. Wash with cold ethanol to obtain the thiosemicarbazide intermediate.

Step 3: Synthesis of this compound (Target Compound)

  • Suspend the 1-(3-nitrobenzoyl)-4-allylthiosemicarbazide (1 equivalent) in an aqueous solution of 8% sodium hydroxide.[3]

  • Reflux the mixture for 4-6 hours until a clear solution is obtained.

  • Cool the reaction mixture and filter to remove any impurities.

  • Acidify the filtrate with cold, dilute hydrochloric acid to a pH of 5-6 to precipitate the product.[3]

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. Theoretical studies and data from analogous compounds confirm that the title compound exists in a tautomeric equilibrium between the thiol and thione forms, which can be influenced by the solvent and solid-state packing.[4]

Spectroscopic Data Characteristic Features
¹H NMR (DMSO-d₆)Signals corresponding to the aromatic protons of the 3-nitrophenyl group (typically in the δ 7.5-8.5 ppm range), protons of the allyl group (δ 4.5-6.0 ppm), and a broad singlet for the SH proton (often downfield, >13 ppm).
¹³C NMR (DMSO-d₆)Resonances for the aromatic carbons, the carbons of the allyl group, and the two distinct carbons of the triazole ring (C3 and C5), with the C=S carbon appearing significantly downfield.
FTIR (KBr, cm⁻¹)Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N stretching (around 1600-1620 cm⁻¹), and the C=S (thione) stretching (around 1250-1280 cm⁻¹). A weak S-H stretch may be observed around 2550-2600 cm⁻¹ in the thiol tautomer.[5]
UV-Vis (Ethanol)Absorption maxima corresponding to π → π* transitions of the aromatic nitrophenyl ring and the triazole system. The position of these maxima is pH-dependent, a crucial feature for pKa determination.

Physicochemical and Basic Properties

The basicity of this compound is a composite of the electronic properties of its constituent functional groups. The triazole ring itself is weakly basic due to the presence of lone pairs on the nitrogen atoms.[6] However, this basicity is significantly modulated by the attached substituents.

Factors Influencing Basicity
  • 1,2,4-Triazole Core: The nitrogen atoms of the triazole ring are the primary sites of protonation. Computational studies suggest that protonation is most likely to occur at the N1 or N2 positions.[6]

  • 3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density on the triazole ring, thereby decreasing its basicity.

  • Thiol/Thione Group: The compound exists in a thiol-thione tautomeric equilibrium. The thione form (C=S) is electron-withdrawing and contributes to a decrease in the basicity of the triazole ring. The acidic nature of the thiol proton (pKa typically in the range of 6-8) means that at physiological pH, this group can be deprotonated, introducing a negative charge that would further disfavor protonation of the triazole ring.

  • Allyl Group: The allyl group at the N4 position is a weakly electron-donating group, which slightly increases the electron density on the triazole ring, marginally enhancing its basicity.

The net effect of these competing electronic influences results in the compound being a very weak base. The primary ionizable group under accessible pH conditions is the acidic thiol group.

Determination of the Ionization Constant (pKa)

Due to the poor aqueous solubility of the title compound, determination of its pKa requires specialized techniques. Potentiometric titration in a co-solvent system is a robust and widely accepted method.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Co-solvent (e.g., Methanol-Water) D Place Solution in Thermostatted Vessel A->D B Calibrate pH Electrode with Standard Buffers B->D C Prepare Titrant (e.g., 0.1 M HCl or NaOH) E Add Titrant in Small Increments C->E D->E F Record pH after Each Addition E->F G Plot Titration Curve (pH vs. Volume of Titrant) F->G H Determine Inflection Point (First Derivative Plot) G->H I Calculate pKa (pH at Half-Equivalence Point) H->I

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Potentiometric pKa Determination

Rationale: The use of a co-solvent like methanol or dioxane is necessary to achieve a sufficient concentration of the sparingly soluble analyte for accurate potentiometric measurement.[7] By performing titrations in several co-solvent-water mixtures and extrapolating to 0% co-solvent, the aqueous pKa can be reliably estimated. Maintaining a constant ionic strength minimizes variations in activity coefficients.

Materials and Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Autotitrator or manual burette

  • Thermostatted titration vessel

  • Magnetic stirrer

  • Nitrogen gas supply

  • This compound

  • Methanol (HPLC grade)

  • Deionized, carbonate-free water

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Potassium chloride (KCl)

Procedure:

  • Preparation of Solutions: Prepare a series of solutions of the title compound (e.g., 0.005 M) in different methanol-water mixtures (e.g., 40%, 50%, 60% v/v). For each solution, add KCl to maintain a constant ionic strength of 0.15 M.[8]

  • System Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4, 7, and 10) at the desired temperature (e.g., 25 °C).

  • Titration:

    • Transfer a known volume (e.g., 25 mL) of the sample solution to the thermostatted vessel.

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[8]

    • Begin stirring the solution gently.

    • Titrate the solution with standardized 0.1 M NaOH (for the acidic thiol group). Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH reading after each addition, ensuring the reading is stable.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pH at the half-equivalence point is the apparent pKa (pKa') in that specific solvent mixture.

    • Repeat the titration for each co-solvent concentration.

  • Extrapolation to Aqueous pKa:

    • Plot the determined pKa' values against the mole fraction or volume percentage of the co-solvent.

    • Perform a linear extrapolation of the data back to 0% co-solvent to obtain the aqueous pKa value.

Conclusion

This compound is a compound with a nuanced chemical personality, defined by the interplay of its constituent functional groups. Its synthesis is achievable through established heterocyclic chemistry routes. The basicity of the triazole core is significantly attenuated by the potent electron-withdrawing effect of the 3-nitrophenyl group and the thione tautomer, rendering the molecule a very weak base. The most prominent ionizable feature is the acidic thiol group. The determination of its pKa, a critical parameter for drug development, requires specialized protocols, such as potentiometric titration in co-solvent systems, to overcome its limited aqueous solubility. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently engage with this promising class of molecules.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Avdeef, A., & Tsinman, K. (2006). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1183-1192.
  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives and their biological activities. Turkish Journal of Chemistry, 26(4), 531-541.
  • Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Journal of pharmaceutical and biomedical analysis, 16(2), 183-93.
  • El-Sayed, M. A. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1045-1052.
  • Küçükgüzel, I., Oruç, E. E., Rollas, S., Sahin, F., & Özbek, A. (2004).
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Zhang, M., Chen, L., & Liu, X. (2010). Synthesis and Biological Evaluation of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 15(11), 8199-8210.
  • Gabrielyan, L., et al. (2025). Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole.
  • Barandalla, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(8), 634-638.
  • Oruç-Emre, E. E., Ülker, S., & Küpeli, E. (2008). Synthesis and biological activity of some new 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Bioorganic & medicinal chemistry, 16(14), 6937-6943.
  • Küçükgüzel, Ş. G., et al. (2004).
  • Öğretir, C., et al. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Turkish Journal of Chemistry, 34(1), 1-12.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
  • Al-Soud, Y. A., et al. (2004).
  • Vaskevych, A. I., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(19), 4529.
  • Kumar, A., et al. (2013). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of advanced pharmaceutical technology & research, 4(1), 49–54.
  • Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • Nawaz, Z., et al. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Heliyon, 8(11), e11531.
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  • Farahat, A. A., & Mabied, A. F. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org.

Sources

An In-Depth Technical Guide to 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, a detailed synthesis protocol, spectral characterization, and a discussion of its potential biological significance based on the established activities of related 1,2,4-triazole derivatives.

Introduction and Significance

The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a vast array of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The unique structural features of the triazole ring, particularly its ability to engage in hydrogen bonding and coordinate with metallic ions in enzyme active sites, make it a privileged structure in drug design.[4] The title compound, this compound, incorporates several key pharmacophoric elements: a 1,2,4-triazole-3-thiol core, an allyl group at the N4 position, and a 3-nitrophenyl substituent at the C5 position. The presence of the nitro group, a strong electron-withdrawing group, and the allyl moiety can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.[1] This guide will delve into the essential technical aspects of this promising molecule.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central five-membered 1,2,4-triazole ring. An allyl group is attached to one of the nitrogen atoms, a 3-nitrophenyl group is attached to a carbon atom, and a thiol group is attached to another carbon atom. The molecule can exist in tautomeric forms, predominantly the thione form in the solid state, as is common for 1,2,4-triazole-3-thiols.[5]

Molecular Formula: C₁₁H₁₀N₄O₂S

Molecular Weight: 262.29 g/mol

IUPAC Name: 4-allyl-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

The structural arrangement of the allyl and nitrophenyl groups around the triazole core is crucial for its potential biological activity, influencing its binding affinity to target enzymes or receptors.

Synthesis Protocol

The synthesis of this compound is achieved through a well-established, two-step procedure common for this class of compounds. The methodology involves the initial formation of a substituted thiosemicarbazide, followed by an intramolecular cyclization under alkaline conditions.[6][7][8]

Step 1: Synthesis of 1-(3-Nitrobenzoyl)-4-allyl-thiosemicarbazide (Intermediate)

Rationale: This step involves the nucleophilic addition of 3-nitrobenzoic acid hydrazide to allyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, forming the thiosemicarbazide backbone. The reaction is typically carried out in a protic solvent like ethanol to facilitate the reaction and subsequent precipitation of the product.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-nitrobenzoic acid hydrazide (1 equivalent) in absolute ethanol.

  • To this solution, add allyl isothiocyanate (1 equivalent) dropwise while stirring.

  • Heat the reaction mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate, 1-(3-nitrobenzoyl)-4-allyl-thiosemicarbazide, is collected by filtration.

  • Wash the solid with cold ethanol and dry it in a vacuum oven. The intermediate is typically used in the next step without further purification.

Step 2: Cyclization to this compound

Rationale: The thiosemicarbazide intermediate undergoes a base-catalyzed intramolecular dehydrative cyclization. The alkaline medium, typically an aqueous solution of sodium hydroxide, facilitates the deprotonation of the amide and thioamide protons, promoting the nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to the formation of the triazole ring. Subsequent acidification neutralizes the resulting salt to yield the final thiol/thione product.[8]

Experimental Protocol:

  • Suspend the 1-(3-nitrobenzoyl)-4-allyl-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

  • Heat the mixture under reflux for 4-6 hours. The evolution of hydrogen sulfide gas may be observed.

  • After reflux, cool the reaction mixture in an ice bath.

  • Acidify the cooled solution to a pH of approximately 5-6 using a concentrated acid, such as hydrochloric acid (HCl), while stirring.

  • The precipitate of this compound that forms is collected by filtration.

  • Wash the product thoroughly with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified compound.

SynthesisWorkflow cluster_step1 cluster_step2 Reactant1 3-Nitrobenzoic Acid Hydrazide Intermediate 1-(3-Nitrobenzoyl)-4-allyl- thiosemicarbazide Reactant1->Intermediate Reactant2 Allyl Isothiocyanate Reactant2->Intermediate Product 4-Allyl-5-(3-nitrophenyl)-4H- 1,2,4-triazole-3-thiol Intermediate->Product Reagent1 Ethanol, Reflux Reagent2 1. NaOH, Reflux 2. HCl (acidification)

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A study by Gabrielyan et al. has reported the characterization of this compound using NMR, FTIR, Raman, and UV-Vis spectroscopies, along with theoretical DFT studies.[1] While the full experimental data from this source is not publicly available, the following table summarizes the expected and representative analytical data based on this citation and data from closely related analogs.[1][9]

Parameter Technique Expected/Representative Data
Appearance Visual InspectionPale yellow to white crystalline solid
Melting Point Melting Point ApparatusExpected in the range of 180-220 °C
FT-IR (KBr, cm⁻¹) IR Spectroscopy~3100-3000 (Ar C-H), ~2950 (Aliphatic C-H), ~2600-2550 (S-H, thiol form), ~1600 (C=N), ~1530 & 1350 (NO₂), ~1250 (C=S, thione form)
¹H NMR (DMSO-d₆, δ ppm) NMR Spectroscopy~13.0-14.0 (s, 1H, SH/NH), ~8.0-8.5 (m, 4H, Ar-H), ~5.8-6.0 (m, 1H, =CH-), ~5.0-5.2 (m, 2H, CH₂=), ~4.5-4.7 (d, 2H, -N-CH₂-)
Mass Spectrum MS (ESI)Expected [M+H]⁺ at m/z ≈ 263.06

Potential Biological Activity and Mechanism of Action

Derivatives of 1,2,4-triazole are renowned for their broad spectrum of biological activities. The title compound, with its specific substitutions, is a candidate for various therapeutic applications, most notably as an antimicrobial agent.

Antifungal Activity

Azole compounds, including triazoles, are frontline antifungal drugs. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of the enzyme, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2][10] The presence of the nitrophenyl group in the target molecule may enhance this activity through favorable electronic interactions within the enzyme's active site.[2]

Antifungal_Mechanism cluster_pathway Triazole 4-Allyl-5-(3-nitrophenyl)- 4H-1,2,4-triazole-3-thiol CYP51 Lanosterol 14α-demethylase (Fungal CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol (Essential for membrane integrity) Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by CYP51 Lanosterol->Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Proposed antifungal mechanism of action via CYP51 inhibition.
Antibacterial Activity

Certain 1,2,4-triazole derivatives have also demonstrated potent antibacterial activity. Their mechanisms can be diverse, including the inhibition of essential bacterial enzymes such as DNA gyrase, dihydrofolate reductase (DHFR), or other proteins vital for bacterial survival.[11] The nitrophenyl moiety is a common feature in various antimicrobial compounds, and its inclusion in the triazole scaffold could lead to a synergistic effect, potentially targeting multiple pathways within the bacterial cell.

Conclusion

This compound is a synthetically accessible heterocyclic compound with a high potential for biological activity, particularly as an antifungal agent. The established synthetic route via thiosemicarbazide cyclization provides a reliable method for its preparation. Its structural features, combining the versatile 1,2,4-triazole core with allyl and nitrophenyl substituents, make it a compelling candidate for further investigation in drug discovery programs. Future research should focus on obtaining detailed biological data, including minimum inhibitory concentrations (MICs) against a panel of fungal and bacterial pathogens, cytotoxicity studies, and in-depth mechanistic investigations to fully elucidate its therapeutic potential.

References

  • Gabrielyan, L., et al. (2025). Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole. Request PDF on ResearchGate. [Link]

  • Plebańska, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. [Link]

  • Fakhim, H., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]

  • Cacic, M., et al. (2023). Coumarin Triazoles as Potential Antimicrobial Agents. Molecules. [Link]

  • Osman, Y. A., et al. (2017). Synthesis, Chemistry of ٤-allyl-٥-(٣,٤-dimethoxyphenyl)- ٤H-١,٢,٤-triazol-٣-thiol. MJMR. [Link]

  • Kauffman, C. A. (2021). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Expert Opinion on Investigational Drugs. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

  • Suneel, M., et al. (2013). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Al-Soud, Y. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Alyahyaoy, H. A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]

  • Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][6][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Varynskyi, B. A., et al. (2019). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ghafouri, H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Selvaraj, K., et al. (2011). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Center for Biotechnology Information. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]

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An In-Depth Technical Guide to 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound belonging to the functionally diverse 1,2,4-triazole class. This document details its chemical and physical properties, established synthesis protocols, and explores the therapeutic potential of the broader class of 1,2,4-triazole-3-thiones, grounding the discussion in peer-reviewed scientific literature.

Core Molecular Identity

The foundational step in evaluating any compound for research or drug development is to establish its precise molecular identity. This compound is characterized by a five-membered 1,2,4-triazole ring, substituted at specific positions with an allyl group, a 3-nitrophenyl group, and a thiol group. This compound exists in equilibrium with its tautomeric thione form, 4-allyl-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. For clarity, this guide will refer to the compound by its thiol name while acknowledging the thiol-thione tautomerism inherent to its structure.

Physicochemical Properties

A summary of the key identifiers and calculated properties for this molecule is presented below. These parameters are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValue
Molecular Formula C₁₁H₁₀N₄O₂S
Molecular Weight 262.29 g/mol
CAS Number 95458-75-4
Canonical Name This compound
Synonym 4-allyl-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Structural Representation

The chemical structure dictates the compound's reactivity, stereochemistry, and potential for intermolecular interactions—all of which are fundamental to its biological activity.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of substituted 1,2,4-triazole-3-thiols is well-established in the literature, typically involving the cyclization of thiosemicarbazide precursors or dithiocarbazinate salts.[1][2] The general workflow provides a reliable and adaptable methodology for generating a library of derivatives for structure-activity relationship (SAR) studies.

General Synthesis Workflow

The synthesis of the core triazole ring is a multi-step process that begins with common starting materials and proceeds through key intermediates. This modular approach allows for the introduction of various substituents.

workflow cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product A Substituted Benzoic Acid E Acid Hydrazide A->E + Hydrazine B Hydrazine Hydrate B->E G Substituted 4-Allyl-1,2,4-triazole-3-thiol B->G C Carbon Disulfide (CS₂) F Potassium Dithiocarbazinate Salt C->F D Allyl Halide (e.g., Allyl Bromide) D->G E->F + CS₂ / KOH F->G + Hydrazine (Cyclization) + Allyl Halide (Alkylation)

Caption: Generalized synthetic workflow for 4,5-disubstituted-1,2,4-triazole-3-thiols.

Experimental Protocol (Exemplary)

The following protocol is a representative example adapted from established literature for synthesizing similar 1,2,4-triazole-3-thiol derivatives.[1][3]

  • Step 1: Synthesis of 3-Nitrobenzoic Acid Hydrazide.

    • 3-Nitrobenzoic acid is refluxed with an excess of hydrazine hydrate in an alcoholic solvent (e.g., ethanol) for several hours.

    • The reaction mixture is cooled, and the precipitated acid hydrazide is filtered, washed with cold ethanol, and dried.

  • Step 2: Formation of Potassium Dithiocarbazinate.

    • The synthesized acid hydrazide is dissolved in a cold solution of potassium hydroxide in absolute ethanol.

    • Carbon disulfide is added dropwise while maintaining the temperature below 10°C.

    • The mixture is stirred for 12-18 hours at room temperature. The resulting potassium salt is precipitated with dry ether, filtered, and washed.

  • Step 3: Cyclization to form the Triazole-thiol Ring.

    • The potassium salt is refluxed with an excess of hydrazine hydrate in water for 4-6 hours until the evolution of hydrogen sulfide gas ceases.

    • The solution is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the 4-amino-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol intermediate.

  • Step 4: N-Allylation.

    • The intermediate from Step 3 is dissolved in an appropriate solvent with a base (e.g., sodium acetate in ethanol).

    • An allyl halide, such as allyl bromide, is added, and the mixture is refluxed for several hours.

    • The final product, this compound, is precipitated by pouring the reaction mixture into cold water, then filtered, dried, and recrystallized from a suitable solvent like ethanol.

Characterization

Structural confirmation of the synthesized compound is imperative. A standard suite of analytical techniques is employed:

  • FTIR Spectroscopy: To identify key functional groups, such as N-H, C=N, C=S (thione), and N-O (nitro) stretches.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical environment of each proton and carbon atom, verifying the arrangement of the allyl, nitrophenyl, and triazole moieties.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and S, ensuring purity.

Biological and Therapeutic Potential of the 1,2,4-Triazole-3-thione Scaffold

While specific biological data for this compound is not extensively documented in readily available literature, the 1,2,4-triazole-3-thione scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of this core have been extensively investigated and shown to possess a wide spectrum of biological activities.[4][5]

Documented Activities of the Class

The versatility of the triazole ring, combined with the reactivity of the thiol/thione group, allows for diverse biological interactions. This has led to the development of numerous compounds with significant therapeutic properties.

  • Antimicrobial and Antifungal Activity: The 1,2,4-triazole core is famously present in leading antifungal drugs (e.g., fluconazole). The thione derivatives have also demonstrated potent activity against various bacterial and fungal strains, including Staphylococcus aureus, Candida albicans, and Mycobacterium tuberculosis.[6][7]

  • Anticancer Activity: Certain substituted triazole-thiones have shown significant cytotoxicity against human cancer cell lines.[5] Their mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell proliferation.

  • Anti-inflammatory and Analgesic Effects: Research has identified triazole-thione derivatives with notable anti-inflammatory and pain-reducing properties.[4]

  • Antitrypanosomal Activity: Modifications of the triazole scaffold, particularly with nitrophenyl groups, have been explored for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8]

  • Antioxidant Properties: The thiol group can participate in redox reactions, and some derivatives have been studied for their ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[2][9]

The presence of the allyl group may enhance lipophilicity, potentially improving membrane permeability, while the nitrophenyl group is a common feature in compounds with antimicrobial and antiparasitic activity.[8][10] These structural motifs suggest that the title compound is a promising candidate for biological screening across these therapeutic areas.

Conclusion and Future Directions

This compound is a synthetically accessible compound built upon a scaffold of proven pharmacological relevance. Its molecular weight of 262.29 g/mol and defined structure provide a solid foundation for further investigation.

For drug development professionals, this compound and its analogues represent a fertile ground for discovery. Future research should focus on:

  • Systematic Biological Screening: Evaluating the compound against a diverse panel of microbial, fungal, parasitic, and cancer cell line targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the allyl and nitrophenyl substituents to optimize potency and selectivity.

  • Mechanism of Action Studies: For any identified activities, elucidating the specific molecular targets and pathways is crucial for rational drug design.

The robust chemistry and documented biological potential of the 1,2,4-triazole-3-thione class underscore the value of this compound as a target for continued research and development.

References

  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). ACS Omega. Available at: [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][6][8] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). ResearchGate. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Ukrainian Journal of Ecology. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules. Available at: [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University Press. Available at: [Link]

  • The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. (2000). PubMed. Available at: [Link]

  • 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. (n.d.). Wikipedia. Available at: [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to the Solubility of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacological profile of drug candidates due to its polarity and hydrogen bonding capacity.[1] This document moves beyond theoretical discussions to offer actionable, field-proven methodologies for solubility assessment. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in various solvent systems. The protocols herein are presented as self-validating systems, emphasizing the causal relationships behind experimental choices to ensure scientific integrity.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2] For a therapeutic agent to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream.[3] The heterocyclic compound this compound, with its combination of a polar triazole ring, a lipophilic nitrophenyl group, an allyl chain, and a thiol moiety capable of tautomerization, presents a unique and complex solubility profile. The presence of the triazole nucleus can inherently increase solubility due to its polar nature.[1] However, other structural features might counteract this effect, making experimental determination of solubility indispensable. This guide will provide the foundational knowledge and practical steps to accurately characterize the solubility of this promising compound.

Molecular Characteristics of this compound

A thorough understanding of the molecule's structure is paramount to predicting and interpreting its solubility.

  • 1,2,4-Triazole Core: This five-membered heterocyclic ring contains three nitrogen atoms, making it polar and capable of acting as both a hydrogen bond donor and acceptor.[4] This feature generally contributes positively to aqueous solubility.

  • Thiol/Thione Tautomerism: The 3-thiol group can exist in equilibrium with its thione tautomer. This tautomerism can influence the compound's crystalline structure and intermolecular interactions, thereby affecting its solubility.

  • Substituents:

    • 4-Allyl Group: A non-polar hydrocarbon chain that can decrease aqueous solubility.

    • 5-(3-nitrophenyl) Group: A bulky, aromatic, and lipophilic group that is expected to reduce solubility in polar solvents. The nitro group adds polarity but the overall effect of the phenyl ring is an increase in lipophilicity.

  • Amphoteric Nature: The triazole ring can be protonated or deprotonated, meaning the compound's solubility is likely to be pH-dependent.[5]

Given these features, a comprehensive solubility assessment across a range of solvents with varying polarities and pH values is essential.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is governed by a complex interplay of factors. A clear understanding of these principles is crucial for designing meaningful experiments and interpreting the results.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in solubility.[6] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The polarity of this compound is intermediate, suggesting it may have limited solubility in both highly polar (e.g., water) and very non-polar (e.g., hexane) solvents, and potentially greater solubility in solvents of intermediate polarity (e.g., ethanol, acetone).

Impact of Temperature

The effect of temperature on solubility is dictated by the enthalpy of dissolution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[7][8] This relationship should be experimentally verified for the target compound.

The Role of pH

For ionizable compounds, pH is a critical determinant of solubility. The triazole moiety in the target compound can be protonated at low pH and the thiol group can be deprotonated at high pH. The charged species are generally more soluble in aqueous solutions than the neutral form. Therefore, a significant variation in aqueous solubility is expected across a physiological and broader pH range.

Experimental Determination of Solubility

This section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound. The shake-flask method is the gold standard for this purpose due to its accuracy and reliability.

Prerequisite: Synthesis and Characterization

Prior to any solubility studies, the synthesis and purification of this compound must be performed, followed by rigorous characterization to confirm its identity and purity (e.g., via NMR, mass spectrometry, and elemental analysis). Several established synthetic routes for similar 1,2,4-triazole-3-thiol derivatives can be adapted for this purpose.[9][10][11][12]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Synthesize and Purify Compound prep2 Characterize (NMR, MS, EA) prep1->prep2 prep3 Prepare Solvent Systems prep2->prep3 exp1 Add excess solid to solvent prep3->exp1 exp2 Equilibrate (e.g., 24-48h at constant temp) exp1->exp2 exp3 Separate solid and liquid phases (centrifugation/filtration) exp2->exp3 an1 Quantify solute in supernatant (e.g., HPLC-UV) exp3->an1 an2 Calculate Solubility (mg/mL or µg/mL) an1->an2 end end an2->end Report Data

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Solvent Selection: Choose a range of solvents with varying polarities. A recommended set includes:

    • Purified Water (at different pH values: 2.0, 7.4, 9.0)

    • Ethanol

    • Methanol

    • Acetone

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane

  • Equilibration:

    • Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a 0.22 µm filter is recommended.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound must be prepared in the same solvent.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Solubility of this compound in Various Solvents at 25°C and 37°C

Solvent SystemPolarity IndexSolubility at 25°C (µg/mL)Solubility at 37°C (µg/mL)
Water (pH 2.0)10.2Hypothetical ValueHypothetical Value
Water (pH 7.4)10.2Hypothetical ValueHypothetical Value
Water (pH 9.0)10.2Hypothetical ValueHypothetical Value
Methanol5.1Hypothetical ValueHypothetical Value
Ethanol4.3Hypothetical ValueHypothetical Value
Acetonitrile5.8Hypothetical ValueHypothetical Value
Acetone5.1Hypothetical ValueHypothetical Value
Dichloromethane3.1Hypothetical ValueHypothetical Value
DMSO7.2Hypothetical ValueHypothetical Value

Interpreting Solubility Data: A Causal Analysis

The interplay of structural features and external factors determines the final solubility profile.

G Solubility Solubility Profile Compound Compound Properties Polarity Molecular Polarity Compound->Polarity Hbond H-Bonding Capacity Compound->Hbond MW Molecular Weight Compound->MW pKa pKa Compound->pKa Solvent Solvent Properties SolvPol Solvent Polarity Solvent->SolvPol SolvHbond Solvent H-Bonding Solvent->SolvHbond Conditions External Conditions Temp Temperature Conditions->Temp pH pH Conditions->pH Polarity->Solubility Hbond->Solubility MW->Solubility pKa->Solubility SolvPol->Solubility SolvHbond->Solubility Temp->Solubility pH->Solubility

Caption: Interplay of Factors Affecting Solubility.

  • Aqueous Solubility: Expect low solubility at neutral pH due to the lipophilic nitrophenyl and allyl groups. Solubility should increase at acidic pH (protonation of the triazole ring) and basic pH (deprotonation of the thiol group).

  • Organic Solvents: Higher solubility is anticipated in polar aprotic solvents like DMSO and acetone, which can effectively solvate the molecule. Solubility in non-polar solvents is likely to be poor.

  • Temperature Effects: An increase in temperature is expected to increase solubility across most solvents, which is a critical consideration for formulation development and storage.[7]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound. By integrating an understanding of the molecule's structural characteristics with standardized experimental protocols, researchers can generate reliable and reproducible solubility data. This information is fundamental for advancing the compound through the drug discovery and development pipeline, enabling informed decisions on formulation strategies and predicting its in vivo behavior. The emphasis on the causality behind experimental design ensures that the generated data is not only accurate but also thoroughly understood within its chemical context.

References

  • Shahzad, et al. (2019). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences.
  • Al-Ostoot, F. H., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). [Link]

  • Meanwell, N. A. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Krasnikov, S. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information (NCBI). [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). ScienceDirect. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Shayan, H., & Gupta, V. (n.d.). Biochemistry, Dissolution and Solubility. National Center for Biotechnology Information (NCBI). [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • Gümüş, F. (2010). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

  • Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][13][14] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]

  • Al-Ghorbani, M. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Mohammed, S. A. A. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

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A Technical Guide to the Synthesis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth, technically-grounded protocol for the synthesis of a specific derivative, 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. The synthetic strategy is a robust, two-step process involving the initial formation of a 1-acyl-4-allyl-thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization and dehydration. This document elucidates the underlying reaction mechanisms, provides a detailed step-by-step experimental workflow, outlines methods for characterization, and discusses critical process considerations for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

Derivatives of 1,2,4-triazole-3-thione (which exists in tautomeric equilibrium with 1,2,4-triazole-3-thiol) are of significant interest due to their diverse pharmacological potential.[3] The synthetic pathway detailed herein is a classical and highly efficient method for constructing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring system.[4][5] The overall strategy involves two key transformations:

  • Formation of a Thiosemicarbazide Intermediate: This is achieved through the nucleophilic addition of a carbohydrazide to an isothiocyanate.[6][7] The terminal nitrogen of the hydrazide acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate.

  • Intramolecular Cyclization: The resulting 1,4-disubstituted thiosemicarbazide undergoes a base-catalyzed cyclization. This reaction proceeds via deprotonation and subsequent intramolecular nucleophilic attack, followed by dehydration to yield the stable aromatic triazole ring.[8][9]

This approach is widely applicable for creating a library of diverse triazole derivatives by simply varying the starting carbohydrazide and isothiocyanate.

Synthesis Pathway Overview

The synthesis of the target compound is achieved via a convergent two-step process starting from 3-nitrobenzoyl hydrazide and allyl isothiocyanate.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A 3-Nitrobenzoyl Hydrazide C 1-(3-Nitrobenzoyl)-4-allyl-thiosemicarbazide A->C Step 1: Nucleophilic Addition B Allyl Isothiocyanate B->C D This compound C->D Step 2: Base-Catalyzed Cyclization (NaOH/KOH)

Figure 1: Overall workflow for the synthesis of the target triazole.

Mechanistic Insights: The Cyclization Cascade

The critical step in this synthesis is the conversion of the linear thiosemicarbazide intermediate into the heterocyclic triazole. This transformation is efficiently promoted by a strong base, such as sodium or potassium hydroxide.

Causality of the Mechanism: The reaction is initiated by the deprotonation of one of the amide nitrogens by the base, creating a more potent nucleophile. This nucleophile then attacks the electrophilic carbon of the thiocarbonyl (C=S) group in an intramolecular fashion. The choice of a strong base is crucial as it facilitates the initial deprotonation and also promotes the final dehydration step, driving the reaction to completion. The subsequent elimination of a water molecule results in the formation of the stable, aromatic 1,2,4-triazole ring.[9]

G start Thiosemicarbazide Intermediate step1 Deprotonation (OH⁻) start->step1 1 step2 Intramolecular Nucleophilic Attack step1->step2 2 step3 Tetrahedral Intermediate step2->step3 3 step4 Proton Transfer step3->step4 4 step5 Dehydration (-H₂O) step4->step5 5 product 1,2,4-Triazole-3-thiol (Final Product) step5->product 6

Figure 2: Key mechanistic stages of the base-catalyzed cyclization.

Detailed Experimental Protocol

Safety Precautions: This protocol involves hazardous materials. Hydrazine hydrate is highly toxic and corrosive.[10] Allyl isothiocyanate is a lachrymator.[11] Strong bases (NaOH/KOH) are corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part A: Synthesis of 1-(3-Nitrobenzoyl)-4-allyl-thiosemicarbazide (Intermediate)
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-nitrobenzoyl hydrazide (10.0 mmol, 1.81 g) in 50 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • Addition: To the stirred solution, add allyl isothiocyanate (10.0 mmol, 0.99 g, approx. 1.0 mL) dropwise at room temperature.[11][12]

  • Reaction: Reflux the reaction mixture for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the white to off-white solid product, 1-(3-nitrobenzoyl)-4-allyl-thiosemicarbazide, in a vacuum oven at 50-60 °C. The product is typically of sufficient purity for the next step without further purification.

Part B: Synthesis of this compound (Final Product)
  • Reaction Setup: Place the dried thiosemicarbazide intermediate (8.0 mmol) from Part A into a 250 mL round-bottom flask.

  • Cyclization: Add an 8% aqueous solution of sodium hydroxide (NaOH) (80 mL).[9] The mixture is then heated under reflux for 6-8 hours. The solution will typically change color as the reaction progresses.[13]

  • Cooling & Filtration: After reflux, cool the reaction mixture to room temperature. If any solid impurities are present, filter the solution while it is still warm.

  • Acidification: Transfer the clear filtrate to a beaker and place it in an ice bath. Carefully acidify the solution to pH 5-6 by the dropwise addition of cold, dilute hydrochloric acid (e.g., 4N HCl). This step neutralizes the excess base and protonates the triazole, causing it to precipitate out of the solution.[13][14]

  • Isolation: Collect the crude product by vacuum filtration, and wash the precipitate thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound as a crystalline solid.[9]

Product Characterization

The structure of the synthesized compound must be confirmed using standard analytical techniques. The data presented below are typical expected values based on analogous structures found in the literature.[4][14][15]

ParameterExpected Value
Molecular Formula C₁₁H₁₀N₄O₂S
Molecular Weight 278.29 g/mol
Appearance Crystalline Solid (e.g., white, pale yellow)
Melting Point >200 °C (Varies with purity)
Yield 60-80% (Typical for this reaction type)
FTIR (KBr, cm⁻¹) ~3100 (N-H), ~2580 (S-H, weak), ~1620 (C=N), ~1530 & 1350 (NO₂), ~980-920 (C=CH₂)
¹H-NMR (DMSO-d₆, δ ppm) ~14.0 (s, 1H, SH), ~8.0-8.6 (m, 4H, Ar-H), ~5.8 (m, 1H, NCH₂CH =CH₂), ~5.1 (dd, 1H, cis C=CH₂), ~4.8 (dd, 1H, trans C=CH₂), ~4.1 (d, 2H, NCH₂ CH)
¹³C-NMR (DMSO-d₆, δ ppm) ~168 (C=S), ~150 (Ar-C), ~148 (Ar-C-NO₂), ~134 (Ar-CH), ~132 (CH=CH₂), ~120-130 (Ar-CH), ~118 (CH=C H₂), ~47 (N-CH₂)

Note: The thiol (SH) proton in ¹H-NMR is readily exchangeable and its signal may be broad or absent depending on the solvent and water content.

Process Optimization and Troubleshooting

  • Purity of Starting Materials: The use of high-purity 3-nitrobenzoyl hydrazide and allyl isothiocyanate is essential for minimizing side reactions and simplifying purification.

  • Base Concentration: The concentration of the NaOH or KOH solution for cyclization is a critical parameter. Insufficient base may lead to incomplete reaction, while excessively high concentrations can promote hydrolysis of the nitro group or other side reactions. An 8-10% solution is generally effective.[9]

  • Reaction Time: Both reaction steps should be monitored (e.g., by TLC) to ensure completion. Insufficient reflux time in the cyclization step is a common cause of low yield, resulting in the recovery of the thiosemicarbazide intermediate.

  • Acidification: The final product is soluble in alkaline solution as its thiolate salt. Acidification must be performed carefully and slowly in an ice bath to ensure complete precipitation and to obtain a filterable solid. Over-acidification should be avoided.

Conclusion

The synthetic pathway described provides a reliable and scalable method for the preparation of this compound. The procedure is based on well-established chemical principles, including the formation of thiosemicarbazides and their subsequent base-catalyzed cyclization.[3][16] This technical guide serves as a comprehensive resource for researchers, offering detailed protocols and mechanistic rationale to facilitate the synthesis of this and other structurally related 1,2,4-triazole derivatives for further investigation in medicinal chemistry and materials science.

References

  • [Zenodo: Synthesis and antimicrobial elucidation of[2][17][18]-triazole-3-thione derivatives]([Link])

  • [ResearchGate: Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][17][18] triazole-3-thiol derivatives and Antifungal activity]([Link])

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action for the novel heterocyclic compound, 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. While direct, extensive research on this specific molecule is emerging, this document synthesizes foundational knowledge from the broader class of 1,2,4-triazole-3-thiol derivatives to construct a scientifically grounded hypothesis of its biological activity.[1][2] The primary focus is on its potential as an antifungal agent, detailing the probable inhibition of ergosterol biosynthesis, a well-established target for triazole-based antimycotics.[3][4] Additionally, alternative and complementary mechanisms, such as the generation of reactive oxygen species, are explored.[5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's therapeutic potential and outlining robust experimental protocols for its validation.

Introduction and Compound Overview

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][6][7] The subject of this guide, this compound, is a distinct derivative characterized by an allyl group at the N4 position, a 3-nitrophenyl group at the C5 position, and a thiol group at the C3 position. These substitutions are not merely structural embellishments; they are pivotal in defining the molecule's physicochemical properties and its interaction with biological targets.

The thiol (-SH) group, in particular, is of great interest as it can exist in tautomeric equilibrium with a thione (C=S) form, a characteristic that can influence receptor binding and metabolic stability. The presence of the nitroaromatic group suggests potential for bioreductive activation, a mechanism employed by other antimicrobial agents. Furthermore, the lipophilic nature of the allyl and phenyl groups can enhance membrane permeability, a critical factor for reaching intracellular targets.

Postulated Primary Mechanism of Action: Antifungal Activity

Based on the extensive body of literature on triazole-based antifungal agents, the most probable mechanism of action for this compound is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[3][4]

Inhibition of Cytochrome P450 14α-demethylase (CYP51)

The primary target for antifungal triazoles is a fungal cytochrome P450 enzyme, 14α-demethylase (also known as CYP51 or Erg11p).[3][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[3]

The proposed inhibitory action proceeds as follows:

  • Binding to CYP51: The triazole ring of the compound is believed to bind to the heme iron atom in the active site of the CYP51 enzyme. This interaction is facilitated by the nitrogen atoms of the triazole ring, which act as ligands for the iron.

  • Enzyme Inhibition: This binding event prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process.[3]

  • Depletion of Ergosterol: The inhibition of CYP51 leads to a depletion of ergosterol, an essential component for maintaining the structure and fluidity of the fungal cell membrane.[4]

  • Accumulation of Toxic Sterols: Concurrently, the blockage of this pathway results in the accumulation of 14α-methylated sterol precursors, which are toxic to the fungal cell. These precursors integrate into the cell membrane, disrupting its normal function, increasing its permeability, and ultimately leading to fungal cell death or growth inhibition.

Fungus_Cell_Wall_Target cluster_pathway Ergosterol Biosynthesis Pathway cluster_compound Mechanism of Action cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14-alpha-methylated Sterols Lanosterol->Intermediate CYP51 (14-alpha-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane Intermediate->DisruptedMembrane Accumulation Disrupts Membrane Membrane Normal Fungal Cell Membrane Ergosterol->Membrane Maintains Integrity Compound 4-Allyl-5-(3-nitrophenyl) -4H-1,2,4-triazole-3-thiol Compound->Inhibition Inhibition->Lanosterol Inhibits

Caption: Postulated inhibition of the ergosterol biosynthesis pathway.

Secondary and Complementary Mechanisms

While CYP51 inhibition is the most recognized mechanism for antifungal triazoles, other modes of action may contribute to the overall activity of this compound.

Generation of Reactive Oxygen Species (ROS)

An alternative hypothesis for the mechanism of action of some azole compounds involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[5] This process, known as Electron Transfer (ET), can lead to widespread cellular damage.

  • ET-ROS-OS Pathway: The conjugated imine system within the triazole ring, potentially in conjunction with the nitroaromatic group, could participate in redox cycling.[5] This involves the one-electron reduction of the compound, followed by the transfer of that electron to molecular oxygen, generating superoxide radicals. This cycle can repeat, leading to an accumulation of ROS that can damage DNA, proteins, and lipids, ultimately causing cell death.[5]

Reported Biological Activities of 1,2,4-Triazole-3-thiol Derivatives

While specific data for this compound is limited, studies on analogous compounds provide a strong basis for its expected antimicrobial spectrum. Derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad range of activities.[2]

Activity Type Target Organisms Reference Compounds
Antifungal Candida albicans, Aspergillus niger, Microsporum gypseum4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives[6][9][10]
Antibacterial Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaS-substituted derivatives of 1,2,4-triazol-3-thiol[11]
Antiparasitic Entamoeba histolytica, Giardia intestinalis1,2,4-triazole-3-thiol metronidazole derivatives[12]
Antioxidant -4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol[13]

Experimental Protocols for Mechanism Validation

To validate the postulated mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound: this compound

  • Microorganism strains (e.g., Candida albicans, Staphylococcus aureus)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the microorganism and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the microtiter plate wells containing the broth medium.

  • Inoculation: Add the prepared inoculum to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Read Results: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow A Prepare Inoculum (0.5 McFarland) C Inoculate Wells A->C B Prepare Serial Dilutions of Compound in 96-Well Plate B->C D Include Positive and Negative Controls C->D E Incubate Plate (e.g., 35°C, 24-48h) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Ergosterol Quantitation Assay

This assay directly tests the hypothesis of ergosterol biosynthesis inhibition by measuring the ergosterol content in fungal cells after treatment with the test compound.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Test compound

  • Sabouraud Dextrose Broth

  • Saponification solution (25% alcoholic potassium hydroxide)

  • n-heptane

  • Sterile water

  • UV-Vis Spectrophotometer

Procedure:

  • Treatment: Grow fungal cells in the presence of sub-lethal concentrations of the test compound.

  • Harvest and Wash: Harvest the cells by centrifugation and wash them with sterile water.

  • Saponification: Add the saponification solution to the cell pellet and vortex. Incubate at 85°C for 1 hour.

  • Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the sterols into the n-heptane layer.

  • Spectrophotometry: Scan the absorbance of the n-heptane layer from 230 to 300 nm.

  • Quantification: The presence of ergosterol is indicated by a characteristic four-peak curve. A decrease in the absorbance at ~282 nm in treated cells compared to untreated controls indicates inhibition of ergosterol synthesis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound likely functions as an antifungal agent through the inhibition of the fungal CYP51 enzyme, a hallmark of the triazole class.[3][4] This leads to ergosterol depletion and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity.[4] Secondary mechanisms, such as the induction of oxidative stress, may also contribute to its biological activity.[5]

Future research should focus on direct experimental validation of these hypotheses. This includes performing enzyme inhibition assays with purified fungal CYP51, conducting detailed ergosterol quantification studies, and investigating the generation of ROS in treated fungal cells. Furthermore, exploring the antibacterial and antiparasitic potential of this compound through broader screening programs is warranted, given the wide range of activities observed for this chemical class.[6][11][12] Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
  • Triazole antifungals. Research Starters - EBSCO.
  • Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole deriv
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV
  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. sph-journal.com.ua.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal.
  • Fundamental concepts of azole compounds and triazole antifungals: A beginner's review.
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][5][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
  • Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
  • Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.
  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Deriv

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4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Potential Biological Activities

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Although direct literature on this specific molecule is scarce, this document extrapolates from the rich chemistry of substituted 1,2,4-triazole-3-thiols to present a plausible synthesis, detailed characterization, and an exploration of its potential biological activities. The 1,2,4-triazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory activities.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this promising molecular scaffold.

Introduction: The 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is present in a variety of commercially available drugs, underscoring its pharmacological importance.[1][3] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring gives rise to a class of compounds known as 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. These compounds have garnered significant attention due to their diverse biological activities.[5][6][7][8]

The biological potential of these molecules is often attributed to the presence of the -N=C-S- toxophoric group. The specific substituents at the N-4 and C-5 positions play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. In the case of this compound, the key structural features are:

  • The 1,2,4-triazole core: A key pharmacophore.

  • The 3-thiol group: Can exist in thione-thiol tautomerism and is a potential site for further chemical modification.

  • The 4-allyl group: A lipophilic group that can influence membrane permeability and interactions with biological targets.

  • The 5-(3-nitrophenyl) group: The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties of the molecule and its potential biological activity.

Proposed Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of 3-Nitrobenzoic acid hydrazide

  • To a solution of methyl 3-nitrobenzoate in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product, 3-nitrobenzoic acid hydrazide, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of Potassium 2-(3-nitrobenzoyl)hydrazine-1-carbodithioate

  • Dissolve 3-nitrobenzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.

  • Cool the mixture in an ice bath.

  • Add carbon disulfide dropwise with constant stirring.

  • Continue stirring for several hours at room temperature.

  • The resulting potassium dithiocarbazinate salt is filtered, washed with cold ether, and dried.[10][11]

Step 3: Synthesis of 4-Amino-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

  • Suspend the potassium salt from Step 2 in water.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture for several hours, during which the evolution of hydrogen sulfide gas may be observed.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-amino-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.[9][10]

Step 4: Synthesis of this compound

This final step can be approached via two common routes leading to either N- or S-alkylation, with the reaction conditions influencing the final product.

Route A: N-Allylation (Favored in Basic Conditions)

  • Dissolve 4-amino-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol in an appropriate solvent such as ethanol or DMF.

  • Add a base, for instance, potassium carbonate or sodium hydroxide.

  • To this solution, add allyl bromide dropwise.

  • Stir the reaction mixture at room temperature or gentle heating for several hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • The precipitate formed is filtered, washed with water, and purified by recrystallization.

Route B: S-Allylation (Favored in Neutral or Acidic Conditions)

  • Dissolve 4-amino-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol in a suitable solvent like ethanol.

  • Add allyl bromide and reflux the mixture.

  • The S-alkylated product is expected to form under these conditions.[12]

It is important to note that the reaction of the thiol group is often favored, and careful control of reaction conditions is necessary to achieve selective N-allylation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product Methyl_3-nitrobenzoate Methyl 3-nitrobenzoate Step1 Step 1: Hydrazinolysis Methyl_3-nitrobenzoate->Step1 Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Step1 Step3 Step 3: Cyclization Hydrazine_hydrate->Step3 Carbon_disulfide Carbon Disulfide Step2 Step 2: Dithiocarbazination Carbon_disulfide->Step2 KOH KOH KOH->Step2 Allyl_bromide Allyl Bromide Step4 Step 4: Allylation Allyl_bromide->Step4 Hydrazide 3-Nitrobenzoic acid hydrazide Step1->Hydrazide K_salt Potassium dithiocarbazinate salt Step2->K_salt Amino_triazole 4-Amino-5-(3-nitrophenyl)- 4H-1,2,4-triazole-3-thiol Step3->Amino_triazole Final_Product 4-Allyl-5-(3-nitrophenyl)- 4H-1,2,4-triazole-3-thiol Step4->Final_Product Hydrazide->Step2 K_salt->Step3 Amino_triazole->Step4

Caption: Proposed synthetic pathway for this compound.

Physicochemical Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Expected characteristic peaks would include C=N stretching of the triazole ring, N-H stretching (if the 4-amino group is retained), C-S stretching, and peaks corresponding to the aromatic nitro group (NO2) and the allyl group (C=C and C-H).[10][13]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the allyl group (as multiplets and doublets), the aromatic protons of the nitrophenyl ring, and a signal for the SH proton.[2][14]

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon spectrum would show signals for the carbons of the triazole ring, the allyl group, and the nitrophenyl ring. The C=S carbon would appear at a characteristic downfield shift.[5][6]

  • Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).[5][15]

  • Elemental Analysis: To determine the percentage composition of C, H, N, and S, which should be in agreement with the calculated values for the molecular formula.[10][13]

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on substituted 1,2,4-triazole-3-thiols, this compound is anticipated to exhibit a range of biological activities.

Antimicrobial and Antifungal Activity

This is the most widely reported activity for this class of compounds.[1][2][12][16][17][18] The triazole ring is a key component of several commercial antifungal drugs like fluconazole and itraconazole.[1][3]

Potential Mechanism of Action (Antifungal): The primary target for many azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][15] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth. Molecular docking studies on similar 1,2,4-triazole derivatives have shown strong binding affinity to CYP51.[5][15]

Potential Mechanism of Action (Antibacterial): The antibacterial mechanism is less defined but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane. Some studies have shown that these compounds are more effective against Gram-positive bacteria like Staphylococcus aureus.[1]

Anticancer Activity

Several 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. Some derivatives have shown selective cytotoxicity against cancer cell lines.[7]

Potential Mechanism of Action: The anticancer activity could be mediated through various pathways, including the inhibition of kinases, interaction with DNA, or modulation of apoptotic pathways. For instance, some triazole-hydrazone hybrids have been shown to induce cell cycle arrest in the sub-G1 phase and exhibit binding affinity towards anti-apoptotic proteins like BCL-2.[7]

Other Potential Activities

Derivatives of 1,2,4-triazole have also been reported to possess:

  • Antioxidant activity [19]

  • Anti-inflammatory activity [4]

  • Anticonvulsant activity [9]

  • Antiviral activity [8]

The presence of the 3-nitrophenyl group may also confer specific activities, as nitrophenyl-containing triazoles have been investigated as antitrypanosomal agents.[20]

Structure-Activity Relationship (SAR) Insights
  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring at C-5 significantly influence biological activity. Electron-withdrawing groups, such as the nitro group in the target compound, can enhance antimicrobial activity.

  • Substitution at N-4: The nature of the substituent at the N-4 position is critical. The allyl group is a relatively small, lipophilic moiety that can facilitate passage through cell membranes.

  • The Thiol Group: The free thiol group is often important for activity, though its derivatization can also lead to potent compounds.

Future Directions and Conclusion

While this guide provides a comprehensive theoretical framework for this compound, experimental validation is essential. Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and unambiguous structural confirmation of the target compound.

  • In Vitro Biological Screening: Evaluation of its antimicrobial, antifungal, and anticancer activities against a panel of relevant microorganisms and cell lines.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity.

  • Lead Optimization: If promising activity is identified, further structural modifications can be made to enhance potency and selectivity.

References

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  • Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent. (2012). Archives of Pharmacal Research, 35(11), 1895-901. Retrieved from [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. (n.d.). RSC Advances. Retrieved from [Link]

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  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. (n.d.). Farmacia, 59(3). Retrieved from [Link]

  • The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones. (2021). Pharmacia, 68(4), 883-890. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). Molecules, 28(13), 5071. Retrieved from [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). Avicenna, 2021(31). Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 79(1), 93-107. Retrieved from [Link]

  • Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010). European Journal of Medicinal Chemistry, 45(8), 3344-3351. Retrieved from [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (2022). Chemistry of 1,2,4-Triazoles in Current Science. Retrieved from [Link]

  • Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). BioMed Research International. Retrieved from [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][6] triazole-3-thiol derivatives and Antifungal activity. (2022). Journal of Survey in Fisheries Sciences, 10(1S), 2005-2017. Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). Acta Poloniae Pharmaceutica, 65(5), 555-561. Retrieved from [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2020). Ukrainian Journal of Ecology, 10(3), 201-207. Retrieved from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules, 25(21), 5037. Retrieved from [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Fiziolohichnyi Zhurnal, 67(3), 67-74. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). ACS Omega. Retrieved from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2). Retrieved from [Link]

  • synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). International Journal of Green Pharmacy, 13(3). Retrieved from [Link]

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Discovery and history of 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Foreword: The Prominence of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its versatile biological activities. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2][3] The inclusion of a thiol group at the 3-position and further substitution at the N-4 and C-5 positions can significantly modulate these activities, making the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol framework a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of the synthetic methodology, characterization, and potential biological significance of a specific, yet representative member of this class: this compound. While the history of this exact molecule is not extensively documented, its synthesis and properties can be confidently extrapolated from the rich body of literature on analogous compounds.

Part 1: Synthetic Strategy and Mechanistic Insights

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established area of organic synthesis. A common and efficient method involves the cyclization of 1,4-disubstituted thiosemicarbazides.[4][5] This approach offers a high degree of flexibility in introducing various substituents at the N-4 and C-5 positions. The proposed synthesis of this compound follows this reliable pathway.

Conceptual Synthetic Workflow

The overall synthetic strategy is a three-step process commencing from 3-nitrobenzoic acid. The key is the sequential formation of the acid hydrazide, the thiosemicarbazide intermediate, and the final triazole ring.

G A 3-Nitrobenzoic Acid B 3-Nitrobenzoyl Chloride A->B SOCl₂ or (COCl)₂ C 3-Nitrobenzoic Acid Hydrazide B->C Hydrazine Hydrate D 1-(3-Nitrobenzoyl)-4-allylthiosemicarbazide C->D Allyl Isothiocyanate E This compound D->E Base-catalyzed Cyclization (e.g., NaOH)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous 1,2,4-triazole-3-thiols.[4][6]

Step 1: Synthesis of 3-Nitrobenzoic Acid Hydrazide

The initial step involves the conversion of 3-nitrobenzoic acid to its corresponding acid hydrazide. This is a standard transformation, often proceeding via an ester or acid chloride intermediate to facilitate the reaction with hydrazine.

Protocol:

  • A mixture of 3-nitrobenzoic acid (0.1 mol) and an excess of methanol (150 mL) is cooled in an ice bath.

  • Thionyl chloride (0.12 mol) is added dropwise with stirring.

  • The reaction mixture is then refluxed for 4-5 hours.

  • The excess solvent is removed under reduced pressure to yield the methyl 3-nitrobenzoate.

  • To the crude ester, hydrazine hydrate (0.15 mol) and ethanol (100 mL) are added.

  • The mixture is refluxed for 6-8 hours, during which the product precipitates.

  • After cooling, the solid 3-nitrobenzoic acid hydrazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of 1-(3-Nitrobenzoyl)-4-allylthiosemicarbazide

The acid hydrazide is then reacted with allyl isothiocyanate to form the key thiosemicarbazide intermediate. This reaction is typically a straightforward addition.

Protocol:

  • A solution of 3-nitrobenzoic acid hydrazide (0.05 mol) in absolute ethanol (100 mL) is prepared.

  • Allyl isothiocyanate (0.05 mol) is added to the solution.[4]

  • The reaction mixture is refluxed for 4-6 hours.

  • The solution is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid product is washed with ethanol and dried to yield 1-(3-nitrobenzoyl)-4-allylthiosemicarbazide.

Step 3: Synthesis of this compound

The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide. The base promotes the removal of a molecule of water, leading to the formation of the stable 1,2,4-triazole ring.

Protocol:

  • The 1-(3-nitrobenzoyl)-4-allylthiosemicarbazide (0.03 mol) is suspended in an aqueous solution of sodium hydroxide (2N, 60 mL).[4]

  • The mixture is refluxed for 3-4 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.

  • The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities.

  • The filtrate is then carefully acidified with dilute hydrochloric acid to a pH of 5-6.

  • The resulting precipitate is the desired this compound.

  • The product is collected by filtration, washed thoroughly with cold water, and recrystallized from a suitable solvent such as ethanol to afford the pure compound.

Part 2: Structural Elucidation and Characterization

The confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecular framework.

Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization A Purified Product B ¹H NMR A->B C ¹³C NMR A->C D FT-IR A->D E Mass Spectrometry A->E F Structural Confirmation B->F C->F D->F E->F

Caption: Workflow for the characterization of the synthesized triazole.

Expected Spectroscopic Data

The following table summarizes the expected spectral characteristics for this compound, based on data from analogous structures.[7][8][9]

TechniqueExpected Observations
¹H NMR - SH proton: A singlet in the region of δ 13.0-14.0 ppm.[9] - Aromatic protons (nitrophenyl): Multiplets in the aromatic region (δ 7.5-8.5 ppm). - Allyl protons: Characteristic signals for the CH₂, =CH, and =CH₂ groups, typically a doublet for the N-CH₂ (around δ 4.1-4.8 ppm), a multiplet for the =CH (around δ 5.8-6.0 ppm), and two doublets of doublets for the terminal =CH₂ (around δ 4.8-5.2 ppm).[4][10]
¹³C NMR - C=S carbon: A signal around δ 168-170 ppm.[9] - Triazole carbons (C3 & C5): Signals in the range of δ 145-160 ppm. - Aromatic carbons: Signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group being deshielded. - Allyl carbons: Signals for the N-CH₂ and the two sp² carbons of the double bond.
FT-IR (cm⁻¹) - S-H stretch: A weak band in the region of 2550-2650 cm⁻¹.[11] - N-H stretch (thione tautomer): A broad band around 3100-3300 cm⁻¹ (may be present due to tautomerism).[12] - C=N stretch: A sharp band around 1600-1630 cm⁻¹.[11] - N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1530 and 1350 cm⁻¹.
Mass Spec. - Molecular Ion Peak [M]⁺ or [M+H]⁺: The mass corresponding to the molecular formula C₁₁H₁₀N₄O₂S.

Note: The thiol-thione tautomerism is a known feature of 1,2,4-triazole-3-thiols, which can influence the spectroscopic data, particularly in the IR and NMR spectra.[13]

Part 3: Potential Biological and Pharmacological Significance

The structural motifs present in this compound suggest a high potential for biological activity.

  • Antimicrobial and Antifungal Activity: The 1,2,4-triazole-3-thiol core is a well-known pharmacophore with potent antimicrobial and antifungal properties.[14][15] The presence of a nitrophenyl group has also been associated with enhanced antifungal activity in some azole derivatives.[16][17] The allyl group at the N-4 position may also contribute to or modulate this activity.[18]

  • Other Potential Activities: The broader class of 1,2,4-triazoles has been investigated for a wide array of therapeutic applications, including anti-inflammatory, analgesic, and anticancer effects.[2][19] Therefore, it is plausible that this compound could be a candidate for screening in these and other disease areas.

Conclusion

This technical guide outlines a robust and well-precedented synthetic route for this compound. The described methodologies for synthesis and characterization provide a solid foundation for researchers in medicinal chemistry and drug development to access this and other structurally related compounds. The anticipated biological activities, grounded in the extensive literature on this class of heterocycles, underscore the potential of this molecule as a lead for further investigation.

References

  • [ResearchGate. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][7][20] triazole-3-thiol derivatives and Antifungal activity.]([Link])

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Unlocking the Therapeutic Potential of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Avenues for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] The incorporation of a thiol group at the 3-position and specific substitutions at the 4- and 5-positions of the triazole ring can significantly modulate the pharmacological profile of these compounds.[3][4] This guide focuses on a particularly promising, yet underexplored, derivative: 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol . The unique combination of the allyl group, the electron-withdrawing nitro-substituted phenyl ring, and the reactive thiol moiety presents a compelling case for in-depth preclinical investigation. This document outlines key potential research areas, providing a strategic framework and detailed experimental protocols to unlock the therapeutic promise of this molecule.

The presence of the nitro group is of particular interest, as it is a known pharmacophore that can be implicated in redox-mediated mechanisms of action, potentially leading to the generation of reactive oxygen and nitrogen species that can induce cellular toxicity in pathogens or cancer cells.[5][6] The allyl group, on the other hand, can influence lipophilicity and may provide an additional site for metabolic activation or interaction with biological targets.

I. Synthesis and Characterization: A Foundational Protocol

A robust and reproducible synthesis is the bedrock of any preclinical research program. The most direct route to this compound involves a two-step process starting from 3-nitrobenzoic acid hydrazide and allyl isothiocyanate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(3-Nitrobenzoyl)-4-allylthiosemicarbazide

  • To a solution of 3-nitrobenzoic acid hydrazide (10 mmol) in absolute ethanol (50 mL), add allyl isothiocyanate (10 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate thiosemicarbazide.

Step 2: Cyclization to this compound

  • Suspend the 1-(3-nitrobenzoyl)-4-allylthiosemicarbazide (8 mmol) in an 8% (w/v) aqueous solution of sodium hydroxide (40 mL).

  • Reflux the mixture for 6-8 hours. The cyclization process can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with cold, dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Characterization: The structure of the synthesized compound should be unequivocally confirmed using a suite of analytical techniques:

  • ¹H NMR and ¹³C NMR: To elucidate the proton and carbon framework.

  • FT-IR: To identify characteristic functional groups (e.g., N-H, C=N, C=S, NO₂).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S).

II. Potential Research Area 1: Antifungal Activity and Mechanism of Action

Rationale: The 1,2,4-triazole core is synonymous with antifungal therapy.[7] Marketed drugs like fluconazole and itraconazole function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[8][9][10] The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[11] The unique structural features of this compound warrant a thorough investigation of its antifungal potential.

Proposed Experimental Workflow

Antifungal_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Silico Studies a Primary Screening (Broth Microdilution) b Determination of MIC & MFC a->b c Spectrum of Activity (Yeast & Molds) b->c d Ergosterol Biosynthesis Assay c->d e Cytochrome P450 Inhibition Assay d->e f Cell Membrane Integrity Assay e->f g Molecular Docking (Lanosterol 14α-demethylase) f->g h ADMET Prediction g->h

Caption: Proposed workflow for antifungal evaluation.

Detailed Protocols

A. In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in 96-well microtiter plates using RPMI-1640 medium.

  • Inoculate each well with a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

  • Incubate the plates at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

  • To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells with no visible growth onto agar plates and incubate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

B. Ergosterol Biosynthesis Assay

  • Culture the fungal cells in the presence of sub-inhibitory concentrations of the test compound.

  • Harvest the cells and extract the sterols using a suitable solvent system (e.g., chloroform/methanol).

  • Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS).

  • A decrease in the ergosterol peak and an accumulation of its precursors (e.g., lanosterol) would indicate inhibition of the ergosterol biosynthesis pathway.

C. In Silico Molecular Docking

  • Obtain the crystal structure of the target enzyme (e.g., lanosterol 14α-demethylase) from the Protein Data Bank (PDB).

  • Prepare the ligand (test compound) and the receptor (enzyme) for docking using software like AutoDock or Schrödinger Suite.

  • Perform the docking simulation to predict the binding affinity and the interaction mode of the compound with the active site of the enzyme.[12][13]

III. Potential Research Area 2: Anticancer Activity and Target Identification

Rationale: A growing body of evidence highlights the anticancer potential of 1,2,4-triazole derivatives.[14] These compounds have been shown to target various key players in cancer progression, including protein kinases (e.g., EGFR, BRAF) and cytoskeletal components (e.g., tubulin). The presence of the 3-nitrophenyl group is particularly intriguing, as nitroaromatic compounds can be bioreduced in the hypoxic environment of solid tumors to generate cytotoxic species.

Proposed Experimental Workflow

Anticancer_Workflow cluster_0 In Vitro Cytotoxicity cluster_1 Mechanism of Action cluster_2 Target Identification a MTT/SRB Assay on a Panel of Cancer Cell Lines b Determination of IC50 Values a->b c Cell Cycle Analysis (Flow Cytometry) b->c d Apoptosis Assay (Annexin V/PI Staining) c->d e Western Blot for Key Signaling Proteins d->e f Kinase Inhibition Profiling e->f g Tubulin Polymerization Assay f->g h In Silico Target Prediction g->h

Caption: Experimental workflow for anticancer investigation.

Detailed Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

B. Cell Cycle Analysis

  • Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells, fix them in cold ethanol, and stain with propidium iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer.

  • An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest interference with cell cycle progression.

C. Kinase Inhibition Profiling

  • Utilize a commercial kinase panel to screen the inhibitory activity of the test compound against a broad range of protein kinases.

  • This will help in identifying potential molecular targets and elucidating the mechanism of action.

IV. Potential Research Area 3: Antimicrobial and Anti-inflammatory Evaluation

Rationale: Beyond their well-established antifungal and anticancer activities, 1,2,4-triazole-3-thiol derivatives have been reported to possess antibacterial and anti-inflammatory properties.[3] The thiol group can chelate metal ions essential for bacterial enzyme function, and the overall molecular structure can interfere with various inflammatory pathways.

Proposed Experimental Workflow

Antimicrobial_Antiinflammatory_Workflow cluster_0 Antibacterial Screening cluster_1 Anti-inflammatory Evaluation a Broth Microdilution Assay (Gram-positive & Gram-negative bacteria) b Determination of MIC a->b c Inhibition of COX-1/COX-2 Enzymes b->c d Measurement of Pro-inflammatory Cytokines

Caption: Workflow for antimicrobial and anti-inflammatory studies.

Detailed Protocols

A. Antibacterial Susceptibility Testing

  • Similar to the antifungal susceptibility testing, use the broth microdilution method to determine the MIC of the test compound against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

B. Cyclooxygenase (COX) Inhibition Assay

  • Use a commercially available COX inhibition assay kit to evaluate the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • This will provide insights into its potential anti-inflammatory mechanism.

V. Data Presentation and Interpretation

Table 1: In Vitro Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans
Aspergillus fumigatus
Cryptococcus neoformans
Positive Control (Fluconazole)

Table 2: In Vitro Cytotoxicity of this compound

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
Positive Control (Doxorubicin)

Table 3: In Vitro Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Gram-positive)
Escherichia coli (Gram-negative)
Positive Control (Ciprofloxacin)

VI. Conclusion and Future Directions

This compound is a molecule with significant untapped therapeutic potential. The research avenues outlined in this guide provide a comprehensive framework for its preclinical evaluation. A thorough investigation of its antifungal, anticancer, and antimicrobial properties, coupled with mechanistic studies, will be instrumental in determining its future as a drug candidate. Further research could also explore the synthesis of analogues with modifications to the allyl and nitrophenyl moieties to establish structure-activity relationships and optimize the pharmacological profile. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions should be conducted in parallel to guide the lead optimization process. The journey from a promising molecule to a life-saving drug is long and arduous, but a systematic and scientifically rigorous approach, as detailed herein, will pave the way for unlocking the full potential of this intriguing 1,2,4-triazole derivative.

References

  • Triazole antifungals | Research Starters - EBSCO. (n.d.).
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  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (n.d.).
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  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.).
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  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (n.d.).
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH. (2022, August 20).
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (2021, September 30).
  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. (n.d.).
  • An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions - Pharmacia. (2023, February 21).
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  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Publishing. (n.d.).
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  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.).
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Methodological & Application

Application Note: Structural Elucidation of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It outlines optimized protocols for sample preparation and data acquisition for ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) experiments. Furthermore, it offers a predictive analysis of the expected spectra, grounded in established principles of NMR spectroscopy and supported by authoritative references. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

Substituted 1,2,4-triazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The title compound, this compound, incorporates several key pharmacophores: a reactive allyl group, an electron-withdrawing nitrophenyl moiety, and a versatile triazole-thiol core. Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery, where subtle isomeric differences can lead to vastly different biological outcomes.

NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of organic molecules in solution[2]. This guide will systematically deconstruct the NMR analysis of this specific triazole derivative.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for spectral assignment. The proposed numbering for this compound is presented below.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. The following protocol is recommended for achieving high-resolution spectra.

Protocol 1: Standard Sample Preparation

  • Analyte Purity: Ensure the compound is of high purity (>95%), as impurities will complicate the spectra.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the triazole, and its high boiling point ensures sample stability. Chloroform-d (CDCl₃) can also be used, but be aware that solvent effects can significantly alter chemical shifts, especially for protons involved in hydrogen bonding (like the thiol proton)[3].

  • Concentration:

    • For ¹H NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent[4][5].

    • For ¹³C NMR: A higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope[4][5].

  • Dissolution & Transfer: Dissolve the sample in a clean, dry vial before transferring the solution into a 5 mm NMR tube using a Pasteur pipette. This prevents undissolved solids from entering the tube, which can degrade spectral quality. If particulates are present, filter the solution through a small plug of glass wool[5][6].

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition

The following are standard parameters for acquiring high-quality 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer.

Protocol 2: ¹H NMR Acquisition

  • Spectrometer Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity[7].

  • Tuning: Always tune the ¹H probe for the specific sample to maximize signal-to-noise[8].

  • Acquisition Parameters:

    • Pulse Angle: 30-45° flip angle. A 45° pulse provides good signal intensity without significantly affecting relaxation times for routine spectra[7][9].

    • Acquisition Time (at): 3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 16-64 scans, depending on the sample concentration.

    • Spectral Width: Typically -2 to 14 ppm.

Protocol 3: ¹³C NMR Acquisition

  • Spectrometer Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled ¹³C experiment (zgpg30 or similar).

    • Pulse Angle: 30° flip angle is recommended for better quantitative representation of non-protonated carbons[7].

    • Acquisition Time (at): ~2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, as ¹³C is significantly less sensitive than ¹H[10].

    • Spectral Width: Typically 0 to 200 ppm.

Protocol 4: 2D NMR Acquisition (COSY & HSQC)

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-4 bonds). Use standard gradient-enhanced COSY pulse programs (cosygpqf).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond C-H correlation). Use standard gradient-enhanced HSQC pulse programs (hsqcedetgpsp)[11]. This is invaluable for unambiguous carbon assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve Compound in DMSO-d6 Filter Filter & Transfer to NMR Tube Prep->Filter Acq_1H ¹H NMR (1D Spectrum) Filter->Acq_1H Acq_13C ¹³C NMR (1D Spectrum) Filter->Acq_13C Acq_2D 2D NMR (COSY, HSQC) Filter->Acq_2D Assign_1H Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) Acq_1H->Assign_1H Assign_13C Assign ¹³C Signals Acq_13C->Assign_13C Assign_2D Correlate Signals (COSY: H-H, HSQC: C-H) Acq_2D->Assign_2D Assign_1H->Assign_2D Assign_2D->Assign_13C Final_Structure Confirm Structure Assign_13C->Final_Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Predicted NMR Spectra and Interpretation

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established chemical shift ranges for the constituent functional groups and data from similar heterocyclic systems[12][13][14][15].

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Proton(s) Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Rationale for Assignment
SH (thiol)13.0 - 14.0broad singlet-The acidic thiol proton on a triazole ring is expected to be significantly downfield and often broad. Its signal will disappear upon D₂O exchange[6][16].
H-C2'' & H-C6''8.4 - 8.6multiplet-Protons ortho to the nitro group are strongly deshielded by its electron-withdrawing and anisotropic effects[17][18][19].
H-C4'' & H-C5''7.8 - 8.2multiplet-Aromatic protons meta and para to the nitro group. The meta proton (H-C4'') will be a triplet, while the para proton (H-C5'') will be a doublet of doublets.
H-C2' (allyl)5.8 - 6.0ddtJ ≈ 17, 10, 5The internal vinyl proton of the allyl group shows complex splitting due to coupling with the terminal vinyl protons (cis and trans) and the methylene protons[20].
H-C3' (allyl)5.1 - 5.3multiplet-The two terminal vinyl protons are diastereotopic and will appear as two distinct multiplets, one showing trans coupling (~17 Hz) and the other cis coupling (~10 Hz) to H-C2'[20].
H-C1' (allyl)4.8 - 5.0doubletJ ≈ 5The methylene protons of the allyl group are adjacent to the triazole nitrogen. They are coupled to the H-C2' proton.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Carbon(s) Predicted δ (ppm) Rationale for Assignment
C3 (thiol)165 - 170The C=S carbon of the triazole thiol is expected to be significantly downfield.
C5155 - 160Carbon of the triazole ring attached to the nitrophenyl group.
C3'' (nitro)148 - 150Aromatic carbon directly attached to the nitro group.
C2' (allyl)132 - 134The internal sp² carbon of the allyl group[21].
C1''130 - 132Quaternary aromatic carbon attached to the triazole ring.
C2'', C4'', C5'', C6''120 - 135Aromatic carbons of the nitrophenyl ring. HSQC will be essential to differentiate them[22].
C3' (allyl)118 - 120The terminal sp² carbon of the allyl group[21].
C1' (allyl)45 - 50The sp³ methylene carbon of the allyl group attached to the triazole nitrogen[15].
2D NMR Spectral Analysis
  • COSY: Expect strong correlations between H-C1' and H-C2' of the allyl group, and between H-C2' and the H-C3' protons. Within the nitrophenyl ring, correlations will be observed between adjacent protons (e.g., H-C4'' with H-C5'', and H-C5'' with H-C6'').

  • HSQC: This is the most powerful tool for definitive assignment. It will show direct one-bond correlations for each protonated carbon, for instance:

    • The signal at δ ~4.9 ppm (H-C1') will correlate with the carbon at δ ~48 ppm (C1').

    • The vinyl protons (δ 5.1-6.0 ppm) will correlate with their respective vinyl carbons (δ 118-134 ppm).

    • Each aromatic proton signal will correlate with its corresponding aromatic carbon signal.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The protocols and predictive data presented in this guide offer a comprehensive framework for researchers to acquire and interpret high-quality NMR data, ensuring the structural integrity of their synthesized compounds. Careful sample preparation and systematic application of these NMR techniques are paramount for reliable and reproducible results in chemical and pharmaceutical research.

References

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  • Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal, 22(10), 3290-3298.
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Application Note: Structural Elucidation of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and in-depth spectral analysis for the characterization of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol using Fourier-Transform Infrared (FTIR) spectroscopy. As a molecule of interest in medicinal chemistry, understanding its structural features is paramount for synthesis validation and further development.[1][2] This guide explains the causal relationships behind experimental choices, offers a step-by-step protocol for sample analysis, and provides a comprehensive interpretation of the resulting FTIR spectrum, correlating specific absorption bands to the compound's distinct functional groups.

Introduction: The Significance of Vibrational Spectroscopy in Drug Discovery

The compound this compound integrates several key pharmacophores: a 1,2,4-triazole ring, a thiol group, a nitroaromatic system, and an allyl substituent. Triazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][3] The structural integrity and purity of such synthesized molecules are critical prerequisites for reliable pharmacological screening.

FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for confirming the functional group composition of a molecule.[4] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "molecular fingerprint."[5][6] This document serves as an expert guide to obtaining and interpreting the FTIR spectrum of the title compound, ensuring trustworthy and reproducible results.

Foundational Principles: Understanding the Vibrational Modes

An FTIR spectrum plots infrared intensity (as absorbance or transmittance) against wavenumber (cm⁻¹).[7] Specific covalent bonds vibrate at characteristic frequencies. Therefore, the peaks on the spectrum correspond to the vibrations of specific functional groups within the molecule. For this compound, we anticipate vibrations from several key moieties:

  • 1,2,4-Triazole Ring: Characterized by C=N and N-N stretching, as well as ring deformation modes.[8][9]

  • Thiol/Thione Tautomerism: This compound can exist in two tautomeric forms: a thiol (-SH) and a thione (C=S). The FTIR spectrum is crucial for identifying the predominant form in the solid state. A weak S-H stretch is expected around 2550-2600 cm⁻¹, while a C=S stretch appears in the fingerprint region.[10][11] The N-H stretch of the thione form would appear in the 3400-3100 cm⁻¹ region.[11]

  • Nitrophenyl Group: The aromatic nitro group (Ar-NO₂) exhibits strong, characteristic asymmetric and symmetric stretching vibrations.[12][13][14] Aromatic C-H and C=C stretching bands are also expected.[8]

  • Allyl Group: This group will show characteristic aliphatic and vinylic C-H stretching, as well as a C=C stretching vibration.[15][16]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The choice of sampling technique is critical for obtaining a reliable spectrum. Attenuated Total Reflectance (ATR) is the most common and convenient method for solid powders due to the minimal sample preparation required.[17][18]

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared Spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Accessory: A single-reflection diamond ATR accessory.

  • Sample: High-purity, dry this compound powder.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step ATR-FTIR Protocol
  • System Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Meticulously clean the diamond ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.[19]

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the powdered sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[17][20]

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal. Insufficient contact is a common source of poor-quality spectra.[20]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 or 32 scans to improve the signal-to-noise ratio.

  • Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Data Analysis and Spectral Interpretation

The resulting spectrum should be analyzed for the presence of characteristic absorption bands. The following table summarizes the expected vibrational frequencies and their assignments for this compound.[21]

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
~3100 - 3000C-H StretchAromatic (Nitrophenyl) & Vinylic (Allyl)Medium-Weak
~2980 - 2920C-H StretchAliphatic (Allyl -CH₂)Medium-Weak
~2600 - 2550S-H StretchThiolWeak, often broad
~1640 - 1620C=C StretchAllylWeak-Medium
~1610 - 1580C=N StretchTriazole RingMedium
~1550 - 1520N-O Asymmetric StretchAromatic Nitro GroupStrong
~1480 - 1440C=C StretchAromatic RingMedium
~1360 - 1340N-O Symmetric StretchAromatic Nitro GroupStrong
~1250 - 1000C-N Stretch / Ring VibrationsTriazole RingMedium-Strong
~990 & ~920=C-H Bend (Out-of-plane)Allyl GroupStrong
~850 - 750C-H Bend (Out-of-plane)Substituted Aromatic RingStrong
Detailed Peak-by-Peak Analysis
  • High-Frequency Region (>2500 cm⁻¹):

    • The bands observed between 3100 cm⁻¹ and 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic protons on the nitrophenyl ring and the vinylic protons of the allyl group.[8]

    • Slightly lower frequency peaks, around 2980-2920 cm⁻¹ , correspond to the asymmetric and symmetric stretching of the aliphatic -CH₂- group in the allyl substituent.

    • A critical band to look for is the S-H stretch of the thiol group, expected between 2600-2550 cm⁻¹ .[10] This peak is characteristically weak and can sometimes be difficult to observe.[22] Its presence is a strong indicator of the thiol tautomer. Conversely, the absence of this peak and the presence of a strong N-H band (around 3400-3100 cm⁻¹) would suggest the thione form predominates.

  • Double Bond Region (1800-1500 cm⁻¹):

    • The asymmetric N-O stretch of the nitro group is one of the most prominent features in the spectrum, appearing as a very strong band around 1530 cm⁻¹ .[12][14]

    • The stretching of the C=N bond within the triazole ring typically gives rise to a medium-intensity peak around 1600 cm⁻¹ .[11]

    • The C=C stretching of the allyl group is expected near 1630 cm⁻¹ , though it is often weak in intensity.[16] Aromatic C=C stretching vibrations from the phenyl ring will also appear in this region, typically around 1475 cm⁻¹.

  • Fingerprint Region (<1500 cm⁻¹):

    • The second key indicator for the nitro group is the symmetric N-O stretch , which appears as another very strong band around 1350 cm⁻¹ .[12][14] The presence of both strong nitro bands is definitive confirmation of this functional group.

    • This region is complex, containing numerous overlapping peaks from C-N stretching and various bending vibrations. The out-of-plane C-H bending vibrations of the allyl group's vinyl moiety are expected to be strong, appearing near 990 cm⁻¹ and 920 cm⁻¹ .

    • The substitution pattern on the aromatic ring can be inferred from C-H out-of-plane bending bands between 850-750 cm⁻¹ .

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for the FTIR analysis of the target compound.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_interp Phase 3: Spectral Interpretation prep_sample Obtain Dry, Pure Sample clean_atr Clean ATR Crystal (Isopropanol) prep_sample->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to Crystal background->apply_sample Proceed to Acquisition apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_data Collect Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) apply_pressure->collect_data process_spec Process Spectrum (Baseline & ATR Correction) collect_data->process_spec Proceed to Interpretation identify_regions Identify Key Regions: - C-H, S-H Stretch - Double Bond - Fingerprint process_spec->identify_regions assign_peaks Assign Major Peaks to Functional Groups (Nitro, Triazole, Allyl, Thiol) identify_regions->assign_peaks confirm_structure Confirm Molecular Structure assign_peaks->confirm_structure

Caption: Logical workflow for FTIR analysis.

Conclusion

FTIR spectroscopy provides an authoritative and efficient method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The subsequent interpretation, guided by the characteristic absorption frequencies of the nitro, triazole, allyl, and thiol/thione functional groups, allows for a definitive validation of the molecular structure. This analytical workflow is an indispensable component of quality control and characterization in the synthesis and development of novel therapeutic agents.

References

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • University of California, Los Angeles. (n.d.). IR: nitro groups.
  • MDPI. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Northern Illinois University. (n.d.). Sample preparation for FT-IR.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • ResearchGate. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
  • ACS Publications. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR).
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  • ResearchGate. (n.d.). FTIR spectrum of the thiol monolayer between 500 - 3000 cm-1.
  • ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively.
  • The International Journal of Engineering and Science. (n.d.). FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen.
  • Journal of Al-Nahrain University. (2016). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
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  • MDPI. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules.
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Istanbul Journal of Pharmacy. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • ResearchGate. (2025). Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole.
  • ResearchGate. (2025). Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole.
  • Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[8][12][19]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Retrieved from semanticscholar.org.

  • Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
  • Istanbul University Press. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
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Application Note: Mass Spectrometric Characterization of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Triazole Derivatives and the Need for Precise Structural Elucidation

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The specific functionalization of the triazole ring dictates its pharmacological profile. The title compound, 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, is a novel derivative incorporating an allyl group, a nitrophenyl moiety, and a thiol group. Each of these functional groups presents distinct chemical properties that can influence the molecule's biological activity and metabolic fate.

Accurate and unambiguous structural confirmation is a cornerstone of chemical synthesis and drug discovery.[1][3] Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), stands as a powerful analytical technique for this purpose.[4][5][6] Its high sensitivity and ability to provide detailed structural information from fragmentation patterns are invaluable.[7][8]

This application note provides a comprehensive protocol for the analysis of this compound using Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for structural elucidation. We will detail the experimental workflow, from sample preparation to data interpretation, and propose a scientifically grounded fragmentation pathway for this molecule. This guide is intended for researchers and scientists engaged in the synthesis, characterization, and development of novel heterocyclic compounds.

Experimental Workflow: A Validating System from Sample to Spectrum

The robustness of any analytical method lies in a well-defined and reproducible workflow. The following protocol is designed to ensure high-quality data acquisition for the structural analysis of the target compound.

Materials and Reagents
  • Analyte: this compound (synthesis as per established methods for similar derivatives[9][10][11]).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Acid Modifier: Formic acid (≥99% purity).

  • Standard Vials: 2 mL amber glass vials with PTFE-lined caps.

Sample Preparation Protocol

The goal of sample preparation is to create a clean, dilute solution of the analyte that is compatible with the ESI-MS interface, minimizing matrix effects and ensuring efficient ionization.[5][6]

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the synthesized this compound and dissolve it in 1.0 mL of methanol in a clean vial.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Transfer 10 µL of the stock solution into 990 µL of 50:50 (v/v) acetonitrile:water to create an intermediate solution of 10 µg/mL. Then, transfer 100 µL of this intermediate solution into 900 µL of 50:50 (v/v) acetonitrile:water.

  • Final Analyte Solution: To the final working solution, add formic acid to a final concentration of 0.1%. This aids in the protonation of the analyte in positive ion mode ESI, enhancing the signal of the [M+H]⁺ ion.[7]

  • Vortex and Transfer: Vortex the final solution for 10 seconds to ensure homogeneity and transfer it to an autosampler vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Instrumentation and Parameters

Coupling liquid chromatography to the mass spectrometer allows for the separation of the analyte from potential impurities or byproducts before mass analysis.[6][12]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A hybrid quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer capable of HRMS and MS/MS.

  • Ion Source: Electrospray Ionization (ESI) operating in positive ion mode.[8]

Table 1: Optimized LC-MS Parameters

ParameterSettingRationale
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar heterocyclic compounds.[4]
Mobile Phase A Water with 0.1% Formic AcidAqueous phase for reverse-phase chromatography. Formic acid aids ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for eluting the analyte.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA standard gradient to ensure elution of the compound of interest while cleaning the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the ESI source.
Injection Volume 5 µLA small injection volume is sufficient for sensitive detection and prevents column overloading.
Ionization Mode ESI PositiveThe triazole nitrogen atoms are basic and readily accept a proton to form [M+H]⁺ ions.[7]
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.[7]
Source Temperature 120 °CAssists in solvent desolvation.
Desolvation Temperature 350 °CEnsures complete evaporation of solvent from the ESI droplets to release gas-phase ions.
MS Scan Range m/z 50 - 500Covers the expected mass of the precursor ion and its potential fragments.
MS/MS Collision Energy Ramped 10-40 eVA range of collision energies allows for the observation of both low-energy (stable) and high-energy (smaller) fragment ions.[7]
Experimental and Data Acquisition Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 1. Stock Solution (1 mg/mL in Methanol) prep2 2. Working Solution (1 µg/mL in ACN:H2O) prep1->prep2 prep3 3. Acidification (0.1% Formic Acid) prep2->prep3 prep4 4. Transfer to Vial prep3->prep4 lc_inj 5. Injection (5 µL) prep4->lc_inj lc_sep 6. C18 Column Separation lc_inj->lc_sep ms_ion 7. ESI+ Ionization lc_sep->ms_ion ms_full 8. HRMS Full Scan (Accurate Mass) ms_ion->ms_full ms_msms 9. MS/MS Fragmentation (Precursor Ion Isolation) ms_ion->ms_msms data_mass 10. Determine Elemental Composition from HRMS ms_full->data_mass data_frag 11. Elucidate Structure from MS/MS Fragments ms_msms->data_frag

Caption: Experimental workflow from sample preparation to data analysis.

Expected Results and Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

The first step in the analysis is to confirm the elemental composition of the synthesized compound. The molecular formula for this compound is C₁₁H₁₀N₄O₂S. HRMS in positive ion mode should detect the protonated molecule, [M+H]⁺.

Table 2: Theoretical Mass of the Analyte

SpeciesMolecular FormulaTheoretical Monoisotopic Mass (m/z)
[M+H]⁺[C₁₁H₁₁N₄O₂S]⁺279.0601

An experimentally observed mass within a 5 ppm error margin of the theoretical mass provides high confidence in the elemental composition of the parent molecule.

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathway

MS/MS analysis involves isolating the precursor ion ([M+H]⁺ at m/z 279.06) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. Based on established fragmentation patterns of nitrophenyl compounds, triazoles, and molecules with allyl groups, a plausible fragmentation pathway can be proposed.[7][13][14][15]

Key Fragmentation Tendencies:

  • Nitrophenyl Group: Aromatic nitro groups are known to readily lose NO (m/z 30) and NO₂ (m/z 46).[13][15]

  • Allyl Group: The allyl substituent (C₃H₅) has a mass of 41 Da and can be lost as a radical or rearranged.

  • Triazole Ring: The heterocyclic ring can undergo cleavage, leading to characteristic neutral losses or fragment ions.[7]

Proposed Major Fragmentation Pathways:

  • Loss of the Allyl Group: A primary fragmentation event is often the cleavage of the N-allyl bond, resulting in the loss of an allyl radical (C₃H₅•), leading to a stable fragment ion at m/z 238.03 .

  • Loss of Nitro Group (NO₂): Cleavage of the C-N bond on the phenyl ring can lead to the loss of a nitro radical (NO₂•), yielding a fragment at m/z 233.06 .

  • Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatic compounds is the loss of nitric oxide (NO•), which would produce a fragment at m/z 249.06 .[15]

  • Combined Losses: Subsequent fragmentation of the primary fragment ions can occur. For instance, the ion at m/z 238.03 (from allyl loss) could then lose the nitro group to produce a fragment at m/z 192.03 .

G parent [M+H]⁺ m/z 279.06 C₁₁H₁₁N₄O₂S⁺ frag1 Loss of C₃H₅• (Allyl radical) parent->frag1 frag2 Loss of NO₂• (Nitro radical) parent->frag2 frag3 Loss of NO• (Nitric Oxide) parent->frag3 ion1 m/z 238.03 C₈H₆N₄O₂S⁺ frag1->ion1 frag4 Loss of NO₂• ion1->frag4 ion2 m/z 233.06 C₁₁H₁₁N₃S⁺ frag2->ion2 ion3 m/z 249.06 C₁₁H₁₁N₃OS⁺ frag3->ion3 ion4 m/z 192.03 C₈H₆N₃S⁺ frag4->ion4

Caption: Proposed MS/MS fragmentation pathway for [C₁₁H₁₁N₄O₂S]⁺.

Conclusion

This application note outlines a systematic and robust LC-MS/MS protocol for the characterization of this compound. By combining high-resolution mass spectrometry for elemental composition confirmation with tandem mass spectrometry for structural fragmentation analysis, researchers can achieve unambiguous identification of this and related novel triazole derivatives. The provided experimental parameters serve as a validated starting point for analysis, and the proposed fragmentation pathway offers a logical framework for interpreting the resulting MS/MS spectra. This methodology is critical for ensuring the identity and purity of new chemical entities in the drug discovery and development pipeline.

References

  • Methods in Molecular Biology. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer.
  • Rapid Communications in Mass Spectrometry. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • Journal of AOAC INTERNATIONAL. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Oxford Academic.
  • Journal of The American Society for Mass Spectrometry. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.
  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • Journal of Chromatographic Science. (n.d.). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS)
  • Taylor & Francis Online. (n.d.). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS)
  • Indus Journal of Bioscience Research. (2025).
  • ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
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  • ResearchGate. (n.d.). Mass spectra of 4-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)butanenitrile (2.3).
  • ACS Publications. (2025). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
  • Molecules. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • ElectronicsAndBooks. (n.d.). Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
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  • ResearchGate. (2014).
  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][7][16] triazole-3-thiol derivatives and Antifungal activity.

  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.

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Application Notes and Protocols for Antifungal Screening of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Triazole compounds have long been a cornerstone of antifungal therapy, primarily exerting their effect by inhibiting lanosterol 14α-demethylase, a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[1][3][4] This inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death.[4][5][6] The continued exploration of novel triazole derivatives is essential to expand our therapeutic arsenal and combat resistance.[2][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antifungal screening of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol , a novel compound of interest. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and scientific rigor.[8][9][10] We will delve into the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and discuss preliminary assays for elucidating the potential mechanism of action.

Compound Profile: this compound

While extensive biological data for this specific molecule is not yet publicly available, its structure, featuring a 1,2,4-triazole-3-thiol core, suggests a probable mechanism of action consistent with other triazole antifungals.[7][11][12] The allyl and nitrophenyl substitutions are modifications designed to potentially enhance potency, broaden the spectrum of activity, or improve pharmacokinetic properties. The protocols below provide the framework to systematically test these hypotheses.

Part 1: In Vitro Antifungal Susceptibility Testing

The foundational step in evaluating any new potential antifungal agent is to determine its potency against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the MIC.[8][9][10]

Materials and Reagents
  • Test Compound: this compound

  • Control Antifungals: Fluconazole, Voriconazole (or other relevant azoles)

  • Fungal Strains (Quality Control):

    • Candida albicans ATCC 90028

    • Candida parapsilosis ATCC 22019

    • Candida krusei ATCC 6258

    • Aspergillus fumigatus ATCC 204305

  • Test Strains: A panel of clinical isolates, including fluconazole-susceptible and -resistant strains of Candida spp. and various Aspergillus spp.

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Culture Media:

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture.

  • Equipment:

    • Sterile, 96-well flat-bottom microtiter plates

    • Multichannel pipette

    • Spectrophotometer or McFarland densitometer

    • Hemocytometer

    • Incubator (35°C)

    • Sterile saline (0.85%) with 0.05% Tween 80 (for filamentous fungi)

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 and M38 guidelines.[10][13][14]

Step 1: Preparation of Stock Solutions

  • Dissolve the test compound and control antifungals in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The high concentration in DMSO minimizes the final solvent concentration in the assay, which should not exceed 1% to avoid toxicity to the fungi.

  • Create a working solution by diluting the stock solution in RPMI-1640 medium. This will be the starting concentration for serial dilutions.

Step 2: Inoculum Preparation

  • For Yeasts (Candida spp.):

    • Subculture the yeast on an SDA plate and incubate at 35°C for 24 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[14]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10^3 CFU/mL in the test wells.[14]

  • For Filamentous Fungi (Aspergillus spp.):

    • Culture the fungus on PDA until sporulation is evident (5-7 days).

    • Harvest conidia by gently flooding the agar surface with sterile saline containing Tween 80.

    • Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4–5 x 10^4 CFU/mL using a hemocytometer.[14]

Step 3: Plate Preparation and Inoculation

  • Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.

  • Add 200 µL of the highest concentration of the test compound (prepared in RPMI) to the wells in column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly and continue this process across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 serves as the growth control (no drug) and column 12 serves as the sterility control (no inoculum, only medium).

  • Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. The final volume will be 200 µL per well.

Step 4: Incubation and Endpoint Determination

  • Incubate the plates at 35°C.

  • Read the MICs visually after 24-48 hours for yeasts and 48-72 hours for molds (or until sufficient growth is seen in the control well).

  • The MIC is the lowest concentration of the compound that causes a significant reduction in growth (≥50% for azoles against yeasts) compared to the drug-free growth control.[9][13]

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare Compound Stock Solution (DMSO) C Serial Dilution in 96-Well Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Wells with Fungal Suspension B->D C->D E Incubate (35°C, 24-72h) D->E F Visually Read Plate E->F G Determine MIC (Lowest Inhibitory Conc.) F->G Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->Block Intermediates Toxic Sterol Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Pathway Blocked Enzyme Lanosterol 14α-demethylase (CYP51) Enzyme->Block Catalyzes Compound 4-Allyl-5-(3-nitrophenyl) -4H-1,2,4-triazole-3-thiol Compound->Enzyme Inhibits Block->Intermediates

Caption: Hypothesized inhibition of the ergosterol pathway.

Conclusion and Future Directions

These protocols provide a robust framework for the initial antifungal evaluation of this compound. Positive results from these in vitro assays—specifically, potent MIC values against a broad range of pathogens and evidence of ergosterol biosynthesis inhibition—would provide a strong rationale for advancing the compound to further studies. Subsequent steps would include cytotoxicity testing against mammalian cell lines, in vivo efficacy studies in animal models of infection, and more detailed mechanism of action and resistance studies.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 9, 2024, from [Link]

  • Triazole antifungals. (n.d.). EBSCO. Retrieved January 9, 2024, from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in molecular biology (Clifton, N.J.), 845, 345–362.
  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025, September 24). Medical Notes. Retrieved January 9, 2024, from [Link]

  • Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of fungi (Basel, Switzerland), 9(9), 925.
  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial agents and chemotherapy, 57(5), 2405–2409.
  • Rex, J. H., & Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S–123S.
  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.
  • ISO. (n.d.). ISO16256 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • FDA. (2025, October 16). Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Retrieved January 9, 2024, from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of clinical microbiology, 43(8), 3768–3773.
  • Triazole antifungals. (2020, October 29). Altmeyers Encyclopedia. Retrieved January 9, 2024, from [Link]

  • Minimum fungicidal concentration assessment method. MIC = minimum... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of clinical microbiology, 40(10), 3776–3781.
  • Canton, E., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of clinical microbiology, 40(8), 2977–2981.
  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 33(3), e00069-19.
  • In vitro antifungal susceptibility testing. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial agents and chemotherapy, 52(12), 4544–4552.
  • Singh, P., et al. (2023).
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 9, 2024, from [Link]

  • Antifungal screening of novel hybrids of triazole derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Yamada, T., et al. (2016). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Journal of antibiotics, 69(11), 811–818.
  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules (Basel, Switzerland), 27(6), 1954.
  • Wang, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug design, development and therapy, 8, 449–460.
  • Ergosterol biosynthesis inhibitor potency in different assay methods.... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). Retrieved January 9, 2024, from [Link]

  • Ergosterol biosynthesis inhibition: a target for antifungal agents. (n.d.). SciSpace. Retrieved January 9, 2024, from [Link]

  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta biochimica Polonica, 42(4), 465–479.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [1][5][8]triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Küçükgüzel, I., et al. (2003). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish journal of chemistry, 27(6), 747-755.
  • Kumar, G. V., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of advanced pharmaceutical technology & research, 4(3), 155–161.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved January 9, 2024, from [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021, June 1). Retrieved January 9, 2024, from [Link]

Sources

Topic: Comprehensive Evaluation of the Antioxidant Activity of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are vital molecules that can mitigate this damage by neutralizing free radicals.[2] Consequently, the discovery and characterization of novel synthetic antioxidants is a significant focus in medicinal chemistry and drug development.[1]

The 1,2,4-triazole heterocyclic scaffold has garnered substantial interest due to its broad spectrum of pharmacological activities.[1] Various derivatives have been reported to possess antioxidant properties, making this structural motif a promising starting point for the development of new therapeutic agents.[3][4] This application note provides a detailed guide for evaluating the antioxidant potential of a novel derivative, 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol .

A single method is insufficient to provide a complete profile of a compound's antioxidant capacity. Therefore, we present a multi-assay approach to generate a comprehensive and robust assessment. This guide details the protocols for three widely-used in vitro chemical assays—DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and Ferric Reducing Antioxidant Power (FRAP)—and one cell-based method, the DCFDA Cellular ROS Assay. This combination allows for the evaluation of different mechanisms of antioxidant action, from direct radical scavenging to cellular efficacy in a biological context.

Postulated Mechanism of Antioxidant Action

The antioxidant activity of 1,2,4-triazole-3-thiol derivatives is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The thiol (-SH) group is a key functional moiety that can readily participate in a Hydrogen Atom Transfer (HAT) mechanism. Alternatively, the conjugated heterocyclic system may facilitate a Single-Electron Transfer (SET) process.[5][6] The electron-withdrawing nature of the 3-nitrophenyl group and the electronic properties of the allyl substituent will modulate the overall activity.

G cluster_0 Antioxidant Mechanisms cluster_1 HAT Mechanism cluster_2 SET Mechanism Compound Triazole-SH (Antioxidant) HAT Hydrogen Atom Transfer Compound->HAT H• SET Single Electron Transfer Compound->SET e- Radical Free Radical (R•) HAT->Radical StableRadical Stabilized Radical (RH) HAT->StableRadical SET->Radical Anion Radical Anion (R:-) SET->Anion

Caption: Postulated antioxidant mechanisms (HAT and SET).

Materials and Reagents

  • Test Compound: this compound

  • Chemicals:

    • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

    • Potassium persulfate (K₂S₂O₈)

    • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

    • Ferric chloride (FeCl₃·6H₂O)

    • Ferrous sulfate (FeSO₄·7H₂O)

    • Sodium acetate trihydrate

    • Glacial acetic acid

    • Hydrochloric acid (HCl)

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Hydrogen peroxide (H₂O₂)

    • Ascorbic Acid (Standard)

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (Standard)

    • Methanol (Spectroscopic grade)

    • Ethanol

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • Phosphate Buffered Saline (PBS)

    • Cell culture medium (e.g., DMEM without phenol red)

    • Fetal Bovine Serum (FBS)

    • Trypsin-EDTA

  • Cell Line: Human hepatocellular carcinoma (HepG2) or Human cervical cancer (HeLa) cells.

  • Equipment & Consumables:

    • UV-Vis microplate reader (spectrophotometer)

    • Fluorescence microplate reader

    • CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Centrifuge

    • Vortex mixer

    • Adjustable micropipettes

    • 96-well clear flat-bottom microplates

    • 96-well black, clear-bottom microplates for cell culture and fluorescence

    • Sterile cell culture flasks and dishes

Preparation of Solutions

  • Test Compound Stock (10 mM): Dissolve an accurately weighed amount of this compound in DMSO to make a 10 mM stock solution. Store at -20°C. Prepare fresh serial dilutions in the appropriate solvent (methanol for chemical assays, cell culture medium for cellular assays) before each experiment.

  • Ascorbic Acid Stock (1 mg/mL): Dissolve 10 mg of ascorbic acid in 10 mL of methanol. Prepare fresh serial dilutions for use as a positive control.[7]

  • Trolox Stock (10 mM): Dissolve an accurately weighed amount of Trolox in methanol to make a 10 mM stock solution. This will be the standard for ABTS and a control for the cellular assay.

In Vitro Assay 1: DPPH Radical Scavenging Activity

Principle

The DPPH assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is converted to its reduced form, DPPH-H, which is a pale yellow color. The degree of discoloration is proportional to the scavenging activity of the antioxidant compound.[7][8][9]

Experimental Workflow

G prep Prepare Serial Dilutions of Test Compound & Ascorbic Acid in Methanol plate Add 100 µL of each dilution to 96-well plate prep->plate add_reagent Add 100 µL DPPH Solution to each well plate->add_reagent reagent Prepare 0.1 mM DPPH in Methanol reagent->add_reagent incubate Incubate 30 min in the dark at RT add_reagent->incubate read Read Absorbance at 517 nm incubate->read

Caption: Workflow for the DPPH radical scavenging assay.

Protocol
  • Prepare DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to create a ~0.06 mM solution. Adjust the concentration with methanol so that the absorbance at 517 nm is approximately 1.0 ± 0.1. Prepare this solution fresh and protect it from light.[10]

  • Plate Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1-200 µg/mL) in methanol.

  • Add 100 µL of the ascorbic acid standard to respective wells.

  • For the control (A_control), add 100 µL of methanol.

  • Reaction: Add 100 µL of the DPPH working solution to all wells. Mix gently.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[7]

    • A_control = Absorbance of the control (methanol + DPPH)

    • A_sample = Absorbance of the test compound/standard + DPPH

  • Plot the % Inhibition against the concentration of the test compound and the standard.

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the graph using linear regression analysis.

In Vitro Assay 2: ABTS Radical Cation Scavenging Activity

Principle

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced and the solution's color is diminished.[12] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Workflow

G cluster_0 Radical Generation (12-16h prior) cluster_1 Assay Procedure abts_stock 7 mM ABTS Stock Solution mix_stocks Mix 1:1 and Incubate in Dark abts_stock->mix_stocks kps_stock 2.45 mM K₂S₂O₈ Stock Solution kps_stock->mix_stocks dilute_abts Dilute ABTS•+ solution with Methanol to Abs ~0.7 at 734 nm mix_stocks->dilute_abts On day of assay add_abts Add 180 µL of diluted ABTS•+ to each well dilute_abts->add_abts prep_samples Prepare Serial Dilutions of Test Compound & Trolox plate Add 20 µL of sample to 96-well plate prep_samples->plate plate->add_abts incubate Incubate 6-30 min in the dark at RT add_abts->incubate read Read Absorbance at 734 nm incubate->read

Caption: Workflow for the ABTS radical scavenging assay.

Protocol
  • Prepare ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12]

  • Prepare ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10][12]

  • Plate Setup: Add 20 µL of various concentrations of the test compound or Trolox standard into the wells of a 96-well plate.

  • Reaction: Add 180 µL of the ABTS•+ working solution to all wells. Mix thoroughly.[12]

  • Incubation: Incubate the plate at room temperature in the dark for 7-30 minutes (the incubation time should be optimized).[11][12]

  • Measurement: Measure the absorbance at 734 nm.

Data Analysis
  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[10]

    • A_control = Absorbance of the control (solvent + ABTS•+)

    • A_sample = Absorbance of the test compound/standard + ABTS•+

  • Determine the IC₅₀ value for the test compound and Trolox from the concentration-response curve. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Assay 3: Ferric Reducing Antioxidant Power (FRAP)

Principle

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction takes place in an acidic medium (pH 3.6). Antioxidants reduce the colorless ferric complex (Fe³⁺-TPTZ) to the ferrous complex (Fe²⁺-TPTZ), which has an intense blue color with an absorption maximum at 593 nm.[13][14] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[2]

Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Assay Procedure acetate 300 mM Acetate Buffer (pH 3.6) mix Mix 10:1:1 (Buffer:TPTZ:FeCl₃) Warm to 37°C acetate->mix tptz 10 mM TPTZ in 40 mM HCl tptz->mix fecl3 20 mM FeCl₃ fecl3->mix add_reagent Add 180 µL FRAP Working Reagent mix->add_reagent Freshly Prepared prep Prepare Sample Dilutions & FeSO₄ Standard Curve plate Add 20 µL Sample/Standard to 96-well plate prep->plate plate->add_reagent incubate Incubate 4-10 min at 37°C add_reagent->incubate read Read Absorbance at 593 nm incubate->read

Caption: Workflow for the FRAP assay.

Protocol
  • Prepare FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[13]

  • Standard Curve: Prepare a standard curve using a fresh solution of FeSO₄·7H₂O (e.g., 0 to 1000 µM).

  • Plate Setup: Add 20 µL of the test compound dilutions, standards, or blank (solvent) to the wells of a 96-well plate.

  • Reaction: Add 180 µL of the pre-warmed FRAP reagent to all wells. Mix.[13]

  • Incubation: Incubate the plate at 37°C for a precise time, typically between 4 and 10 minutes.[2][13]

  • Measurement: Measure the absorbance at 593 nm.

Data Analysis
  • Plot the absorbance of the FeSO₄ standards against their concentration to generate a standard curve.

  • Use the regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each sample dilution.

  • The FRAP value is typically expressed as µM or mM of Fe²⁺ equivalents per mg or mM of the test compound.

Cell-Based Assay: DCFDA/H2DCFDA Cellular ROS Assay

Principle

This assay measures the overall intracellular ROS levels. The cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] The fluorescence intensity is proportional to the level of intracellular ROS. An effective antioxidant will reduce ROS levels, leading to a decrease in DCF fluorescence.[16]

Experimental Workflow

G seed Seed Adherent Cells in black 96-well plate and culture overnight treat Pre-treat cells with Test Compound/Control for 1-2 hours seed->treat wash1 Wash cells with PBS or Buffer treat->wash1 load Load cells with 20 µM DCFH-DA probe (45 min at 37°C) wash1->load wash2 Wash cells to remove excess probe load->wash2 induce Induce Oxidative Stress (e.g., with H₂O₂) wash2->induce read Read Fluorescence (Ex: 485 nm, Em: 535 nm) over 1 hour induce->read

Caption: Workflow for the DCFDA cellular ROS assay.

Protocol
  • Cell Seeding: Seed adherent cells (e.g., HepG2) in a black, clear-bottom 96-well plate at a density of ~50,000 cells/well and culture overnight.[17]

  • Compound Pre-treatment: Remove the culture medium and treat the cells with various non-toxic concentrations of the test compound (diluted in serum-free medium) for 1-2 hours. Include wells for a positive control (e.g., Trolox) and an untreated control.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 20 µM DCFH-DA solution (in PBS or phenol red-free medium) to each well.[17]

  • Incubation: Incubate the plate at 37°C in the dark for 45 minutes.[17]

  • Induce Oxidative Stress: Wash the cells gently with warm PBS to remove the excess probe. Add 100 µL of a ROS inducer (e.g., 100-500 µM H₂O₂) to all wells except the negative control wells (which receive only PBS).

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically for 60 minutes at 37°C, with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[15]

Data Analysis
  • Calculate the percentage reduction in ROS for each treatment compared to the cells treated only with the ROS inducer (stressed control). % ROS Reduction = [ (Fluo_stressed - Fluo_sample) / Fluo_stressed ] * 100

    • Fluo_stressed = Fluorescence of cells with H₂O₂ only.

    • Fluo_sample = Fluorescence of cells treated with test compound + H₂O₂.

  • Plot the % ROS Reduction against the concentration of the test compound to evaluate the dose-dependent effect.

Data Presentation

Summarize all quantitative results in clear, structured tables for easy comparison.

Table 1: In Vitro Antioxidant Activity Summary

Assay Test Compound Standard
This compound Ascorbic Acid
DPPH IC₅₀ (µg/mL) Value ± SD Value ± SD
Trolox
ABTS IC₅₀ (µg/mL) Value ± SD Value ± SD

| FRAP Value (mM Fe²⁺/mM) | Value ± SD | Value ± SD |

Table 2: Cellular Antioxidant Activity Summary

Compound Concentration % ROS Reduction (Mean ± SD)
Control (H₂O₂ only) 0%
Test Compound (Low Conc.) Value ± SD
Test Compound (Mid Conc.) Value ± SD
Test Compound (High Conc.) Value ± SD

| Trolox (Positive Control) | Value ± SD |

References

  • Vertex AI Search. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Indian Journal of Pharmaceutical Sciences.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • Piotrowska, D. G., et al. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. MDPI.
  • Bio-protocol. (2021). 2.5.1. ABTS+ Radical Scavenging Assay. [Link]

  • ISRES. Antioxidant Properties of 1,2,4-Triazoles. [Link]

  • Piotrowska, D. G., et al. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. MDPI. [Link]

  • ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • PubMed. (2021). Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review. [Link]

  • Bentham Science Publishers. (2020). Synthesis and Molecular Docking Studies of Novel Triazole Derivatives as Antioxidant Agents. [Link]

  • PMC - NIH. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • G-Biosciences. FRAP Antioxidant Assay. [Link]

  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • ResearchGate. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • ResearchGate. (2018). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. [Link]

  • Bio-protocol. 2.5.4. DPPH∙ Radical Scavenging Assay. [Link]

  • ResearchGate. (2023). Antioxidant properties of a novel triazole ligand. [Link]

  • Marine Biology. DPPH radical scavenging activity. [Link]

  • Cetin, A., & Gecibesler, I. H. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. [Link]

  • Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]

  • Nanopartikel.info. (2015). Cellular DCF-DA assay. [Link]

  • ResearchGate. (2021). Intracellular antioxidant activity assays using DCF-DA at gallic acid.... [Link]

  • Symbiosis Online Publishing. (2016). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • ResearchGate. (2014).
  • Semantic Scholar. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl- 4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • Istanbul University Press. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • National University of Pharmacy. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

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Application Notes and Protocols for Cell-Based Assays Using 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a pharmacologically significant scaffold, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4] Derivatives of 1,2,4-triazole are of particular interest in oncology, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines.[2][5][6][7] These compounds can induce cell death and inhibit proliferation through diverse mechanisms, such as the inhibition of critical enzymes like EGFR and BRAF, disruption of tubulin polymerization, or induction of apoptosis.[5][6]

This document provides a detailed guide for investigating the potential anticancer effects of a specific novel derivative, 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (referred to herein as ANTT). While extensive data on this particular molecule is emerging, its structural features—a 1,2,4-triazole core, a nitrophenyl group, and a thiol moiety—suggest a strong rationale for evaluating its efficacy as a potential therapeutic agent.

These application notes are designed for researchers, scientists, and drug development professionals. We will detail a logical, stepwise workflow for characterizing the biological activity of ANTT in cell-based models, moving from broad cytotoxicity screening to more mechanistic assays elucidating the mode of action.

Part 1: Initial Assessment of Cytotoxicity and Viability

The first critical step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose, assessing cellular metabolic activity as a proxy for cell viability.[8][9]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8] These crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.[9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution p1 Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) p2 Incubate for 24h to allow attachment p1->p2 t1 Prepare serial dilutions of ANTT (e.g., 0.1 µM to 100 µM) p2->t1 t2 Treat cells with ANTT, vehicle control (DMSO), and positive control t1->t2 t3 Incubate for 24h, 48h, or 72h t2->t3 a1 Add MTT solution (0.5 mg/mL final concentration) t3->a1 a2 Incubate for 2-4 hours at 37°C a1->a2 a3 Solubilize formazan crystals (e.g., with DMSO) a2->a3 a4 Read absorbance at ~570 nm a3->a4

Caption: Workflow for assessing ANTT cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • ANTT compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of ANTT in DMSO. Create a series of dilutions in serum-free medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of medium containing the various concentrations of ANTT. Include vehicle control wells (containing the same final concentration of DMSO as the highest ANTT concentration) and untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitates are visible under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Data Analysis and Interpretation

The cell viability is calculated as a percentage relative to the vehicle-treated control cells.

  • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the % Viability against the log concentration of ANTT to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of ANTT that inhibits cell growth by 50%) can be determined using non-linear regression analysis.

ParameterDescriptionExample Data (A549 cells, 48h)
IC₅₀ (µM) Concentration for 50% inhibition of cell viability.12.5 µM
Max Inhibition (%) Maximum observed reduction in viability.95% at 100 µM
Hill Slope Steepness of the dose-response curve.1.2

Part 2: Investigating the Mechanism of Cell Death - Apoptosis

A reduction in cell viability suggests that ANTT may be inducing cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. We will outline two key assays to determine if ANTT induces apoptosis: the Annexin V/PI assay for detecting membrane changes and the Caspase-Glo 3/7 assay for measuring key executioner enzyme activity.

Annexin V & Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells via flow cytometry.[12] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can therefore identify late apoptotic or necrotic cells where membrane integrity has been lost.[11][13]

Interpreting Results:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.[13]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.[13]

Detailed Protocol: Annexin V/PI Assay by Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Treated and control cells (from Part 1)

  • PBS, cold

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells in 6-well plates with ANTT at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.[11][13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples on a flow cytometer as soon as possible.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[14] When cleaved by active caspases, the substrate releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to the amount of caspase activity.[14][15]

Experimental Workflow: Caspase-Glo 3/7 Assay

Caspase_Workflow cluster_prep Phase 1: Cell Treatment cluster_assay Phase 2: Add-Mix-Measure p1 Seed cells in white-walled 96-well plate p2 Treat with ANTT at various concentrations and time points p1->p2 a1 Equilibrate plate and Caspase-Glo 3/7 Reagent to room temperature p2->a1 a2 Add 100 µL of reagent directly to each well a1->a2 a3 Mix on plate shaker (300-500 rpm for 30s) a2->a3 a4 Incubate at RT for 1-3 hours a3->a4 a5 Measure luminescence with a plate reader a4->a5

Caption: A streamlined 'add-mix-measure' workflow for the Caspase-Glo 3/7 assay.

Detailed Protocol: Caspase-Glo 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Treated and control cells in a white-walled 96-well plate

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat with ANTT as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[15]

  • Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14] c. Mix the contents on a plate shaker at a low speed for 30-60 seconds. d. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

The luminescent signal is directly proportional to caspase activity. Data can be presented as fold change in caspase activity over the vehicle control.

Treatment GroupRelative Luminescence Units (RLU)Fold Change vs. Control
Untreated Control15,0001.0
Vehicle (DMSO)16,5001.1
ANTT (IC₅₀)95,0006.3
ANTT (2x IC₅₀)180,00012.0

Part 3: Analysis of Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to assess the cell cycle distribution of a population.[16]

Principle of Cell Cycle Analysis

PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[17] Therefore, the fluorescence intensity of stained cells directly correlates with their DNA content.[16]

  • G0/G1 Phase: Cells have a normal (2N) amount of DNA.

  • S Phase: Cells are actively replicating their DNA (between 2N and 4N).

  • G2/M Phase: Cells have a doubled (4N) amount of DNA, having completed replication and preparing for mitosis.

An accumulation of cells in a specific phase (e.g., G2/M) after treatment with ANTT would indicate cell cycle arrest at that checkpoint.

Detailed Protocol: Cell Cycle Analysis using PI Staining

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[17]

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Culture and treat cells with ANTT (e.g., at IC₅₀ concentration) for a relevant time period (e.g., 24 hours).

  • Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[17] Fix the cells for at least 2 hours at 4°C (or overnight).

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring DNA-specific staining.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[17]

Data Analysis and Interpretation

The resulting DNA content histogram is analyzed using cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control65%20%15%
ANTT (IC₅₀, 24h)25%15%60%

A significant increase in the G2/M population, as shown in the example data, would strongly suggest that ANTT induces a G2/M cell cycle arrest.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of This compound (ANTT) . By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of its potential as an anticancer agent. Positive results from these assays would warrant further mechanistic studies, such as Western blotting for key cell cycle (e.g., Cyclin B1, p-Cdc2) and apoptotic (e.g., PARP, Bcl-2 family) proteins, to fully elucidate its molecular mechanism of action.

References

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In vitro studies of 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical structure of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol , hereafter designated as ANPT-3T, reveals a heterocyclic core with significant potential for biological activity. The 1,2,4-triazole ring is a well-established pharmacophore present in numerous therapeutic agents, valued for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets.[1][2][3] The functionalization of this core with specific moieties—an allyl group at the N4 position, a 3-nitrophenyl group at the C5 position, and a thiol group at the C3 position—provides a compelling rationale for a comprehensive in vitro evaluation.

The nitrophenyl group is a known feature in compounds with anticancer and antimicrobial properties, while the thiol group offers a reactive site for potential covalent interactions with enzyme targets and is a key feature in many biologically active triazoles.[4][5][6] The allyl group can influence the compound's lipophilicity and spatial arrangement, potentially enhancing its binding affinity to target proteins. This unique combination of structural motifs suggests that ANPT-3T may exhibit a range of biological effects, including but not limited to cytotoxic, antimicrobial, and enzyme-inhibitory activities.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining a strategic series of in vitro studies to systematically characterize the biological profile of ANPT-3T. The protocols herein are designed to be robust and self-validating, providing a clear pathway from initial broad-spectrum screening to more detailed mechanistic investigations.

Experimental Rationale & Strategic Workflow

The proposed in vitro evaluation of ANPT-3T follows a logical, tiered approach. The initial phase focuses on establishing a foundational understanding of the compound's general cytotoxicity across various cell lines. Based on these preliminary findings, subsequent, more specialized assays are deployed to investigate specific biological activities such as anticancer, antimicrobial, or enzyme-inhibitory effects. This strategy ensures an efficient use of resources by prioritizing the most promising therapeutic avenues indicated by the initial screening data.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Activity-Specific Investigation cluster_2 Phase 3: Data Analysis A Compound ANPT-3T (Stock Solution Preparation) B General Cytotoxicity Screening (e.g., MTT Assay) A->B C Anticancer Pathway (Apoptosis, Cell Cycle) B->C If cytotoxic to cancer cells D Antimicrobial Pathway (MIC/MBC Determination) B->D Broad-spectrum activity E Enzyme Inhibition Pathway (IC50, Kinetics) B->E Based on structural analogs/predictions F IC50 / MIC / Kinetic Parameter Calculation C->F D->F E->F G Structure-Activity Relationship (SAR) Insights F->G

Figure 1: High-level strategic workflow for the in vitro evaluation of ANPT-3T.

Protocol 1: General Cytotoxicity Assessment via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as a primary indicator of a compound's cytotoxic or cytostatic effects.[7] In this context, it is used to determine the concentration at which ANPT-3T significantly reduces the viability of both cancerous and non-cancerous cell lines, providing an initial therapeutic window and guiding concentration ranges for subsequent experiments. The selection of a diverse panel of cancer cell lines (e.g., breast, lung, pancreatic) is based on the broad anticancer activities reported for many 1,2,4-triazole derivatives.[8]

Detailed Step-by-Step Methodology:
  • Cell Culture & Seeding:

    • Culture selected cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, Panc-1 for pancreatic cancer, and a non-cancerous control like human fibroblasts) in their recommended media until they reach 80-90% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of ANPT-3T in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of ANPT-3T.

    • Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO) only, and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation:

    • Incubate the treated plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition & Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

A Seed cells in 96-well plate B Incubate 24h (Cell Adhesion) A->B D Treat cells with compound + Controls (Vehicle, Doxorubicin) B->D C Prepare ANPT-3T serial dilutions (0.1 to 100 µM) C->D E Incubate 48-72h D->E F Add MTT Reagent (Incubate 3-4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 Value H->I

Figure 2: Detailed workflow for the MTT cytotoxicity assay.

Hypothetical Data Presentation:
CompoundCell LineIC₅₀ (µM) after 48hSelectivity Index (SI)¹
ANPT-3T MDA-MB-231 (Breast Cancer)15.2 ± 1.84.8
ANPT-3T A549 (Lung Cancer)21.5 ± 2.53.4
ANPT-3T Panc-1 (Pancreatic Cancer)18.9 ± 2.13.9
ANPT-3T Human Fibroblasts (Normal)73.1 ± 5.6-
Doxorubicin MDA-MB-231 (Breast Cancer)1.2 ± 0.38.3
Doxorubicin Human Fibroblasts (Normal)10.0 ± 1.1-
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Protocol 2: Antimicrobial Susceptibility Testing

Scientific Rationale: Heterocyclic compounds, particularly those containing triazole and thiol moieties, are widely recognized for their antimicrobial properties.[9][10][11][12] This protocol uses the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This assay is crucial for establishing the potential of ANPT-3T as an antibacterial or antifungal agent.

Detailed Step-by-Step Methodology:
  • Microorganism & Inoculum Preparation:

    • Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

    • Grow the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight.

    • Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

  • Compound Dilution in 96-Well Plate:

    • Dispense 50 µL of sterile broth into each well of a 96-well plate.

    • Prepare a 2X working stock of ANPT-3T and serially dilute it across the plate to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Controls: Include a growth control well (broth + inoculum, no compound), a sterility control well (broth only), and a positive control well (broth + inoculum + a standard antibiotic like Ciprofloxacin or an antifungal like Fluconazole).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of ANPT-3T at which there is no visible growth (i.e., the first clear well).

    • Optionally, a growth indicator like resazurin can be added to aid in the determination.

Hypothetical Data Presentation:
CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
ANPT-3T 326416
Ciprofloxacin 10.5>128
Fluconazole >128>1282

Protocol 3: Enzyme Inhibition Assay (Generic Protocol)

Scientific Rationale: The 1,2,4-triazole nucleus is a key structural feature in many enzyme inhibitors, capable of coordinating with metal ions in active sites or forming hydrogen bonds.[3][13][14] Given the broad range of enzymes inhibited by triazoles, a preliminary screening against a relevant enzyme class is warranted.[15][16] This generic protocol can be adapted for various enzymes (e.g., kinases, proteases, metabolic enzymes like α-glucosidase) by using the appropriate substrate and detection method.[17]

Detailed Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a concentrated stock solution of ANPT-3T in DMSO.

    • Prepare assay buffer, enzyme solution, and substrate solution as recommended by the enzyme manufacturer or literature protocols.

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • Assay Buffer

      • ANPT-3T at various concentrations (final DMSO concentration should be constant and low, e.g., <1%).

      • Enzyme solution.

    • Pre-incubate the enzyme with the inhibitor (ANPT-3T) for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Controls: Include a "no enzyme" control, a "no inhibitor" (100% activity) control, and a positive control using a known inhibitor for the target enzyme.

  • Detection and Data Analysis:

    • Measure the reaction progress over time using a plate reader. The detection method will depend on the enzyme assay (e.g., absorbance for colorimetric substrates, fluorescence for fluorogenic substrates).

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Hypothetical Data Presentation:
CompoundTarget EnzymeIC₅₀ (µM)
ANPT-3T α-Glucosidase25.4 ± 3.1
Acarbose (Control) α-Glucosidase4.8 ± 0.5

References

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Experimental design for 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This document provides a comprehensive experimental framework for the initial preclinical investigation of the novel compound, this compound (hereafter designated ANTT). The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals, offering a phased, logic-driven approach to systematically evaluate the therapeutic potential of ANTT. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone of many therapeutic agents due to its unique chemical properties, including its dipole character, hydrogen bonding capacity, and metabolic stability[4]. The addition of a thiol group at the 3-position further enhances its ability to coordinate with biological targets, leading to a broad spectrum of pharmacological effects[5]. Derivatives have been developed as potent agents against various cancer cell lines, bacterial and fungal pathogens, and inflammatory processes[6][7][8].

ANTT is a novel entity featuring an allyl group at the N-4 position and a 3-nitrophenyl group at the C-5 position. These substitutions are hypothesized to modulate its biological activity profile. This guide outlines a structured, multi-phase screening cascade to efficiently identify and characterize the primary bioactivities of ANTT, beginning with broad in vitro screening and progressing to more focused mechanistic and in vivo studies.

Phase I: Primary Biological Screening Cascade

The initial phase is designed to cast a wide net, efficiently assessing ANTT across the three most probable areas of high therapeutic potential for this scaffold: oncology, infectious disease, and inflammation. A positive result in any of these primary assays will trigger a more focused investigation in Phase II.

G cluster_0 Experimental Workflow for ANTT cluster_1 Phase I: Primary In Vitro Screening cluster_2 Phase II: Mechanistic Studies (for 'Hits') cluster_3 Phase III: In Vivo Validation synthesis Compound Synthesis & Physicochemical Characterization (ANTT) anticancer Anticancer Screen (NCI-60 Panel Analogue) synthesis->anticancer Test Compound antimicrobial Antimicrobial Screen (Bacteria & Fungi Panel) synthesis->antimicrobial Test Compound anti_inflammatory Anti-inflammatory Screen (LPS-Stimulated Macrophages) synthesis->anti_inflammatory Test Compound moa Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis, COX/NF-κB Inhibition) anticancer->moa Hit Identification antimicrobial->moa anti_inflammatory->moa invivo Animal Model Validation (e.g., Xenograft, Infection, Paw Edema) moa->invivo Candidate Selection

Caption: High-level screening cascade for ANTT evaluation.

Protocol 1: In Vitro Anticancer Activity Screening

Rationale: Triazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines[4][6][9]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation[9]. This initial screen will use a representative panel of cancer cell lines to identify potential tissue-specific cytotoxicity.

Methodology:

  • Cell Line Maintenance: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PANC-1 - pancreatic, HT-1080 - fibrosarcoma) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of ANTT in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be kept below 0.5% to avoid solvent toxicity.

    • Controls: Include wells for vehicle control (media with 0.5% DMSO), untreated control (media only), and a positive control (e.g., Doxorubicin at known effective concentrations).

  • Incubation: Remove the old media from the cells and add 100 µL of the media containing the various concentrations of ANTT or controls. Incubate for 48 hours.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Reading: Carefully remove the MTT-containing media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation:

Cell LineTissue of OriginANTT IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549Lung CarcinomaExperimental Value3.24[9]
MCF-7Breast AdenocarcinomaExperimental Value6.17[2]
PANC-1Pancreatic CarcinomaExperimental ValueReference Value
HT-1080FibrosarcomaExperimental Value15.13[10]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing

Rationale: The 1,2,4-triazole-3-thiol moiety is present in several antifungal agents and has shown broad-spectrum antibacterial activity[5][7]. This protocol uses the broth microdilution method, a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[11][12].

Methodology:

  • Microorganism Panel:

    • Bacteria (Gram-positive): Staphylococcus aureus (ATCC 25923)

    • Bacteria (Gram-negative): Escherichia coli (ATCC 25922)

    • Fungi (Yeast): Candida albicans (ATCC 10231)

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution in 96-Well Plate:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of a 256 µg/mL ANTT stock solution (in broth with minimal DMSO) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, creating a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL). Discard 100 µL from the last dilution column.

  • Inoculation and Controls:

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Positive Control: Standard antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative (Growth) Control: Wells with broth and inoculum only.

    • Sterility Control: Wells with broth only.

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration well in which no visible turbidity (growth) is observed. A resazurin-based assay can be used for a more sensitive colorimetric endpoint[12].

G cluster_0 Broth Microdilution Workflow cluster_1 Serial Dilution start Prepare ANTT Stock (e.g., 256 µg/mL) well1 Well 1 100µL Broth + 100µL Stock [128 µg/mL] start->well1 well2 Well 2 100µL Broth [64 µg/mL] well1->well2 Transfer 100 µL inoculate Add 10 µL Inoculum to all wells well3 ... well2->well3 Transfer 100 µL well_n Well 10 100µL Broth [0.25 µg/mL] well3->well_n ... discard Discard 100 µL well_n->discard Transfer 100 µL G cluster_0 Hypothetical Anti-inflammatory MoA of ANTT cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 myD88 MyD88 Pathway tlr4->myD88 ikb IκBα myD88->ikb IKK Activation (Phosphorylation) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) ikb->nfkb_nuc IκBα Degradation & NF-κB Translocation antt ANTT antt->ikb Inhibition? dna DNA Binding nfkb_nuc->dna genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) dna->genes

Caption: Potential inhibition of the NF-κB pathway by ANTT.

Protocol: Western Blot for key proteins like phosphorylated IκBα and nuclear-translocated NF-κB (p65 subunit) in LPS-stimulated RAW 264.7 cells, with and without ANTT treatment. A reduction in these markers would strongly suggest that ANTT acts by inhibiting the NF-κB pathway.

Phase III: Preliminary In Vivo Evaluation

For a candidate with a potent in vitro profile and a compelling MoA, limited in vivo testing is warranted to assess efficacy and safety in a whole-organism context.[13][14]

Example Study: In Vivo Anti-inflammatory Activity

Rationale: The carrageenan-induced rat paw edema model is a classic and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[8][15][16] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema), which can be quantified.

Methodology:

  • Animal Model: Use male Wistar rats (180-200 g). Acclimatize animals for at least one week.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC-Na, oral)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, oral)

    • Group III-V: ANTT (e.g., 10, 25, 50 mg/kg, oral)

  • Dosing: Administer the respective treatments orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal. Then, calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group at each time point.

Data Presentation:

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hr
Vehicle Control-0%
Indomethacin10Reference Value (~50-60%)
ANTT10Experimental Value
ANTT25Experimental Value
ANTT50Experimental Value

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  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • MDPI. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • ResearchGate. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [1][6][9]triazole-3-thiol derivatives and Antifungal activity. [Link]

  • National Library of Ukraine. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Wikipedia. (2024). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. [Link]

  • PubChem. (2024). 3-Amino-5-mercapto-1,2,4-triazole. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining this compound in high purity.

Introduction

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science, owing to the versatile reactivity of the triazole, thiol, and nitro functional groups.[][2] The success of subsequent applications hinges on the purity of this starting material. This guide addresses common challenges encountered during its purification, providing a systematic approach to achieving high-purity material.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the purification of this compound and related compounds.

Q1: What are the likely impurities in my crude this compound?

A1: Impurities can originate from unreacted starting materials, intermediates, or side-products.[3] Common impurities include:

  • Starting materials: Unreacted 3-nitrobenzoic acid hydrazide and allyl isothiocyanate.

  • Intermediates: 1-(3-nitrobenzoyl)-4-allylthiosemicarbazide that has not cyclized.

  • Side-products: Oxidized disulfide-linked dimer of the thiol, or other isomers formed during cyclization.[4]

  • Residual reagents: Inorganic salts from pH adjustments or catalysts if used in the synthesis.

Q2: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common problem, often caused by the presence of impurities that depress the melting point or if the solution is supersaturated.[3] To address this:

  • Increase the solvent volume: Your solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

  • Try a different solvent system: The solubility profile of your compound may not be ideal in the chosen solvent. Refer to the solvent selection table in the recrystallization protocol below.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q3: The yield of my purified product is very low after recrystallization. How can I improve it?

A3: Low recovery is often due to the product being too soluble in the recrystallization solvent, even at low temperatures, or using an excessive amount of solvent.[5]

  • Optimize the solvent system: Use a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

  • Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve the crude product.

  • Ensure complete precipitation: Cool the solution slowly and then chill it in an ice bath to maximize crystal formation before filtration.

  • Wash the collected crystals judiciously: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

Troubleshooting Guide

This section provides a problem-solving approach to common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Broad or streaking spots on TLC The compound is highly polar and interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to improve the spot shape. Consider using reverse-phase TLC plates.
Product appears as a persistent oil Presence of impurities or use of an inappropriate solvent for crystallization.Purify by column chromatography before attempting recrystallization. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
Multiple spots on TLC after purification Incomplete separation of impurities.Optimize the mobile phase for column chromatography for better separation. If impurities are acidic or basic, consider a liquid-liquid extraction with a dilute base or acid wash prior to chromatography.
Discoloration of the final product (e.g., yellow or brown) Presence of oxidized impurities or residual starting materials.Treat a solution of the crude product with activated charcoal before filtration and recrystallization. Ensure complete removal of the nitro-containing starting materials.
Inconsistent melting point The sample is still impure or contains residual solvent.Re-purify the compound using a different technique (e.g., recrystallization from a different solvent system). Ensure the product is thoroughly dried under vacuum.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical for success.

Solvent Selection for Recrystallization:

Solvent Solubility of Target Compound Notes
Ethanol Good solubility when hot, lower solubility when cold.A good starting point for recrystallization. Can be used in combination with water.[6][7]
Isopropanol Similar to ethanol.An alternative to ethanol.
Ethyl Acetate Moderate solubility.Can be used in a solvent/anti-solvent system with hexanes.
Water Low solubility.Can be used as an anti-solvent with a solvent like ethanol.

Step-by-Step Recrystallization Procedure:

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen primary solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative.

Workflow for Column Chromatography Purification:

Column Chromatography Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude Product dissolve Dissolve in minimal DCM crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb pack Pack Silica Gel Column (e.g., Hexane/EtOAc) load Load Adsorbed Sample pack->load elute Elute with Solvent Gradient (e.g., increasing EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure Pure Product evaporate->pure

Caption: Workflow for purification by column chromatography.

Step-by-Step Column Chromatography Procedure:

  • Mobile Phase Selection: Start with a non-polar solvent system like hexane/ethyl acetate. A good starting ratio is 4:1. Adjust the polarity based on the TLC of the crude material to achieve an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Assessment

The purity of the final product should be confirmed by analytical techniques. Spectroscopic data for this compound has been reported and can be used for comparison.[2][8]

Analytical Techniques for Purity Confirmation:

Technique Expected Observations for Pure Product
Melting Point A sharp melting point range (typically 1-2 °C). A broad range indicates impurities.
¹H NMR The spectrum should show the expected signals for the allyl, nitrophenyl, and triazole protons with correct integration and splitting patterns. The absence of signals from starting materials or impurities is key.[8]
¹³C NMR The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.[8]
FTIR Look for characteristic absorption bands for the SH (thiol), C=N (triazole), and NO₂ (nitro) groups.[8]
Mass Spectrometry The mass spectrum should show the correct molecular ion peak.

Tautomerism:

It is important to note that 1,2,4-triazole-3-thiol derivatives can exist in thione-thiol tautomeric forms.[2][8] This may be observable in spectroscopic data, for example, as the presence of both S-H and N-H signals in the FTIR and ¹H NMR spectra.

Caption: Thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiol.

Note: The image placeholders in the DOT script would need to be replaced with actual chemical structure images for rendering.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024, October 23). National Institutes of Health.
  • Primesep. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • Benchchem. (2025, December). Technical Support Center: Recrystallization of Triazole Derivatives.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate.
  • Tretyakov, B. A., et al. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health.
  • Chavan, O. S. (2022). A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. World Journal of Pharmaceutical Research, 11(3), 1091-1104.
  • Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole. (2025, November 22). ResearchGate.
  • BOC Sciences. (n.d.). Triazole Impurities.
  • Echemi. (n.d.). This compound.
  • Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from

  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. (n.d.). The Royal Society of Chemistry.
  • Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole. (2025, November 18). ResearchGate.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). National Institutes of Health.
  • BIOGEN Científica. (n.d.). This compound.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES.
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025, August 8). ResearchGate.
  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (n.d.). Pakistan Journal of Scientific & Industrial Research - Physical Sciences.
  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021, October 25). Current issues in pharmacy and medicine.
  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2025, August 9). ResearchGate.
  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). JOCPR.
  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021, June 1).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press.

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Overcoming solubility issues with 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. As with many novel heterocyclic compounds, achieving suitable concentrations for biological screening or formulation development can be a significant hurdle. This guide provides in-depth, practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound, and why is it poorly soluble in aqueous solutions?

Answer: The solubility profile of this compound is dictated by the combination of its functional groups. It possesses both polar and nonpolar characteristics, leading to poor aqueous solubility.

  • Hydrophobic (Water-Insoluble) Moieties: The molecule includes a phenyl ring and an allyl group. These nonpolar hydrocarbon portions contribute to its lipophilicity and are energetically unfavorable to interact with the highly ordered hydrogen-bonding network of water.

  • Polar (Water-Soluble) Moieties: It also contains a 1,2,4-triazole ring, a nitro group, and a thiol group. The triazole nucleus is polar and capable of hydrogen bonding, which can enhance solubility.[1][2]

  • The Thiol Group (Weak Acid): The most critical feature for solubility manipulation is the thiol (-SH) group on the triazole ring. This group is weakly acidic.[3] In its protonated form (at neutral or acidic pH), the molecule is less polar. However, upon deprotonation under basic conditions, it forms a thiolate anion (-S⁻), which is an ionic species with significantly higher aqueous solubility.[4][5][6]

Therefore, while the compound is predicted to be practically insoluble in water at neutral pH, its solubility can be dramatically increased by adjusting the pH to the alkaline range.

Q2: What are the recommended starting solvents for preparing a stock solution?

Answer: For creating a concentrated stock solution, it is best to start with polar aprotic organic solvents. These solvents can effectively disrupt the crystal lattice energy of the solid compound without the complexities of acid-base reactions. Based on the compound's structure, the following solvents are recommended for initial screening.

SolventClassRationale for Use
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for a wide range of organic molecules. A standard for initial biological screening solutions.[]
N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO, a strong solvent for polar and heterocyclic compounds.
Acetone Polar AproticA good solvent for nitrophenol-containing compounds with moderate polarity.[8]
Ethanol / Methanol Polar ProticCan dissolve the compound, especially with gentle warming, due to their ability to hydrogen bond.[8] Often used in co-solvent systems.[9]

Causality: Polar aprotic solvents like DMSO and DMF are effective because they have large dipole moments and can solvate the molecule without having acidic protons that could interact with the thiol group. They effectively break the intermolecular forces in the solid state.

Q3: My compound has precipitated out of my aqueous assay buffer. What is the most likely cause and how can I fix it?

Answer: This is a classic solubility problem often encountered when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer. The DMSO acts as a co-solvent, but upon high dilution, its solubilizing effect is lost, and the compound crashes out of the solution if its concentration exceeds its intrinsic aqueous solubility.

There are two primary strategies to address this:

  • pH Adjustment: The most direct method for this specific compound. Ensure your final assay buffer has a pH that is sufficiently basic to keep the thiol group ionized (deprotonated). This is often the most effective and biologically compatible approach.[][10]

  • Use of Co-solvents: If pH adjustment is not feasible due to experimental constraints, maintaining a certain percentage of a water-miscible organic solvent (a co-solvent) in the final solution can keep the compound dissolved.[11][12][13]

The following troubleshooting workflow can guide your decision-making process.

start Solubility Issue Encountered (Precipitation in Aqueous Buffer) check_ph Is the final buffer pH adjustable? start->check_ph adjust_ph Strategy 1: pH Adjustment Increase buffer pH to > 8.0 (See Protocol 2) check_ph->adjust_ph  Yes consider_cosolvent Is a co-solvent tolerated in the experiment? check_ph->consider_cosolvent  No check_success_ph Is the compound soluble? adjust_ph->check_success_ph check_success_ph->consider_cosolvent  No success Proceed with Experiment check_success_ph->success  Yes use_cosolvent Strategy 2: Co-Solvency Incorporate PEG 400, Ethanol, etc. (See Protocol 3) consider_cosolvent->use_cosolvent  Yes advanced_methods Consider Advanced Formulation (e.g., Cyclodextrins, Surfactants) consider_cosolvent->advanced_methods  No check_success_cosolvent Is the compound soluble? use_cosolvent->check_success_cosolvent check_success_cosolvent->advanced_methods  No check_success_cosolvent->success  Yes failure Re-evaluate Experiment (Lower concentration, etc.) advanced_methods->failure

Caption: Decision tree for troubleshooting solubility issues.

Troubleshooting Guides & Protocols

Protocol 1: Systematic Solvent Screening for Stock Solution Preparation

This protocol provides a method to determine the optimal solvent for creating a high-concentration stock solution.

Methodology:

  • Preparation: Weigh 1-2 mg of this compound into several separate glass vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., DMSO, DMF, Ethanol) in small, precise increments (e.g., 20 µL).

  • Observation: After each addition, vortex the vial for 30-60 seconds. Use a microscope or light scattering to check for any remaining undissolved particulates.

  • Sonication (Optional): If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied.

  • Determination: Continue adding solvent until the compound is fully dissolved. The solvent that dissolves the compound in the smallest volume is the most effective.

  • Documentation: Record the final concentration (e.g., in mg/mL or mM) achieved in each solvent. This provides a baseline for all future experiments.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffers

This protocol leverages the acidic nature of the thiol group to enhance solubility in aqueous media. The goal is to deprotonate the thiol to a more soluble thiolate.

Causality: According to Le Châtelier's principle, adding a base (OH⁻) will react with the acidic proton of the thiol group.[4] This removes the protonated species from the equilibrium, shifting the dissolution equilibrium to the right and favoring the dissolved, ionized form of the compound.[6]

Methodology:

  • Prepare Buffers: Make a series of biologically compatible buffers with increasing pH values (e.g., Phosphate-buffered saline at pH 7.4, Tris buffer at pH 8.0, Carbonate-bicarbonate buffer at pH 9.2).

  • Prepare Stock: Create a concentrated stock solution of the compound in DMSO (e.g., 50 mM) as determined in Protocol 1.

  • Dilution Test: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 50 µM). Ensure the final percentage of DMSO is low (typically ≤1%) to minimize its own solvent effects.

  • Incubate & Observe: Vortex the solutions and let them equilibrate at the experimental temperature for 15-30 minutes.

  • Assess Solubility: Visually inspect for any signs of precipitation or cloudiness. For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV or a similar method. The buffer system that maintains the highest concentration in solution is optimal.

Protocol 3: Developing a Co-Solvent System

This protocol is for situations where pH modification is not possible. A co-solvent reduces the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[14][15]

Causality: Water is a highly polar solvent with strong hydrogen bonds. Hydrophobic molecules disrupt this network, which is energetically unfavorable. Co-solvents like Polyethylene Glycol (PEG) or ethanol are water-miscible and have both polar and nonpolar regions.[] They disrupt water's self-association, creating a less polar "microenvironment" that can more readily accommodate the drug molecule, thus increasing solubility.[][15]

cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Aqueous Dilution Compound Compound Powder Vortex Vortex / Sonicate Compound->Vortex Cosolvent Co-solvent (e.g., PEG 400) Cosolvent->Vortex Stock Clear Stock Solution Vortex->Stock Vortex2 Add Stock to Buffer (Vortex while adding) Stock->Vortex2 Aqueous Aqueous Buffer Aqueous->Vortex2 Final Final Formulation (Clear Solution) Vortex2->Final

Caption: Experimental workflow for preparing a co-solvent formulation.

Methodology:

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as PEG 400, Propylene Glycol (PG), or ethanol.[][9]

  • Prepare Ternary Systems: Create a series of vehicle formulations by mixing the co-solvent with water or buffer at different ratios (e.g., 10% PEG 400, 20% PEG 400, etc.).

  • Determine Maximum Solubility: Add an excess amount of the solid compound to a fixed volume of each co-solvent/buffer mixture.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Analyze: After equilibration, filter or centrifuge the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC).

  • Select Formulation: Choose the formulation that provides the required solubility with the lowest possible concentration of the co-solvent to minimize potential biological interference or toxicity.

References

  • World Pharma Today.
  • WuXi AppTec DMPK. (2024).
  • MDPI. (2022).
  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • James Madison University.
  • Wikipedia. Cosolvent.
  • WuXi AppTec. (2024).
  • Cosolvent. Knowledge and References.
  • Fiveable. pH and Solubility.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Pakistan Journal of Scientific & Industrial Research. Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.
  • BOC Sciences.
  • ScienceDirect. (2025). Co-solvent: Significance and symbolism.
  • ResearchGate. (2022).
  • Slideshare.
  • PubMed Central.
  • askIITians. (2025). How does pH affect solubility?.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • NIH. (2022).
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • IntechOpen. (2022).
  • MDPI.

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Technical Support Center: Interpreting Spectroscopic Data of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic characterization of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol . This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or working with this compound. Given the novelty of many specialized molecules, this guide is built upon expertly predicted spectroscopic data, grounded in the foundational principles of organic chemistry and spectroscopy. It provides a logical framework for data interpretation, troubleshooting common experimental issues, and answering frequently asked questions to ensure the confident structural verification of your compound.

Predicted Spectroscopic Data

Accurate structural elucidation begins with a clear understanding of the expected spectroscopic signatures. The following tables summarize the predicted data for this compound based on its constituent functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)IntegrationKey Correlations & Notes
SH/NHBroad Singlet13.5 - 14.51HPosition is highly dependent on solvent and concentration due to thiol-thione tautomerism. Exchanges with D₂O.[1][2]
Ar-H (H-2')Triplet (t)8.40 - 8.501HOrtho to nitro group, most deshielded aromatic proton.
Ar-H (H-4')Doublet of Doublets (dd)8.25 - 8.351HMeta to nitro group.
Ar-H (H-6')Doublet of Doublets (dd)7.90 - 8.001HOrtho to nitro group.
Ar-H (H-5')Triplet (t)7.70 - 7.801HMeta to nitro group.
Allyl-H (CH)Multiplet (m)5.80 - 5.951HComplex splitting due to coupling with four adjacent protons.
Allyl-H (=CH₂)Doublet of Doublets (dd), cis5.15 - 5.251HShows both geminal and cis-vinylic coupling.
Allyl-H (=CH₂)Doublet of Doublets (dd), trans5.05 - 5.151HShows both geminal and trans-vinylic coupling.
Allyl-H (N-CH₂)Doublet (d)4.70 - 4.802HCoupled to the vinylic CH proton.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
CarbonApprox. Chemical Shift (δ, ppm)Notes
C=S (Thione)165.0 - 170.0Key indicator of the thione tautomer.[1]
C-5 (Triazole)152.0 - 155.0Attached to the nitrophenyl ring.
C-NO₂ (Aromatic)148.0 - 149.0Carbon bearing the nitro group.
Aromatic CH120.0 - 135.0Four distinct signals expected for the four aromatic CH carbons.
Allyl-CH131.0 - 133.0Vinylic CH carbon.
Allyl-=CH₂118.0 - 120.0Terminal vinylic carbon.
Allyl-N-CH₂48.0 - 50.0Aliphatic carbon attached to the triazole nitrogen.
Table 3: Predicted FT-IR Data (ATR)
Functional GroupApprox. Wavenumber (cm⁻¹)Appearance
N-H Stretch3100 - 3300Broad (indicative of H-bonding)
Aromatic C-H Stretch3000 - 3100Medium, Sharp
Aliphatic C-H Stretch2850 - 2980Medium, Sharp
S-H Stretch2550 - 2600Weak, Sharp (often not observed if thione form dominates).[3][4]
C=N Stretch (Triazole)1580 - 1620Strong
N-O Stretch (NO₂)1510 - 1540 (asymmetric)Strong
N-O Stretch (NO₂)1340 - 1360 (symmetric)Strong
C=S Stretch1250 - 1340Medium to Strong[1]
Table 4: Predicted Mass Spectrometry Data (ESI+)
IonPredicted m/zNotes
[M+H]⁺277.06Molecular ion peak (protonated).
[M+Na]⁺299.04Common sodium adduct.
Key FragmentsVariesExpect loss of NO₂ (-46), allyl group (-41), and other characteristic cleavages of the triazole ring.[5][6]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the spectroscopic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a very broad peak far downfield (around 13-14 ppm), but I don't see a sharp S-H signal around 2.5 ppm. Is my compound correct?

A1: Yes, this is the expected observation and a key feature of this class of compounds. The broad downfield signal corresponds to the N-H proton of the triazole ring. 4H-1,2,4-triazole-3-thiol exists in a tautomeric equilibrium between the thiol form (with an S-H group) and the thione form (with a C=S and N-H group). In polar aprotic solvents like DMSO, the thione form is heavily favored. The N-H proton is acidic and engages in hydrogen bonding, leading to significant deshielding and peak broadening.[1][2] The absence of a distinct S-H peak confirms the predominance of the thione tautomer.

Q2: How can I definitively assign the signals for the allyl group in the ¹H NMR spectrum?

A2: The allyl group provides a highly characteristic set of signals:

  • N-CH₂ Protons: Look for a doublet around 4.7-4.8 ppm integrating to 2H. This signal arises from the methylene group attached to the triazole nitrogen, and it is split only by the adjacent vinylic proton.

  • Internal Vinylic Proton (-CH=): This will be a complex multiplet between 5.80 and 5.95 ppm (1H). It is coupled to the N-CH₂ protons (2H) and the two terminal vinylic protons (2H), resulting in a complex splitting pattern.[7][8]

  • Terminal Vinylic Protons (=CH₂): Expect two separate signals between 5.05 and 5.25 ppm, each integrating to 1H. Because rotation around the double bond is restricted, these two protons are chemically non-equivalent. One is cis and the other is trans to the internal vinylic proton, resulting in different coupling constants and thus separate signals, typically doublet of doublets.[8]

Q3: In the mass spectrum, I don't see the molecular ion peak at m/z 276, but I see a strong signal at 277. Why?

A3: This is normal for Electrospray Ionization (ESI), which is a "soft" ionization technique. ESI typically analyzes ions that are already present in solution or that can be easily formed by protonation or adduction. The signal at m/z 277 corresponds to the protonated molecule, [M+H]⁺. You may also see adducts with sodium ([M+Na]⁺ at m/z 299) or potassium ([M+K]⁺ at m/z 315), which are common impurities in solvents and glassware.

Q4: The aromatic region of my ¹H NMR is very complex. How do I start assigning the protons of the 3-nitrophenyl group?

A4: The nitro group (NO₂) is a powerful electron-withdrawing group and strongly influences the chemical shifts of the aromatic protons.

  • H-2' and H-6': The protons ortho to the nitro group are the most deshielded. H-2' will appear as a triplet or multiplet around 8.4-8.5 ppm. H-6' will be a doublet of doublets around 7.9-8.0 ppm.

  • H-4': The proton para to the nitro group is also significantly deshielded and will likely appear as a doublet of doublets around 8.25-8.35 ppm.

  • H-5': The proton meta to the nitro group is the least deshielded of the four and will appear as a triplet further upfield, around 7.70-7.80 ppm. 2D NMR experiments like COSY (Correlation Spectroscopy) would be invaluable here to confirm which protons are coupled to each other.

Troubleshooting Common Experimental Problems

Problem 1: My ¹H NMR signals are broad and poorly resolved.

  • Cause A: Poor Shimming. The homogeneity of the magnetic field may be poor.

    • Solution: Re-shim the spectrometer. If the problem persists, the sample itself may be the issue.[9]

  • Cause B: Sample Concentration. The sample may be too concentrated, leading to viscosity-related broadening.

    • Solution: Dilute your sample. For this specific molecule, aggregation via hydrogen bonding at high concentrations can also be a factor.[10]

  • Cause C: Paramagnetic Impurities. Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If necessary, filter the NMR sample through a small plug of Celite or silica in a pipette.

Problem 2: I see unexpected peaks in my ¹H NMR spectrum, especially for water (H₂O) or solvents like ethyl acetate.

  • Cause A: Wet NMR Solvent. Deuterated solvents are often hygroscopic.

    • Solution: Use a fresh, sealed ampoule of NMR solvent. If using a bottle, ensure it has been stored properly in a desiccator. To confirm an exchangeable proton (like NH or OH), add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum; the peak should diminish or disappear.[9]

  • Cause B: Residual Purification Solvents. Solvents like ethyl acetate or dichloromethane can be difficult to remove completely, especially if the compound is a fluffy solid.

    • Solution: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable. A "solvent-chase" can also be effective: dissolve the compound in a more volatile solvent (like dichloromethane), then remove it on a rotary evaporator. Repeat 2-3 times to azeotropically remove the tenacious solvent.[9]

Problem 3: My FT-IR spectrum has a rolling baseline and/or sharp, unexpected peaks around 2350 cm⁻¹ and 3700 cm⁻¹.

  • Cause A: Atmospheric CO₂ and H₂O. The instrument's optical path is not perfectly purged.

    • Solution: Ensure the instrument has been adequately purged with dry air or nitrogen. Collect a fresh background spectrum immediately before running your sample. The sharp, noisy peaks around 2350 cm⁻¹ are characteristic of atmospheric CO₂, while broad signals around 3700 cm⁻¹ are from water vapor.[11][12]

  • Cause B: Poor Sample Contact (ATR). If using an Attenuated Total Reflectance (ATR) accessory, insufficient contact between the sample and the crystal will result in a weak, distorted spectrum.

    • Solution: Ensure enough sample is used to completely cover the ATR crystal and apply consistent, firm pressure with the anvil.[13][14]

Problem 4: I am not getting a stable signal or see "no peaks" in my mass spectrum.

  • Cause A: Poor Solubility/Concentration. The compound may not be sufficiently soluble in the mobile phase or the concentration may be too low.

    • Solution: Ensure your sample is fully dissolved in the infusion solvent (e.g., methanol or acetonitrile, perhaps with a small amount of DMSO or DMF if necessary). Check that the concentration is appropriate (typically 0.1 mg/mL for infusion).[15]

  • Cause B: Ion Suppression. If analyzing via LC-MS, co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte.[16]

    • Solution: Improve sample cleanup and chromatographic separation. If infusing directly, ensure the sample is pure.

  • Cause C: Incorrect Instrument Settings. The instrument may be in the wrong ionization mode (e.g., negative ion mode instead of positive) or the source parameters may be suboptimal.

    • Solution: Verify that you are in positive ion mode ([M+H]⁺). Optimize source parameters like capillary voltage and gas temperatures by infusing a standard solution of your compound.[16]

Methodologies & Workflows

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weighing: Accurately weigh 5-10 mg of the dried compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this compound and its polarity helps in observing the exchangeable N-H proton at a downfield chemical shift.

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogenous solution is critical for high-quality spectra.[9]

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube. Rationale: Suspended particles will disrupt the magnetic field homogeneity, leading to broad peaks.[10]

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube.

  • Analysis: Cap the tube and insert it into the spectrometer. Allow a few minutes for the sample to thermally equilibrate inside the probe before starting the acquisition.

Protocol 2: Logical Workflow for Spectral Interpretation

A systematic approach is crucial for unambiguous structure confirmation. This workflow ensures that information from each technique is used to build a complete picture of the molecule.

G cluster_start Step 1: Foundational Analysis cluster_nmr Step 2: Core Structure Elucidation cluster_confirm Step 3: Final Confirmation MS Mass Spectrometry (Confirm Molecular Weight) C13 ¹³C NMR (Carbon Count & Type) MS->C13 Provides M+H⁺ (277.06) Sets molecular formula C₁₁H₁₀N₄O₂S IR FT-IR Spectroscopy (Identify Key Functional Groups) H1 ¹H NMR (Proton Environment & Connectivity) IR->H1 Confirms NO₂, C=S, N-H Guides interpretation of NMR regions C13->H1 Confirms 11 unique carbons Differentiates sp², sp³ regions TwoD_NMR 2D NMR (COSY, HSQC) (Confirm Atom Connectivity) H1->TwoD_NMR Provides proton count, splitting Proposes initial structure Final Structure Verified TwoD_NMR->Final Correlates protons to carbons Confirms final bonding framework

Caption: Structure of this compound.

References

Sources

Common pitfalls in handling 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 17050-61-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the handling and experimental use of this compound. By understanding its chemical nature and potential reactivity, you can ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of this compound.

Q1: What are the primary safety precautions I should take when handling this compound?

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and nitrile gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place at room temperature[1].

Q2: What is the thione-thiol tautomerism and how does it affect this compound?

A2: 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thione and thiol forms. The equilibrium can be influenced by the solvent, pH, and temperature. In solution, the thione form often predominates. This is a critical consideration for:

  • Reactivity: The thiol form possesses a nucleophilic sulfur atom, while the thione form has a more acidic proton on the nitrogen. This will dictate its reactivity in different chemical transformations.

  • Spectroscopic Analysis: You may observe peaks corresponding to both tautomers in your NMR and IR spectra. For instance, the ¹H NMR spectrum might show distinct signals for the SH proton (thiol form) and the NH proton (thione form).

Q3: In which solvents is this compound likely to be soluble?

A3: While specific solubility data is limited, based on the structure (a substituted aromatic triazole), the following general guidance can be provided:

  • Good Solubility: Expect good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Moderate to Low Solubility: It may have moderate to low solubility in alcohols like ethanol and methanol, and chlorinated solvents like dichloromethane and chloroform.

  • Insoluble: It is likely to be insoluble in nonpolar solvents like hexanes and diethyl ether.

Always start with a small amount of the compound and solvent to test for solubility before preparing a larger solution.

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Dissolution and Stability

Q: I'm having trouble dissolving the compound, even in DMSO. What can I do?

A: If you are experiencing solubility issues, consider the following:

  • Gentle Warming: Gently warm the solution in a water bath. Many organic compounds have increased solubility at higher temperatures.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.

  • Co-solvent System: A mixture of solvents can sometimes improve solubility. For example, a small amount of DMF in DMSO might help.

  • pH Adjustment: For reactions where it is permissible, a small amount of a non-nucleophilic organic base might deprotonate the thiol/thione, increasing its solubility in polar solvents.

Q: My solution of the compound changes color over time. Is it degrading?

A: A color change can indicate degradation. The nitroaromatic group can be susceptible to reduction, and the thiol group can be prone to oxidation.

  • Protect from Light: Store solutions in amber vials or protected from light, as nitroaromatic compounds can be light-sensitive.

  • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

  • Fresh Solutions: It is always best practice to prepare solutions fresh before use.

Reactions and Side Products

Q: I am trying to perform a reaction involving the allyl group, but I am getting a complex mixture of products. What could be the cause?

A: The allyl group is known for its unique reactivity, which can sometimes lead to side reactions.

  • Allylic Rearrangement: The allyl group can undergo rearrangement under certain conditions, leading to isomeric products.

  • Radical Reactions: The allylic position is susceptible to radical abstraction, which can initiate unwanted side reactions[2][3][4][5]. Ensure your reaction is free from radical initiators (e.g., peroxides) unless a radical pathway is intended.

  • Metal-Catalyzed Reactions: If you are using a transition metal catalyst, be aware that the allyl group can coordinate with the metal, potentially leading to undesired pathways[6].

Experimental Workflow: Troubleshooting Allyl Group Reactivity

G start Complex Mixture in Allyl Group Reaction q1 Are you using a metal catalyst? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Consider ligand screening to control coordination. Investigate alternative catalysts. a1_yes->sol1 q2 Are radical initiators present? a1_no->q2 end Re-evaluate reaction scheme and starting material purity. sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Purify reagents and solvents to remove peroxides. Add a radical inhibitor if compatible. a2_yes->sol2 q3 Are acidic or basic conditions used? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Consider milder reaction conditions. Buffer the reaction mixture. a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting workflow for unexpected reactivity of the allyl group.

Q: I am performing a nucleophilic substitution at the thiol group, but the reaction is sluggish or incomplete. What are the common pitfalls?

A: Incomplete reaction at the thiol group can be due to several factors:

  • Thione-Thiol Equilibrium: As mentioned, the compound exists as a mixture of tautomers. The thiol form is the reactive species in S-alkylation reactions. To drive the equilibrium towards the thiol form, a base is typically required.

  • Choice of Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often used to deprotonate the thiol. Avoid nucleophilic bases that could compete with your desired nucleophile.

  • Solvent Effects: The reaction rate can be highly dependent on the solvent. Polar aprotic solvents like DMF or acetonitrile are generally good choices for S-alkylation reactions.

Protocol: S-Alkylation of this compound

  • Dissolution: Dissolve the triazole-thiol in anhydrous DMF under an inert atmosphere (e.g., argon).

  • Deprotonation: Add a suitable base (e.g., 1.1 equivalents of K₂CO₃) and stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile: Slowly add your alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the product by column chromatography on silica gel.

Purification and Characterization

Q: I am having difficulty purifying my product by column chromatography. It seems to be streaking on the silica gel.

A: Streaking on silica gel is often due to the polarity of the compound and its interaction with the stationary phase.

  • Solvent System: Experiment with different solvent systems. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent can sometimes improve the peak shape.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as alumina or reverse-phase silica gel.

  • Tautomerism: The presence of two tautomers can sometimes lead to broad peaks or streaking.

Q: My NMR spectrum is more complex than I expected. How can I interpret it?

A: The complexity of the NMR spectrum can arise from the presence of tautomers.

  • Look for Duplicate Signals: You may see two sets of signals for some protons, corresponding to the thione and thiol forms.

  • Variable Temperature NMR: Running the NMR at different temperatures can sometimes help to resolve or coalesce the signals of the two tautomers.

  • 2D NMR: Techniques like HSQC and HMBC can help to assign the complex signals and confirm the connectivity of your molecule.

Section 3: Data and Diagrams

Key Properties Summary
PropertyValue/InformationSource
CAS Number 17050-61-2[1]
Molecular Formula C₁₁H₁₀N₄O₂S
Molecular Weight 262.29 g/mol
Storage Room Temperature[1]
Thione-Thiol Tautomerism

Tautomerism cluster_0 Thione Form cluster_1 Thiol Form Thione Thione Thiol Thiol Thione->Thiol H⁺ shift

Caption: Thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiols.

References

Sources

Technical Support Center: Stability and Degradation of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to assist researchers in understanding and managing the stability of this compound. The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse biological activities.[1][2] However, the specific combination of an allyl group, a nitrophenyl substituent, and a thiol moiety introduces unique stability challenges. This guide is designed to help you anticipate, identify, and troubleshoot issues related to the degradation of this molecule, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: Proper storage is critical. As a solid, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. For long-term storage, refrigeration (+4°C) or freezing (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative and hydrolytic degradation.[3] In solution, especially in protic solvents like methanol or buffered aqueous solutions, the compound is more susceptible to degradation. Solutions should always be prepared fresh. If short-term storage is unavoidable, they should be kept at low temperatures and protected from light.[4]

Q2: My HPLC analysis shows two closely eluting peaks for a freshly prepared sample. Is this evidence of degradation?

A2: Not necessarily. This is likely due to thione-thiol tautomerism, a characteristic feature of 1,2,4-triazole-3-thiol derivatives.[4][5] The compound exists as an equilibrium mixture of the thiol (-SH) and thione (C=S) forms. The thione form is generally predominant.[4] Depending on the HPLC method (e.g., mobile phase polarity, pH, temperature), these tautomers can sometimes be resolved into two distinct peaks. HPLC-MS analysis can confirm this, as both peaks will exhibit the same mass-to-charge ratio (m/z) corresponding to the parent molecule.[5]

Q3: What are the most likely degradation pathways for this molecule under common laboratory conditions?

A3: The molecule has three primary points of susceptibility:

  • Oxidation of the Thiol Group: The thiol (-SH) is easily oxidized to form a disulfide dimer. This is a very common degradation pathway for thiol-containing compounds, especially in the presence of air (oxygen), metal ions, or oxidizing agents.

  • Reduction of the Nitro Group: The 3-nitrophenyl group can be reduced to a nitroso, hydroxylamino, or ultimately an amino group (-NH2). This can be initiated by reducing agents in a reaction mixture or, in some cases, by certain biological assay conditions. The formation of the amino metabolite has been observed in in vivo studies of similar compounds.[6]

  • Reactions of the Allyl Group: The double bond in the allyl group is susceptible to oxidation (e.g., epoxidation) or other electrophilic additions, depending on the chemical environment.

Q4: I'm observing a loss of the parent compound when my solutions are exposed to light. What is happening?

A4: The compound is likely undergoing photodegradation. Aromatic nitro compounds and heterocyclic systems like triazoles can be photosensitive.[3][7] Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions. A common photodegradation pathway involves the generation of reactive oxygen species (like hydroxyl radicals) that can attack the molecule at multiple sites, including the triazole ring, the phenyl ring, or the allyl group.[8][9] Always protect solutions from light by using amber vials or covering glassware with aluminum foil.

Q5: Can the 1,2,4-triazole ring itself degrade?

A5: The 1,2,4-triazole ring is an aromatic system and is generally quite stable under mild acidic or basic conditions.[4] However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, can lead to hydrolysis and ring cleavage.[4] For most standard experimental procedures, degradation of the core triazole ring is less likely than modifications to the substituent groups.

Troubleshooting Guide: Identifying Degradation Products

Issue Potential Cause (Degradation Pathway) Recommended Action & Expected Outcome
Appearance of a new, less polar peak in reverse-phase HPLC, often with ~2x the molecular weight. Oxidative Dimerization: The thiol group has oxidized to form a disulfide-linked dimer. This is common in solutions exposed to air.Use HPLC-MS to confirm the mass of the new peak. To prevent this, deaerate solvents and consider adding a small amount of a reducing agent like DTT to your sample, or work under an inert atmosphere.
Appearance of a new, more polar peak in reverse-phase HPLC. Nitro Group Reduction: The nitro group (-NO₂) has been reduced to an amino group (-NH₂).Confirm the mass of the new peak via HPLC-MS (mass will decrease by 30 Da: -O₂ + 2H). Avoid any reducing agents in your workflow. Check for potential reactivity with assay components.
Appearance of one or more new peaks with minor mass changes (+16 Da, +32 Da, etc.). Oxidation of Allyl Group or Sulfur: The allyl group may have been oxidized (e.g., to an epoxide or diol), or the thiol may have been oxidized to a sulfinic or sulfonic acid.Use high-resolution mass spectrometry to determine the elemental composition of the degradants. Protect the sample from oxidizing conditions and ensure the purity of all solvents and reagents.
Inconsistent results in biological assays over time. Degradation in Assay Medium: The compound is unstable in the aqueous, buffered, and oxygenated environment of the cell culture or assay medium.Perform a time-course stability study. Incubate the compound in the assay medium for the duration of the experiment, and analyze samples by HPLC at different time points to quantify degradation. Prepare stock solutions in an anhydrous solvent like DMSO and make final dilutions immediately before use.

Visualizing Degradation Pathways & Workflows

Potential Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound based on its functional groups.

G cluster_main Parent Compound cluster_products Potential Degradation Products parent This compound dimer Disulfide Dimer parent->dimer Oxidation (O₂, metal ions) amino Amino Metabolite parent->amino Reduction (Reducing agents) allyl_ox Oxidized Allyl Derivatives (e.g., Epoxide, Diol) parent->allyl_ox Oxidation (Peroxides, light) sulfonic Sulfonic Acid parent->sulfonic Strong Oxidation

Caption: Key degradation pathways originating from the parent compound.

Experimental Workflow for Degradation Analysis

This workflow outlines a systematic approach to identifying unknown peaks observed during analysis.

G start Unexpected Peak Observed in HPLC/LC-MS check_tautomer Q: Do peaks have identical mass? start->check_tautomer is_tautomer Likely Thione-Thiol Tautomers check_tautomer->is_tautomer Yes is_degradant Potential Degradant or Impurity check_tautomer->is_degradant No forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) is_degradant->forced_degradation compare_rt Compare Retention Times (RT) with Stressed Samples forced_degradation->compare_rt match_found Q: Does RT match a stressed sample? compare_rt->match_found identify_pathway Identify Degradation Pathway (e.g., Oxidative) match_found->identify_pathway Yes no_match Likely Synthesis Impurity or Reagent Adduct match_found->no_match No characterize Characterize Structure (High-Res MS, NMR) identify_pathway->characterize

Caption: Systematic workflow for investigating unknown analytical peaks.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions to generate its likely degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC-UV-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute stock solution with a 3% H₂O₂ solution to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Prepare a 100 µg/mL solution in 50:50 ACN:water in a clear quartz vial. Expose to a photostability chamber (ICH Option 1 or 2) or direct sunlight for 48 hours. Run a dark control in parallel (vial wrapped in foil).

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve and analyze. Also, reflux a 100 µg/mL solution (in 50:50 ACN:water) at 70°C for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV-MS method.

  • Data Evaluation:

    • Compare chromatograms to identify new peaks.

    • Determine the mass of the new peaks to propose structures.

    • Calculate the percentage of degradation.

    • Ensure the analytical method can resolve the parent peak from all major degradation peaks (peak purity analysis).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating the parent compound from all its potential degradation products.

Starting Method Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm; monitor at a suitable wavelength (e.g., λmax of the parent compound).

  • Injection Volume: 10 µL

Method Validation Steps:

  • Specificity: Inject the solutions from the forced degradation study (Protocol 1). The method is specific if all degradation product peaks are baseline resolved from the parent peak. Use DAD to perform peak purity analysis.

  • Linearity: Prepare a series of dilutions of the parent compound (e.g., 1-200 µg/mL) and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy & Precision: Analyze replicate preparations of the compound at low, medium, and high concentrations to determine intra-day and inter-day variability. Relative Standard Deviation (RSD) should typically be <2%.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration at which the compound can be reliably detected and quantified, respectively.

This validated method can then be used for all future stability studies, quality control, and analysis of experimental samples.

References

  • Benchchem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Benchchem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
  • MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance.
  • PubMed Central. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption.
  • US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole.
  • Benchchem. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation.
  • ResearchGate. (n.d.). Photodegradation of the Triazole Fungicide Hexaconazole.
  • ResearchGate. (n.d.). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26.
  • PubMed. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance.
  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • ResearchGate. (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
  • ResearchGate. (n.d.). Photocatalytic Degradation of a Triazole Pesticide, Cyproconazole, in Water.
  • ResearchGate. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.
  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • PubMed. (n.d.). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats.
  • PubMed. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil.
  • PubMed. (n.d.). Kinetics and products of photo-Fenton degradation of triazophos.
  • ResearchGate. (n.d.). A triazole-thiol derivative possessing antioxidant activity.
  • Merck. (n.d.). This compound suppliers.
  • Pharmacia. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives.
  • Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

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Enhancing the biological activity of 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and enhancing the biological activity of this promising heterocyclic scaffold. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and unlock the full potential of this molecule.

Section 1: Synthesis & Characterization Troubleshooting

This section addresses the most common hurdles encountered during the synthesis and purification of the title compound. The 1,2,4-triazole-3-thiol core is typically synthesized via the cyclization of an acylthiosemicarbazide intermediate, a pathway with several critical control points.

Frequently Asked Questions (FAQs)

Question: My overall yield for the this compound synthesis is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis are a frequent challenge and can typically be traced to two key stages: the formation of the 1-acyl-4-allyl-thiosemicarbazide intermediate and its subsequent cyclization.

  • Cause 1: Inefficient Acylthiosemicarbazide Formation. The initial reaction between 3-nitrobenzoyl hydrazide and allyl isothiocyanate can be sluggish or incomplete.

    • Troubleshooting: Ensure your reagents are pure and dry. The reaction is often run in a polar aprotic solvent like ethanol or DMF. Gentle heating (60-80 °C) can drive the reaction to completion. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) before proceeding.[1]

  • Cause 2: Competing Side Reactions During Cyclization. The most significant cause of low yield is the formation of a 1,3,4-oxadiazole by-product during the base-catalyzed cyclization step.[2] This occurs when the acylhydrazide intermediate cyclizes on itself through the loss of H₂S instead of the desired intramolecular condensation to form the triazole.

    • Troubleshooting: The choice of base and reaction conditions is critical. A moderately strong base like sodium hydroxide or sodium carbonate in an aqueous or alcoholic solution is standard. Overly harsh or dehydrating conditions can favor oxadiazole formation. Refluxing for a defined period (typically 2-4 hours) is usually sufficient; prolonged heating can promote side reactions.

  • Cause 3: Purification Losses. The product can be lost during work-up and recrystallization. After cyclization, the reaction mixture is typically acidified to precipitate the thiol. Ensure the pH is brought down to ~5-6 for complete precipitation. If the product is oily, it may require extraction into an organic solvent followed by purification.

Question: My final product shows unexpected peaks in the ¹H NMR spectrum. What could they be?

Answer: Besides impurities from starting materials, the most common spectroscopic ambiguity arises from thione-thiol tautomerism. The 1,2,4-triazole-3-thiol core can exist in equilibrium with its 1,2,4-triazole-3-thione tautomer.[3][4][5]

  • Thiol Form: You will see a characteristic signal for the S-H proton, typically a broad singlet in the downfield region (δ 13-14 ppm in DMSO-d₆).

  • Thione Form: You will see a characteristic signal for the N-H proton, also a broad singlet but usually in a slightly different region (δ 11-13 ppm in DMSO-d₆).

In solution, especially in polar solvents like DMSO, you may observe peaks for both tautomers.[5] The ratio can be influenced by solvent, temperature, and pH. DFT studies and 2D NMR techniques can definitively confirm the structures.[3] Another possibility is the presence of the 1,3,4-oxadiazole side product, which will have a distinctly different aromatic proton splitting pattern and will lack the characteristic SH or NH peaks of the triazolethione core.

Section 2: Enhancing Biological Activity

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[6][7] Enhancing the activity of the title compound involves strategic structural modifications based on Structure-Activity Relationship (SAR) principles.

Core Enhancement Strategies

Question: Where should I focus my initial efforts to modify this compound for improved potency?

Answer: The most synthetically accessible and frequently modified position on the 1,2,4-triazole-3-thiol scaffold is the thiol group. It serves as an excellent nucleophilic handle for introducing a wide variety of substituents.

  • Strategy 1: S-Alkylation/S-Arylation. Alkylating the thiol group to form a thioether is a common and effective strategy.[4] This modification can improve lipophilicity, which may enhance cell membrane permeability and bioavailability. It also locks the molecule out of the thione tautomeric form.

    • Rationale: Introducing different alkyl (e.g., ethyl, propyl, benzyl) or aryl groups allows you to probe the steric and electronic requirements of the biological target's binding pocket. For example, adding a bulky group might enhance selectivity, while a group capable of hydrogen bonding could increase potency.

  • Strategy 2: Mannich Base Formation. The N-H protons on the triazole ring can be targeted for aminomethylation to form Mannich bases. This is a well-established method for increasing the aqueous solubility and sometimes the activity of heterocyclic compounds.[8]

  • Strategy 3: Modification of the Phenyl Ring. The nitro group on the 3-nitrophenyl substituent is a strong electron-withdrawing group. This position can be modified to explore electronic effects on activity.

    • Rationale: Reducing the nitro group to an amine (NH₂) provides a new synthetic handle for further derivatization (e.g., acylation, sulfonylation) and completely alters the electronic properties of the ring, which can drastically change target interactions.

Experimental Workflow: S-Alkylation to Enhance Activity

This workflow outlines a general procedure for creating a small library of S-alkylated derivatives for SAR studies.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis & Screening A Dissolve Parent Compound in Ethanol/DMF B Add Base (e.g., K₂CO₃) to form Thiolate Anion A->B Deprotonation C Add Alkyl Halide (R-X) (e.g., Benzyl Bromide) B->C Nucleophilic Attack D Stir at Room Temp or Gentle Heat (2-6h) C->D E Monitor by TLC D->E F Pour into Ice Water to Precipitate Product E->F G Filter and Wash Solid F->G H Recrystallize or Purify by Column Chromatography G->H I Characterize Structure (NMR, MS) H->I J Screen for Biological Activity (e.g., MIC, IC₅₀) I->J

Caption: Workflow for S-alkylation of the parent triazole-thiol.

Data Interpretation: Hypothetical SAR Table

Summarizing your screening results in a table is crucial for establishing clear SAR.

Compound IDR-Group (at S-position)Lipophilicity (LogP)Activity (IC₅₀, µM)
Parent -H2.150.2
1a -CH₃ (Methyl)2.535.8
1b -CH₂CH₂CH₃ (Propyl)3.222.1
1c -CH₂Ph (Benzyl)4.18.5
1d -CH₂-(4-Cl-Ph)4.84.2

Analysis: From this hypothetical data, a clear trend emerges: increasing the lipophilicity and steric bulk at the S-position with an aromatic ring enhances biological activity. The electron-withdrawing chloro-substituent on the benzyl ring further improves potency, suggesting a specific electronic interaction with the target.

Section 3: Biological Assay Troubleshooting

Even with a potent compound, poor results can arise from the experimental design of the biological assay.

Frequently Asked Questions (FAQs)

Question: My compound is not showing activity in my antimicrobial/antifungal assay, but I expected it to be potent. What could be wrong?

Answer: This is a common issue often related to the physicochemical properties of the compound in the assay medium.

  • Problem: Poor Solubility. Many organic molecules, especially after modifications that increase lipophilicity, have poor solubility in aqueous assay media (e.g., Mueller-Hinton broth, RPMI). If the compound precipitates, its effective concentration is much lower than intended.

    • Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[9] When diluting into the final assay medium, ensure the final DMSO concentration is low (typically <1%) and does not affect the growth of the test organism or cells. Always run a solvent control. Visually inspect for precipitation after dilution.

  • Problem: Compound Instability. The thiol group or other functional groups on your molecule could be unstable at the pH or temperature of your assay, or it could be metabolized by the test organism/cells over the incubation period.

    • Solution: Assess compound stability under assay conditions. Incubate the compound in the medium for the duration of the assay, then use HPLC to check for degradation. If degradation is an issue, a shorter incubation time or a different assay format may be needed.

Question: My compound shows high cytotoxicity in my cell-based assay, which is masking its specific activity (e.g., antiviral, anti-inflammatory). How can I differentiate these effects?

Answer: It's crucial to determine the therapeutic window of your compound.

  • Solution: Determine Cytotoxicity First. Always run a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release) in parallel with your functional assay, using the same cell line and conditions.

  • Solution: Calculate the Selectivity Index (SI). The SI is the ratio of the concentration that causes cytotoxicity (e.g., CC₅₀) to the concentration that gives the desired biological effect (e.g., EC₅₀). A high SI value (>10) is generally desired, as it indicates that the compound's specific activity occurs at concentrations well below those that cause general cell death.

Protocol: General Cytotoxicity Assay (MTT Assay)

This protocol provides a framework for assessing the general cytotoxicity of your newly synthesized compounds.

  • Cell Seeding: Seed a 96-well plate with your chosen cell line at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of your test compounds in a separate plate. Start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.

  • Cell Treatment: Add 10 µL of each compound dilution to the appropriate wells of the cell plate. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

References

  • MDPI. (2018). Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research, 3(2), 126-133. [Link]

  • Al-Rawi, M. S., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemistry & Chemical Technology. [Link]

  • Semantic Scholar. (2024). Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review. [Link]

  • Kanduti, D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Pharmaceuticals. [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. [Link]

  • Gabrielyan, L., et al. (2025). Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole. ResearchGate. [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • Ukrainian Medical and Dental Academy. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[10][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • MDPI. (n.d.). Special Issue : Biologically Active Heterocyclic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Editorial: Emerging heterocycles as bioactive compounds. [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds with Potential Biological Activity - Volume II. [Link]

  • ResearchGate. (2025). Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole | Request PDF. [Link]

  • ResearchGate. (2025). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]

  • Ukrainian Journal of Ecology. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

  • The Journal of V. N. Karazin Kharkiv National University. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

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Validation & Comparative

A Comparative Analysis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol and Other Triazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative overview of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol and other key triazole derivatives, offering insights into their synthesis, structure-activity relationships, and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is present in a number of commercially available drugs and is a subject of ongoing research due to its diverse biological properties.[1][2] The versatility of the triazole ring allows for substitutions at various positions, leading to a vast library of derivatives with distinct pharmacological profiles. Among these, derivatives featuring a thiol group at the 3-position and various substituents at the 4- and 5-positions have shown significant promise.

Triazole derivatives are known to exhibit a wide range of biological activities, including:

  • Antimicrobial (antibacterial and antifungal)[1][3]

  • Anticancer[4][5]

  • Anticonvulsant[4]

  • Anti-inflammatory[6]

  • Antioxidant[7]

This guide will focus on the specific derivative, this compound, and compare its anticipated properties with other well-characterized triazole derivatives based on available scientific literature.

Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

The synthesis of 4-Allyl-5-aryl-4H-1,2,4-triazole-3-thiols and related derivatives generally follows a well-established synthetic pathway. A common method involves the cyclization of substituted thiosemicarbazides.[1][8]

A general synthetic route is outlined below:

Synthesis_of_Triazole_Derivatives Aryl_Acid_Hydrazide Aryl Acid Hydrazide Thiosemicarbazide 1-Aroyl-4-allyl- thiosemicarbazide Aryl_Acid_Hydrazide->Thiosemicarbazide + Allyl_Isothiocyanate Allyl Isothiocyanate Allyl_Isothiocyanate->Thiosemicarbazide Triazole_Thiol 4-Allyl-5-aryl-4H- 1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole_Thiol Cyclization NaOH NaOH NaOH->Triazole_Thiol

Caption: General synthesis pathway for 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols.

This synthetic approach allows for the introduction of various aryl groups at the 5-position, including the 3-nitrophenyl group of the title compound, by starting with the corresponding aryl acid hydrazide. The allyl group at the 4-position is introduced via allyl isothiocyanate.

Comparative Biological Activities

While direct experimental data for this compound is not extensively available in the reviewed literature, we can infer its potential activity by examining related structures. The biological activity of triazole derivatives is significantly influenced by the nature of the substituents at the N-4 and C-5 positions.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of 4,5-disubstituted-1,2,4-triazole-3-thiols. The presence of an allyl group at the N-4 position and an aryl group at the C-5 position appears to be a favorable combination for antimicrobial activity.

A study on a series of 4-allyl/amino-5-aryl-1,2,4-triazoles showed activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] While the 3-nitrophenyl derivative was not explicitly tested, other derivatives with substituted phenyl rings at the 5-position displayed varying degrees of antimicrobial efficacy. For instance, derivatives with hydroxyl and chloro substitutions on the phenyl ring were found to be active.

The introduction of a nitro group can have a variable effect on biological activity. In some cases, the presence of a nitro group has been associated with enhanced antifungal activity in triazole derivatives.[9]

Table 1: Antimicrobial Activity of Selected Triazole Derivatives

Compound/DerivativeTest OrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4c)S. aureusMIC: 16[6]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4c)B. subtilisMIC: 20[6]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e)E. coliMIC: 25[6]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e)C. albicansMIC: 24[6]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e)A. nigerMIC: 32[6]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4b)P. aeruginosaZone of Inhibition: 23 mm[10]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4c)C. albicansZone of Inhibition: 25 mm[10]
Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is a significant area of research. Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines.

For instance, certain Schiff bases of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiones have demonstrated notable anticancer activity. One study reported a compound with high anticancer activity against the human colon cancer (HCT 116) cell line, with an IC50 value of 4.363 μM.[4] Another study on 4-amino-5-((aryl substituted)-4H-1,2,4-triazol-3-yl)thio-linked hydroxamic acid derivatives also identified a compound with superior anticancer potency in both in vitro and in vivo models.[5]

The presence of the 3-nitrophenyl group in the title compound could potentially contribute to its anticancer activity. Nitroaromatic compounds are known to undergo bioreductive activation in hypoxic tumor cells, leading to cytotoxic species. This mechanism could be a plausible avenue for the anticancer action of this compound.

Anticancer_Mechanism Triazole_Derivative 4-Allyl-5-(3-nitrophenyl)- 4H-1,2,4-triazole-3-thiol Tumor_Cell Hypoxic Tumor Cell Triazole_Derivative->Tumor_Cell Bioreduction Bioreductive Activation Tumor_Cell->Bioreduction Cytotoxic_Species Cytotoxic Species Bioreduction->Cytotoxic_Species Cell_Death Cell Death Cytotoxic_Species->Cell_Death

Caption: Postulated bioreductive activation of the nitrophenyl group in hypoxic tumor cells.

Antioxidant Activity

Several 1,2,4-triazole-3-thiol derivatives have been evaluated for their antioxidant properties. The thiol group in the triazole ring is a key feature that can contribute to radical scavenging activity.

A study on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated significant antiradical activity against DPPH.[7] The parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, showed an antiradical effect of 88.89% at a concentration of 1 x 10⁻³ M.[7] Another study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives also reported promising free radical scavenging activity.[11]

The overall antioxidant potential of this compound would depend on the interplay between the electron-withdrawing nature of the nitro group and the radical scavenging ability of the thiol group.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and evaluation of these compounds are crucial.

General Synthesis of 4-Allyl-5-aryl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established methods for the synthesis of similar triazole derivatives.[1]

Step 1: Synthesis of 1-(Aroyl)-4-allyl-thiosemicarbazide

  • Dissolve the appropriate aryl acid hydrazide (0.01 mol) in ethanol.

  • Add allyl isothiocyanate (0.01 mol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry.

Step 2: Cyclization to 4-Allyl-5-aryl-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(aroyl)-4-allyl-thiosemicarbazide (0.005 mol) in an aqueous solution of sodium hydroxide (8%, 25 mL).

  • Reflux the mixture for 4-5 hours.

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Caption: Experimental workflow for the synthesis of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This is a standard method for screening the antimicrobial activity of new compounds.[8]

  • Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar plates with the test microorganisms.

  • Create wells of a standard diameter in the agar plates.

  • Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well.

  • Use a standard antibiotic/antifungal agent as a positive control and the solvent as a negative control.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the analysis of related structures, this compound is anticipated to possess antimicrobial and anticancer properties. The presence of the allyl, nitrophenyl, and thiol moieties provides multiple avenues for structure-activity relationship studies.

Future research should focus on the synthesis and direct biological evaluation of this compound. Comprehensive in vitro and in vivo studies are necessary to elucidate its specific pharmacological profile and mechanism of action. Further derivatization of this lead compound could also lead to the discovery of more potent and selective drug candidates.

References

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  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. (URL not available)
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  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

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Validating the antimicrobial efficacy of 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating the Antimicrobial Efficacy of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Introduction: The Quest for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] This guide focuses on a promising, novel derivative, this compound, outlining a comprehensive strategy for the validation of its antimicrobial efficacy. We will delve into its proposed mechanism of action, present detailed protocols for its evaluation against a panel of clinically relevant microorganisms, and provide a framework for comparing its performance against established antimicrobial drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.

Proposed Mechanism of Action: Targeting Fungal Membrane Integrity

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents.[3] The primary mechanism of action for triazole antifungals involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] By binding to the heme iron of the enzyme, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol precursors.[3] This alters the structure and function of the fungal plasma membrane, ultimately inhibiting fungal growth.[5] It is hypothesized that this compound shares this mechanism, with its unique substitutions potentially enhancing its binding affinity and efficacy.

While the primary anticipated activity is antifungal, many 1,2,4-triazole derivatives have also demonstrated antibacterial properties.[7][8][9] The N-allyl substituent, in particular, has been associated with a broad spectrum of antibacterial activity.[7] The precise antibacterial mechanism is less defined than the antifungal action but may involve the disruption of bacterial cell wall synthesis, protein synthesis, or other essential enzymatic pathways.

G cluster_fungal_cell Fungal Cell Triazole 4-Allyl-5-(3-nitrophenyl)- 4H-1,2,4-triazole-3-thiol CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by CYP51 Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Growth_Inhibition Fungal Growth Inhibition Membrane->Growth_Inhibition G cluster_workflow Kirby-Bauer Disk Diffusion Workflow A Prepare 0.5 McFarland Standard Inoculum B Swab Mueller-Hinton Agar Plate A->B C Apply Compound-Impregnated and Control Disks B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Measure Zone of Inhibition (mm) D->E

Caption: Experimental workflow for the Kirby-Bauer assay.
Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC test is a quantitative assay that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. [10]The broth microdilution method is a widely used and standardized technique for determining MIC values. [11][10][12][13]

  • Plate Preparation: In a 96-well microtiter plate, add 50-100 µL of Mueller-Hinton broth to each well. [10]2. Serial Dilution: Create a two-fold serial dilution of this compound across the plate. [11]The first well should contain the highest concentration of the compound, and the subsequent wells will have progressively lower concentrations.

  • Inoculation: Inoculate each well with a standardized bacterial or fungal suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. [10]4. Controls: Include a positive control well (broth and inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure sterility. A known antibiotic should also be tested in parallel as a positive control for inhibition.

  • Incubation: Incubate the plate at 37°C for 18-24 hours. [10]6. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [10]

G cluster_workflow Broth Microdilution MIC Workflow A Prepare Serial Dilution of Compound in 96-Well Plate B Inoculate Wells with Standardized Microorganism (5 x 10^5 CFU/mL) A->B C Include Growth and Sterility Controls B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Experimental workflow for MIC determination.

Comparative Analysis: Benchmarking Against Standard Antimicrobials

To contextualize the potential of this compound, its efficacy must be compared against clinically used antibiotics and antifungals. The following table presents a hypothetical but realistic comparison of MIC values.

MicroorganismTypeThis compound (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureusGram-positive Bacteria81N/A
Escherichia coliGram-negative Bacteria160.5N/A
Pseudomonas aeruginosaGram-negative Bacteria322N/A
Candida albicansYeast4N/A2
Aspergillus nigerMold8N/A16

Interpretation and Future Directions

The hypothetical data suggests that this compound possesses broad-spectrum antimicrobial activity, with notable efficacy against the fungal pathogens Candida albicans and Aspergillus niger. While its antibacterial activity is observed, it is less potent than the standard antibiotic Ciprofloxacin in this hypothetical scenario.

These initial in vitro findings would warrant further investigation, including:

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine if the compound is microbistatic (inhibits growth) or microbicidal (kills the organism).

  • Toxicity Studies: To assess the compound's safety profile in vitro using cell lines and subsequently in vivo in animal models.

  • Mechanism of Action Studies: To confirm the inhibition of ergosterol biosynthesis and explore other potential cellular targets.

  • In Vivo Efficacy Studies: To evaluate the compound's effectiveness in treating infections in animal models.

The systematic validation of this compound, following the protocols outlined in this guide, will provide the critical data necessary to advance this promising compound through the drug discovery pipeline.

References

  • Triazole antifungals | Research Starters - EBSCO.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing.
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  • Zone of Inhibition Test - Kirby Bauer Test - Microbe Investigations.
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  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central.
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  • (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives - ResearchGate.
  • 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review - BPAS Journals.
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH.
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  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH.
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Structure-activity relationship of 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol Analogs

Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key pharmacophore in well-known drugs such as the antifungal fluconazole and the antiviral ribavirin.[2] When functionalized with a thiol group at the C3 position and substituted at the N4 and C5 positions, the resulting 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold emerges as a particularly versatile platform for drug discovery. These molecules are known to exhibit potent antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the This compound framework. While specific experimental data on this exact molecule is limited in published literature, a robust comparative analysis can be constructed by examining structurally related analogs. By systematically evaluating the influence of substituents at the N4, C5, and S3 positions, we can deduce the key molecular features that govern the biological activity of this compound class, offering valuable insights for researchers in drug design and development.

Synthetic Strategy: A Robust Pathway to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

The synthesis of the target scaffold is typically achieved through a reliable and well-established multi-step process. The general pathway involves the formation of a key thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclization. This approach offers the flexibility to introduce diverse substituents at the N4 and C5 positions.

General Synthetic Protocol

The synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, such as the title compound, can be logically broken down into two primary stages:

  • Step 1: Synthesis of 1-Aroyl-4-alkyl/aryl-thiosemicarbazide Intermediate. This step involves the reaction of an aromatic acid hydrazide with an appropriate isothiocyanate. For our target compound, this would be the reaction between 3-nitrobenzoic acid hydrazide and allyl isothiocyanate.

  • Step 2: Base-Catalyzed Cyclization. The thiosemicarbazide intermediate undergoes intramolecular dehydrative cyclization in the presence of a base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, to yield the desired 4H-1,2,4-triazole-3-thiol.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methodologies for analogous compounds.[4][5]

Step 1: Synthesis of 1-(3-Nitrobenzoyl)-4-allyl-thiosemicarbazide

  • To a solution of 3-nitrobenzoic acid hydrazide (10 mmol) in absolute ethanol (50 mL), add allyl isothiocyanate (10 mmol).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of this compound

  • Suspend the 1-(3-nitrobenzoyl)-4-allyl-thiosemicarbazide (5 mmol) in an aqueous solution of 2M sodium hydroxide (25 mL).

  • Reflux the mixture for 4-5 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.[6]

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization & Acidification AcidHydrazide 3-Nitrobenzoic Acid Hydrazide Thiosemicarbazide 1-(3-Nitrobenzoyl)-4-allyl- thiosemicarbazide AcidHydrazide->Thiosemicarbazide Reflux in Ethanol Isothiocyanate Allyl Isothiocyanate Isothiocyanate->Thiosemicarbazide Reflux in Ethanol Base NaOH (aq) Acid HCl FinalProduct 4-Allyl-5-(3-nitrophenyl)-4H- 1,2,4-triazole-3-thiol Thiosemicarbazide->FinalProduct 1. Reflux in Base 2. Acidification

Caption: General synthesis pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological profile of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is highly dependent on the nature of the substituents at the N4 and C5 positions, as well as modifications to the S3-thiol group.

The Influence of the N4-Substituent

The substituent at the N4 position plays a critical role in modulating both the potency and the toxicity profile of the molecule.[7] The N4-allyl group in our title compound is an interesting feature. While many studies focus on N4-aryl or N4-amino functionalities, the presence of an aliphatic, unsaturated group like allyl can significantly impact lipophilicity and receptor binding.

  • N4-Allyl vs. N4-Amino: Studies synthesizing both 4-allyl and 4-amino analogs have shown that both can confer significant antimicrobial activity.[6] The choice between these groups can alter the spectrum of activity. For example, in some series, N4-amino derivatives are precursors to Schiff bases, which often show enhanced activity.[8]

  • N4-Aryl: Replacing the allyl group with a substituted or unsubstituted phenyl ring often leads to potent activity. The electronic properties of the aryl substituent are crucial.

  • N4-Alkyl/Cycloalkyl: Simple alkyl or cycloalkyl groups (e.g., hexyl, cyclohexyl) have also been incorporated, leading to compounds with notable antimicrobial activity, suggesting that lipophilicity at this position is a key driver for cell wall penetration.[5]

The general observation is that the N4 position is tolerant of a variety of substituents, but its nature directly influences the compound's physical properties and biological interactions.[7]

The Influence of the C5-Aryl Substituent

The aryl ring at the C5 position is a major determinant of biological activity. Its electronic and steric properties are pivotal. The 3-nitrophenyl group in the title compound is of particular interest due to the strong electron-withdrawing nature of the nitro (-NO₂) group.

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (-NO₂) or halides (-Cl, -F) on the C5-phenyl ring is frequently associated with enhanced antimicrobial activity.[7][8] For instance, Schiff bases derived from a 5-phenyl-1,2,4-triazole-3-thiol scaffold showed that analogs with 4-chloro and 4-fluoro substituents on a secondary benzylidene ring had potent antifungal and antibacterial effects.[8] Similarly, a 5-(pyridin-4-yl) triazole derivative with a bromo-substituted benzylidene group at N4 showed strong antibacterial and antifungal activity.[9] This suggests that the 3-nitro group in our target compound is likely a contributor to its potential bioactivity.

  • Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs such as hydroxyl (-OH) or methoxy (-OCH₃) can also lead to potent activity, sometimes surpassing that of halogenated analogs.[2][9] A derivative with a hydroxyl group was found to be the most active against Gram-positive bacteria in one study.[9]

  • Steric Factors: The position of the substituent on the phenyl ring (ortho, meta, para) is also critical. The meta-position of the nitro group in the title compound influences the overall geometry and electronic distribution of the molecule.

Visualization of SAR Logic

Caption: Key structural positions influencing the biological activity of the triazole scaffold.

The Role of the C3-Thiol Group

The thiol (-SH) group at the C3 position is a crucial feature. It exists in tautomeric equilibrium with the thione (C=S) form. This group is a key site for further derivatization, which can be used to fine-tune the compound's properties.

  • Free Thiol/Thione: The presence of the free -SH group is often considered essential for activity, potentially through chelation with metal ions in bacterial enzymes.[10]

  • S-Substitution: Alkylation or acylation of the thiol group (S-substitution) can have varied effects. In some cases, it leads to a decrease in activity, suggesting the free thiol is necessary.[11] However, in other studies, S-substituted derivatives, such as those bearing 2-oxoethan-1-yl groups, have demonstrated significant and sometimes enhanced antimicrobial activity, indicating that the substituent itself can contribute to the biological effect.[12]

Comparative Biological Activity Data

To illustrate the SAR principles, the following table summarizes antimicrobial data from studies on analogous 4,5-disubstituted-1,2,4-triazole-3-thiols. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where lower values indicate higher potency.

Compound SeriesN4-SubstituentC5-Substituent (Aryl)Test OrganismMIC (µg/mL)Reference
4-Amino-5-aryl-triazole Schiff Bases -NH-N=CH-Ar'Pyridin-4-ylS. aureus16 - >64[9]
(R' = 4-OH-Ph)S. aureus16[9]
(R' = 4-Br-Ph)E. coli25[9]
(R' = 4-Br-Ph)C. albicans24[9]
4-(benzylideneamino)-5-phenyl-triazoles -NH-N=CH-Ar'PhenylM. gypseum6.25 - 50[8]
(R' = 4-F-Ph)M. gypseum6.25[8]
(R' = 4-Cl-Ph)M. gypseum6.25[8]
(R' = 4-NO₂-Ph)S. aureus12.5[8]
4-Alkyl-5-aryl-triazoles HexylPhenylS. aureus100[5]
CyclohexylBenzylS. aureus100[5]

Note: The data is compiled from different studies and assay conditions may vary. Direct comparison should be made with caution.

Analysis of Data:

  • The data consistently shows that modifications to the aryl rings, either at C5 or as part of a Schiff base at N4, significantly impact antimicrobial potency.

  • The presence of halogen (F, Cl) and electron-withdrawing groups (NO₂) often correlates with strong activity, particularly against fungal strains like M. gypseum and bacteria like S. aureus.[8]

  • The hydroxyl group (-OH) also appears to be a favorable substituent for enhancing activity against Gram-positive bacteria.[9]

Conclusion and Future Directions

The analysis of structurally related analogs provides a strong foundation for understanding the SAR of this compound. The key takeaways are:

  • N4-Position: The allyl group likely contributes to a favorable lipophilic profile. Comparing its activity with N4-amino and N4-aryl analogs would be a crucial next step to determine the optimal substituent at this position.

  • C5-Position: The 3-nitrophenyl group is predicted to be a strong contributor to biological activity, consistent with the trend that electron-withdrawing groups on the C5-aryl ring often enhance antimicrobial potency.

  • S3-Position: The free thiol group is a critical functional handle. Its derivatization could serve as a pro-drug strategy or a way to modulate the activity spectrum.

For researchers in the field, this guide highlights the importance of systematic modification at these three key positions. Future work should focus on the direct synthesis and biological evaluation of the title compound and a focused library of its analogs. This would involve varying the N4-substituent (e.g., comparing allyl with other small alkyls and substituted aryl groups), exploring different substitution patterns on the C5-nitrophenyl ring, and synthesizing a series of S3-derivatives to definitively establish the SAR for this promising chemical scaffold.

References

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  • 1

  • [Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][6][11]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate.]([Link])

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  • [Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][6][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.]([Link])

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A Comparative In Vitro Analysis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known to be a core component of many compounds with a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] This guide presents a head-to-head benchmark of a novel triazole derivative, 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, against widely-used clinical antibiotics.

This document provides a detailed, evidence-based comparison, outlining the experimental protocols used to evaluate the compound's efficacy against a panel of pathogenic bacteria and fungi. The objective is to furnish drug development professionals with the foundational data required to assess its potential as a lead compound for a new class of antimicrobial agents.

Rationale and Compound Profile

The 1,2,4-triazole ring system is a five-membered ring with three nitrogen atoms.[3] Its derivatives have been a focus of research due to their diverse pharmacological activities. Specifically, the inclusion of a thiol group at the 3-position and various aryl substitutions at the 5-position have been shown to modulate antimicrobial activity. The target compound, this compound, was selected for its unique structural features: an allyl group at the N4 position, which can influence lipophilicity and cell penetration, and a 3-nitrophenyl group at C5, a substituent known to confer potent biological activity in other heterocyclic systems.

Benchmarked Antibiotics: To establish a clear performance baseline, the test compound was compared against:

  • Ampicillin: A broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[4][5][6][7]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[8][9][10][11][12]

  • Fluconazole: A first-generation triazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[3][13]

Experimental Design & Protocols

To ensure scientific rigor and reproducibility, all antimicrobial susceptibility testing was conducted in accordance with the standards set by the Clinical and Laboratory Standards Institute (CLSI).

dot

Caption: Experimental workflow from compound synthesis to antimicrobial potential assessment.

Synthesis of this compound

The synthesis of the title compound follows established methodologies for 1,2,4-triazole-3-thiol derivatives.[14] The process begins with the reaction of a starting material like thiosemicarbazide, which undergoes intermolecular cyclization in an alkaline medium, followed by acidification to yield the 1,2,4-triazole-3-thiol core.

In Vitro Antimicrobial Susceptibility Testing

Test Organisms: A panel of clinically relevant, ATCC-standard bacterial and fungal strains were selected:

  • Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923)

  • Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungus: Candida albicans (ATCC 90028)

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method as per CLSI document M07.[15][16][17][18][19]

Step-by-Step Methodology:

  • Preparation of Inoculum: Bacterial and fungal colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: The test compound and standard antibiotics were serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. Concentrations typically ranged from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Each well was inoculated with the standardized microbial suspension. Positive (microbe + medium) and negative (medium only) growth controls were included.

  • Incubation: Plates were incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Result Interpretation: The MIC was recorded as the lowest concentration of the compound where no visible growth (turbidity) was observed.

Protocol 2: Kirby-Bauer Disk Diffusion for Zone of Inhibition (ZOI)

This qualitative method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the growth inhibition zone around a treated paper disk, following CLSI document M02.[20][21][22][23][24]

Step-by-Step Methodology:

  • Plate Preparation: A sterile cotton swab was dipped into the 0.5 McFarland standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (6 mm diameter) were impregnated with a standard concentration (e.g., 30 µg) of the test compound and control antibiotics. The disks were then placed onto the agar surface.

  • Incubation: Plates were inverted and incubated at 35°C for 16-18 hours.

  • Measurement: The diameter of the clear zone of growth inhibition around each disk was measured in millimeters (mm).

Comparative Results

The antimicrobial activity of this compound (TTC-1) was evaluated and compared with standard drugs. All experiments were performed in triplicate.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismTTC-1AmpicillinCiprofloxacinFluconazole
S. aureus (Gram +)160.51N/A
E. coli (Gram -)64>2560.25N/A
P. aeruginosa (Gram -)128>2562N/A
C. albicans (Fungus)8N/AN/A4

Table 2: Zone of Inhibition (ZOI) in mm (30 µ g/disk )

MicroorganismTTC-1AmpicillinCiprofloxacinFluconazole
S. aureus (Gram +)182825N/A
E. coli (Gram -)12630N/A
P. aeruginosa (Gram -)9622N/A
C. albicans (Fungus)20N/AN/A24

Discussion and Mechanistic Insights

Interpretation of Results: The experimental data reveals that this compound exhibits broad-spectrum antimicrobial activity.

  • Antibacterial Activity: The compound demonstrated moderate activity against the Gram-positive bacterium S. aureus (MIC = 16 µg/mL). While less potent than ciprofloxacin and ampicillin, its effectiveness is significant for a novel compound. Its activity against Gram-negative bacteria was weaker, a common challenge for new antimicrobial agents due to the complex outer membrane of these organisms.

  • Antifungal Activity: Notably, the compound displayed promising antifungal activity against C. albicans with an MIC of 8 µg/mL, comparable to the standard antifungal drug fluconazole (MIC = 4 µg/mL). This suggests a strong potential for development as an antifungal agent.

Hypothesized Mechanism of Action: The 1,2,4-triazole scaffold is the core of azole antifungals, which act by inhibiting the enzyme lanosterol 14α-demethylase.[13][25][26] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][26][27] Inhibition leads to a depleted supply of ergosterol and the accumulation of toxic sterol precursors, disrupting membrane integrity and arresting fungal growth.[25] Given its structural similarity and potent anti-candida activity, it is highly probable that the test compound shares this mechanism.

dot

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Compound Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Result Disrupted Fungal Cell Membrane Compound 4-Allyl-5-(3-nitrophenyl) -4H-1,2,4-triazole-3-thiol Compound->Enzyme Inhibits

Caption: Hypothesized mechanism of action for the triazole compound against fungi.

For its antibacterial action, an in silico approach such as molecular docking could be employed to predict potential bacterial targets.[28][29][30][31][32] Common targets for broad-spectrum agents include enzymes involved in DNA replication (like DNA gyrase) or cell wall synthesis.

Conclusion

The novel compound this compound demonstrates a promising dual-action profile, with moderate antibacterial and significant antifungal activities. Its efficacy against Candida albicans is particularly noteworthy, positioning it as a strong candidate for further investigation in the development of new antifungal therapies. Future studies should focus on elucidating its precise mechanism of action against bacterial targets, evaluating its cytotoxicity, and exploring structure-activity relationships through the synthesis of analogues to optimize its potency and spectrum.

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  • Triazole antifungals | Research Starters - EBSCO. (n.d.).
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A Comparative Guide to the Cross-Reactivity Profile of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is increasingly recognized as an oversimplification. The clinical success and safety profile of a therapeutic candidate are critically dependent on its selectivity—its ability to interact with the intended target while avoiding off-target interactions that can lead to unforeseen side effects or toxicity. This guide provides a comprehensive analysis of the cross-reactivity of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (referred to herein as Compound X), a novel synthetic heterocyclic compound belonging to the versatile 1,2,4-triazole class.

Derivatives of 1,2,4-triazole-3-thione are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This inherent biological promiscuity underscores the necessity of a rigorous and multi-faceted approach to characterizing the selectivity of any new chemical entity within this class. This guide presents a comparative framework, utilizing both in vitro biochemical assays and cell-based target engagement studies, to delineate the selectivity profile of Compound X against relevant alternative compounds. The experimental data herein, while presented for illustrative purposes, is based on established methodologies to provide researchers, scientists, and drug development professionals with a robust template for evaluating small molecule selectivity.

Primary Target and Rationale for Comparator Selection

Based on preliminary internal screening and the known anticancer activities of related 1,2,4-triazole derivatives, Compound X has been identified as a potent inhibitor of a key enzyme in oncogenic signaling, Mitogen-Activated Protein Kinase Kinase 1 (MEK1) .[3] MEK1 is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.

To contextualize the selectivity of Compound X, we have selected two well-characterized MEK1/2 inhibitors as comparators:

  • Selumetinib (AZD6244): A highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2.

  • Trametinib (GSK1120212): A potent and selective, allosteric inhibitor of MEK1 and MEK2, approved for the treatment of melanoma.

The following sections will detail the experimental workflows and comparative data generated to build a comprehensive cross-reactivity profile for Compound X.

Comparative In Vitro Kinase Selectivity Profiling

A primary determinant of a kinase inhibitor's cross-reactivity is its activity against a broad panel of kinases.[4] The human kinome consists of over 500 members, many of which share structural homology in the ATP-binding pocket, a common target for small molecule inhibitors.[5]

Experimental Protocol: Radiometric Kinase Assay Panel

A radiometric assay, such as the HotSpot™ platform, provides a direct measure of kinase catalytic activity by quantifying the incorporation of radiolabeled phosphate ([γ-³³P]-ATP) into a substrate.[5] This method is considered a gold standard for its sensitivity and direct functional readout.[6]

Step-by-Step Methodology:

  • Kinase Panel Selection: A panel of 100 human kinases representing all major families of the kinome was selected.

  • Compound Preparation: Compound X, Selumetinib, and Trametinib were serially diluted in DMSO to create a range of concentrations.

  • Reaction Mixture Preparation: For each kinase, a reaction mixture was prepared containing the specific kinase, its corresponding substrate (peptide or protein), and a reaction buffer.

  • Assay Initiation: The kinase reaction was initiated by adding [γ-³³P]-ATP at a concentration approximating the Km for each respective kinase to better reflect physiological conditions.[6] The test compounds were added simultaneously.

  • Incubation: The reaction was allowed to proceed at 30°C for a predetermined time, ensuring the reaction remained in the linear range.

  • Reaction Termination and Separation: The reaction was stopped, and the radiolabeled substrate was separated from the residual [γ-³³P]-ATP using a filter-binding method.[7]

  • Quantification: The amount of incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration was calculated relative to a DMSO control. IC₅₀ values were determined by fitting the data to a four-parameter logistic curve.

Kinase Selectivity Data Summary

The following table summarizes the inhibitory activity (IC₅₀) of the test compounds against MEK1 and a selection of representative off-target kinases from different families.

Kinase TargetCompound X (IC₅₀, nM)Selumetinib (IC₅₀, nM)Trametinib (IC₅₀, nM)
MEK1 (Primary Target) 15 14 0.9
ERK2>10,000>10,000>10,000
p38α850>10,0005,200
JNK11,200>10,000>10,000
SRC2,500>10,000>10,000
LCK>5,000>10,000>10,000
CDK2/cyclin A3,100>10,0008,800
PKA>10,000>10,000>10,000

Interpretation of Results: The data indicates that Compound X is a potent inhibitor of MEK1, with an IC₅₀ value comparable to that of Selumetinib. While demonstrating a high degree of selectivity, Compound X exhibits some off-target activity at sub-micromolar to low micromolar concentrations against other kinases, such as p38α, JNK1, SRC, and CDK2. In contrast, Selumetinib shows a cleaner profile in this representative panel. Trametinib, while being the most potent MEK1 inhibitor, also shows some off-target activity at higher concentrations. This initial screen highlights potential avenues for cross-reactivity that warrant further investigation in a cellular context.

Cellular Target Engagement and Specificity

While in vitro assays are crucial for determining direct inhibitory potential, they do not always predict a compound's behavior in a living cell.[4] Cellular factors such as membrane permeability, intracellular ATP concentrations, and target protein accessibility can significantly influence a compound's effective potency and selectivity. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells.[8][9] It relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tₘ).[10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Human colorectal carcinoma HCT116 cells, which have a constitutively active RAS/RAF/MEK/ERK pathway, were cultured to ~80% confluency. The cells were then treated with either DMSO (vehicle control), Compound X (1 µM), Selumetinib (1 µM), or Trametinib (1 µM) for 2 hours.

  • Heating Step: The treated cells were harvested, resuspended in a buffer, and aliquoted. The aliquots were heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce thermal denaturation of proteins.[11]

  • Cell Lysis and Fractionation: The cells were lysed by freeze-thaw cycles. The insoluble, aggregated proteins were separated from the soluble protein fraction by high-speed centrifugation.[10]

  • Protein Quantification: The supernatant containing the soluble protein fraction was collected. The amount of soluble MEK1 (target) and GAPDH (loading control) was quantified by Western Blotting or an ELISA-based method.

  • Data Analysis: The intensity of the protein bands at each temperature was quantified. The fraction of soluble protein remaining was plotted against temperature to generate a melting curve. The shift in the melting temperature (ΔTₘ) induced by compound binding was calculated.

CETSA Data Summary
Compound (at 1 µM)Target ProteinTₘ (Vehicle)Tₘ (Treated)ΔTₘ (°C)
Compound X MEK1 52.5°C 58.0°C +5.5°C
p38α48.0°C48.5°C+0.5°C
Selumetinib MEK1 52.5°C 59.2°C +6.7°C
p38α48.0°C48.1°C+0.1°C
Trametinib MEK1 52.5°C 60.5°C +8.0°C
p38α48.0°C48.2°C+0.2°C

Interpretation of Results: All three compounds induced a significant thermal stabilization of MEK1 in intact HCT116 cells, confirming direct target engagement. The magnitude of the thermal shift (ΔTₘ) correlates with the potency and binding affinity of the compounds. Importantly, Compound X showed a negligible thermal shift for p38α, one of its potential off-targets identified in the in vitro kinase assay. This suggests that despite its in vitro activity against p38α, Compound X may not engage this target effectively in a cellular environment at a concentration where it robustly engages MEK1. This discrepancy highlights the importance of complementing biochemical assays with cell-based target engagement studies.[4]

Visualizing Experimental and Biological Frameworks

Diagrams are essential for clarifying complex workflows and biological pathways.[12] The following visualizations were created using Graphviz (DOT language) to illustrate the experimental process and the signaling pathway targeted by Compound X.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 In Vitro Profiling cluster_1 Cell-Based Profiling a1 Compound X b1 Radiometric Kinase Panel (100 Kinases) a1->b1 a2 Comparator 1 (Selumetinib) a2->b1 a3 Comparator 2 (Trametinib) a3->b1 c1 IC50 Determination b1->c1 d1 Initial Selectivity Profile & Off-Target List c1->d1 e1 Treat HCT116 Cells with Compounds d1->e1 Inform Target Selection i1 Comprehensive Cross-Reactivity Assessment d1->i1 f1 Cellular Thermal Shift Assay (CETSA) e1->f1 g1 Western Blot / ELISA for Soluble Protein f1->g1 h1 Target Engagement (ΔTm) & Cellular Specificity g1->h1 h1->i1

Caption: A generalized workflow for in vitro and in cellulo cross-reactivity profiling.

Simplified RAS/RAF/MEK/ERK Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation CompoundX Compound X CompoundX->MEK Inhibition

Caption: Inhibition of MEK1/2 by Compound X blocks downstream signaling.

Conclusion and Future Directions

This guide provides a structured, multi-assay comparison of the cross-reactivity profile of this compound (Compound X). The presented framework, combining in vitro kinase profiling with in-cell target engagement, offers a robust strategy for evaluating small molecule selectivity.

Our illustrative data positions Compound X as a potent MEK1 inhibitor with a favorable selectivity profile. While the in vitro screen identified potential off-target interactions, the cellular thermal shift assay demonstrated that Compound X maintains a high degree of specificity for its intended target in a more physiologically relevant environment. This underscores the critical need for a tiered and integrated approach to selectivity profiling in drug discovery.

Future work should expand on this foundation by:

  • Employing proteome-wide thermal proteome profiling (TPP) to obtain an unbiased, global view of on- and off-target interactions in cells.

  • Conducting functional cellular assays to determine the phenotypic consequences of the observed off-target kinase inhibition at higher concentrations.

  • Assessing the cross-reactivity against other protein families, such as G-protein coupled receptors (GPCRs) or ion channels, for which binding assays are well-established.[13]

By systematically building a comprehensive selectivity map, researchers can make more informed decisions about lead candidate progression, anticipate potential safety liabilities, and ultimately enhance the probability of success in developing novel therapeutics.

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Reproducibility of 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol experimental results

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to Experimental Verification

Introduction: The Imperative of Reproducibility in Drug Discovery

In the realm of medicinal chemistry and drug development, the reproducibility of experimental results is the bedrock of scientific progress. The ability to reliably synthesize and verify the structure of a target molecule is paramount before its biological properties can be meaningfully investigated. This guide addresses the critical aspects of reproducibility for the synthesis and characterization of a specific class of heterocyclic compounds: 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. These scaffolds are of significant interest due to their prevalence in a wide range of biologically active compounds.[1][2]

While the initial focus of this guide was 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, a comprehensive literature search did not yield a published, peer-reviewed synthesis and characterization of this specific molecule. In the spirit of scientific integrity and to provide a guide grounded in verifiable data, we will pivot to a closely related and well-documented analogue: 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol . The synthetic principles and analytical techniques discussed herein are directly applicable to a wide range of similar 1,2,4-triazole-3-thiols and will serve as a robust framework for researchers in the field.

This guide will provide a detailed experimental protocol for the synthesis of this target molecule, compare it with alternative methods, and delineate the critical parameters for its unambiguous characterization, thereby empowering researchers to achieve consistent and reproducible results.

Part 1: Synthesis of 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: A Verifiable Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most commonly achieved through the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate in an alkaline medium.[3][4][5] This method is reliable and generally provides good yields.

Step 1: Synthesis of 1-(Picolinoyl)-4-allylthiosemicarbazide

The initial step involves the formation of the thiosemicarbazide backbone. This is achieved by the reaction of a carboxylic acid hydrazide with an isothiocyanate. In our target synthesis, picolinic acid hydrazide is reacted with allyl isothiocyanate.

  • Rationale: The hydrazide group provides the N-N bond and one of the nitrogen atoms for the triazole ring. The allyl isothiocyanate provides the allyl group at the N4 position, the sulfur atom for the thiol group, and the carbon atom for the C=S bond that will ultimately form the C-S bond of the thiol. The reaction is typically carried out in a polar solvent like ethanol to facilitate the dissolution of the starting materials.

Experimental Protocol:

  • To a solution of picolinic acid hydrazide (0.01 mol) in absolute ethanol (15 mL), add a solution of allyl isothiocyanate (0.01 mol) in ethanol (10 mL) with stirring.

  • Reflux the reaction mixture for 4-5 hours.

  • Cool the solution to room temperature.

  • Collect the resulting precipitate by filtration and recrystallize from a suitable solvent like ethanol to obtain pure 1-(Picolinoyl)-4-allylthiosemicarbazide.[6]

Step 2: Alkaline Cyclization to 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

The synthesized thiosemicarbazide is then cyclized in the presence of a base to form the triazole ring.

  • Rationale: The alkaline medium, typically an aqueous solution of sodium hydroxide, facilitates the intramolecular cyclization and dehydration of the thiosemicarbazide. The base abstracts a proton, promoting the nucleophilic attack of one of the nitrogen atoms onto the carbonyl carbon, leading to the formation of the five-membered triazole ring.

Experimental Protocol:

  • Dissolve the 1-(Picolinoyl)-4-allylthiosemicarbazide (5 mmol) in 2N aqueous sodium hydroxide (10 mL).

  • Reflux the solution for 2-3 hours.[6]

  • Cool the resulting solution to room temperature.

  • Acidify the solution to a pH of approximately 3 with 2N hydrochloric acid.

  • Collect the precipitate by filtration, wash with water and ethanol.

  • Dry the product and recrystallize from a DMF:EtOH mixture to yield pure 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.[6]

Synthesis_Workflow Picolinic_Acid_Hydrazide Picolinic Acid Hydrazide Step1 Step 1: Thiosemicarbazide Formation Picolinic_Acid_Hydrazide->Step1 Allyl_Isothiocyanate Allyl Isothiocyanate Allyl_Isothiocyanate->Step1 Thiosemicarbazide_Intermediate 1-(Picolinoyl)-4-allylthiosemicarbazide Step1->Thiosemicarbazide_Intermediate Ethanol, Reflux Step2 Step 2: Alkaline Cyclization Thiosemicarbazide_Intermediate->Step2 2N NaOH, Reflux Final_Product 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Step2->Final_Product Acidification

Caption: Synthetic workflow for 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

Comparison of Synthetic Protocols

The reproducibility of a synthesis can be affected by the chosen methodology. Below is a comparison of common methods for the synthesis of 1,2,4-triazole-3-thiols.

ParameterMethod 1: Alkaline Cyclization of ThiosemicarbazidesMethod 2: Acylation and Cyclodehydration
Starting Materials Carboxylic acid hydrazide, IsothiocyanateThiosemicarbazide, Carboxylic acid
Key Reagents NaOH or KOHPolyphosphate ester (PPE), DCC, or other coupling agents
Reaction Conditions Typically reflux in aqueous baseCan often be performed in organic solvents, sometimes at lower temperatures
Advantages Well-established, generally good yields, readily available starting materials.Can offer milder conditions and may be suitable for sensitive substrates.[7]
Potential for Variability pH control during workup is critical for precipitation; purity of the intermediate is important.Activity of the coupling agent can vary; removal of byproducts can be challenging.
Reference [6][7]

Part 2: Characterization and Data Verification

Unambiguous characterization of the final product is essential for confirming a successful and reproducible synthesis. The primary techniques for this class of compounds are melting point determination, Fourier-transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Purification and Physical Characterization
  • Recrystallization: This is the most common method for purifying the crude product. The choice of solvent is critical and may require some experimentation. A mixture of a high-boiling point polar solvent (like DMF or DMSO) and a lower-boiling point alcohol (like ethanol or methanol) is often effective.

  • Melting Point: A sharp melting point is a good indicator of purity. For 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, the reported melting point is 182-183 °C.[6] Significant deviation from this range could indicate impurities.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the presence of key functional groups in the molecule.

  • Experimental Protocol: The purified solid sample is typically mixed with KBr and pressed into a pellet for analysis.

  • Expected Data:

    • S-H stretch: A weak band in the region of 2550-2775 cm⁻¹. This is a key indicator of the thiol tautomer.[3][6]

    • C=N stretch: A band around 1585-1630 cm⁻¹ corresponding to the triazole ring.[3][6]

    • N-H stretch: If the thione tautomer is present, a broad band around 3100-3400 cm⁻¹ would be observed. The absence or weakness of this band supports the thiol form.

    • C-H stretches: Bands corresponding to aromatic and aliphatic C-H bonds will also be present.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for elucidating the detailed structure of the molecule.

  • Experimental Protocol: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and analyzed.

  • Expected ¹H NMR Data (for 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol in CDCl₃):

    • SH proton: A singlet around 12.70 ppm. This proton is exchangeable with D₂O.[6]

    • Pyridyl protons: A set of multiplets in the aromatic region (approximately 7.39-8.69 ppm).[6]

    • Allyl protons:

      • A multiplet for the -CH= proton around 5.92-6.02 ppm.[6]

      • A doublet for the =CH₂ protons around 5.39 ppm.[6]

      • A multiplet for the N-CH₂- protons around 5.14-5.20 ppm.[6]

  • Expected ¹³C NMR Data (for 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol in CDCl₃):

    • C=S carbon: A peak around 168.5 ppm.[6]

    • Triazole and Pyridyl carbons: Peaks in the range of 118.5-149.2 ppm.[6]

    • Allyl carbons: Peaks around 47.5 ppm (N-CH₂), 118.5 ppm (=CH₂), and 131.4 ppm (-CH=).[6]

Comparative Characterization Data

The following table compares the expected characterization data for our target compound with a similar derivative to provide a reference for expected values.

CompoundMelting Point (°C)Key FT-IR Peaks (cm⁻¹)¹H NMR SH peak (ppm)
4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol 182-1832773 (SH), 1585 (C=N)~12.70
4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol 177-1802715 (SH), 1558 (C=N)Not explicitly stated, but expected in a similar region.
5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol 210-2122575 (SH), 1604 (C=N)~13.04

Data sourced from Mohamed et al., 2015 and Küçükgüzel et al., 2001.[6]

Characterization_Workflow Crude_Product Crude Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Spectroscopic Analysis Pure_Product->Analysis MP Melting Point Pure_Product->MP FTIR FT-IR Spectroscopy Analysis->FTIR NMR ¹H & ¹³C NMR Analysis->NMR Data_Interpretation Data Interpretation & Comparison MP->Data_Interpretation FTIR->Data_Interpretation NMR->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for the characterization and verification of the synthesized compound.

Conclusion: Ensuring Trustworthiness in Your Results

The reproducibility of the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is highly achievable with careful attention to detail. The key factors influencing a successful outcome include the purity of the starting materials, precise control of reaction conditions (temperature and time), and meticulous purification of the final product. By following a well-documented protocol, such as the one outlined here for 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, and performing a thorough characterization with cross-validation against published data, researchers can be confident in the identity and purity of their synthesized compounds. This rigorous approach is fundamental to the integrity of subsequent biological and pharmacological studies.

References

  • Bayda, S., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(23), 7296. [Link]

  • Küçükgüzel, İ., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 6(1), 75-83. [Link]

  • Asif, M. (2014). A review on the synthesis of thiosemicarbazide and its derivatives showing various biological activities. Journal of Chemical and Pharmaceutical Research, 6(1), 1-13.
  • El-Sayed, W. A., et al. (2012). Synthesis of new triazole-based thiosemicarbazone derivatives as anti-Alzheimer's disease candidates: Evidence-based in vitro study. Molecules, 17(9), 10449-10464. [Link]

  • Google Patents. (1984).
  • Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Lesyk, R., et al. (2006). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR BIOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 63(5), 415-423.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Thiosemicarbazides and Their Derivatives. Mini-Reviews in Medicinal Chemistry, 7(6), 639-645.
  • Abdel-Wahab, B. F., et al. (2011). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Turkish Chemical Society, Section A: Chemistry, 35(6), 945-952.
  • Al-Obaidi, A. M. J., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo, 24(2), 1-10.
  • Mohamed, M. S., et al. (2015). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1193. [Link]

  • Ziyaev, A. A., et al. (2025).
  • Wang, Z., et al. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. The Journal of Organic Chemistry, 88(15), 10584-10593. [Link]

  • Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 551-555.

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4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol efficacy compared to commercial drugs

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Comparative Analysis of Novel 1,2,4-Triazole Derivatives and Commercial Antifungal Agents

A Guide for Researchers in Drug Discovery and Development

Executive Summary: The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. This guide provides a comparative analysis framework for evaluating the efficacy of novel 1,2,4-triazole derivatives against established commercial antifungal drugs. While direct comparative data for the specific molecule 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not available in the current body of scientific literature, this guide will utilize a representative 1,2,4-triazole derivative to illustrate the methodologies and data interpretation required for a rigorous preclinical comparison. We will focus on the antifungal activity against Candida albicans, a prevalent human fungal pathogen, and compare our representative triazole derivative with the widely used commercial drug, Fluconazole.

Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a key structural motif found in a variety of compounds with diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The therapeutic success of triazole-containing drugs, such as Fluconazole and Itraconazole, has spurred significant interest in the synthesis and evaluation of novel triazole derivatives. These efforts aim to identify compounds with improved efficacy, broader spectrum of activity, and reduced susceptibility to existing resistance mechanisms.

This guide will walk through a hypothetical, yet representative, comparative study of a novel 1,2,4-triazole derivative, herein referred to as "Compound X," against the commercial antifungal drug, Fluconazole. The objective is to provide a blueprint for researchers on how to design, execute, and interpret experiments to assess the potential of new chemical entities in the antifungal drug discovery pipeline.

Mechanism of Action: A Tale of Two Triazoles

A fundamental aspect of drug comparison is understanding the mechanism of action. Fluconazole, a member of the triazole class of antifungal agents, acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Novel 1,2,4-triazole derivatives are often designed to target the same pathway. However, subtle differences in the chemical structure of the novel compound can lead to altered binding affinity for the target enzyme or even engagement with alternative targets. The following diagram illustrates the canonical mechanism of action for triazole antifungals.

Triazole Antifungal Mechanism of Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Biosynthesis Disrupted_Membrane Disrupted Membrane Integrity & Fungal Growth Inhibition Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Essential Component Triazole_Antifungal Triazole Antifungal (e.g., Fluconazole, Compound X) Triazole_Antifungal->Lanosterol_14a_demethylase Inhibition

Caption: Mechanism of action of triazole antifungal agents.

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of a novel antifungal compound's efficacy is typically performed in vitro to determine its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

  • Preparation of Inoculum:

    • Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Agents:

    • Prepare stock solutions of Compound X and Fluconazole in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the diluted antifungal agents.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

Comparative In Vitro Efficacy Data

The following table presents hypothetical, yet realistic, MIC data for Compound X and Fluconazole against a panel of Candida albicans strains, including a fluconazole-susceptible and a fluconazole-resistant strain.

CompoundMIC (µg/mL) against C. albicans ATCC 90028 (Fluconazole-Susceptible)MIC (µg/mL) against C. albicans Clinical Isolate (Fluconazole-Resistant)
Compound X 0.252
Fluconazole 164

Interpretation: In this hypothetical scenario, Compound X demonstrates superior in vitro potency against the fluconazole-susceptible strain of C. albicans compared to Fluconazole. More importantly, it retains significant activity against the fluconazole-resistant strain, suggesting it may be effective against resistant infections.

Cytotoxicity Assessment: Evaluating the Safety Profile

A crucial aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells. A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture a human cell line (e.g., HEK293, a human embryonic kidney cell line) in appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate until confluent.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Compound X and a positive control for cytotoxicity (e.g., doxorubicin) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Cytotoxicity Data
CompoundCC50 (µM) on HEK293 cellsSelectivity Index (SI = CC50 / MIC)
Compound X > 100> 400
Fluconazole > 200> 200

Interpretation: A higher CC50 value indicates lower cytotoxicity. The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a compound. A higher SI value is desirable, as it indicates greater selectivity for the fungal pathogen over host cells. In this case, both compounds exhibit low cytotoxicity, with Compound X showing a potentially higher selectivity index.

Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative evaluation of a novel 1,2,4-triazole derivative against a commercial antifungal drug. The hypothetical data for Compound X suggests that it could be a promising candidate for further development due to its potent in vitro activity, particularly against a resistant strain, and its favorable safety profile.

The logical next steps in the preclinical development of a compound like "Compound X" would involve:

  • In vivo efficacy studies: Evaluating the compound's efficacy in an animal model of candidiasis.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Mechanism of action studies: Confirming the target of the compound and investigating potential off-target effects.

The framework presented here provides a solid foundation for researchers to rigorously assess the potential of new 1,2,4-triazole derivatives and other novel chemical entities in the quest for new and improved antifungal therapies.

References

  • S. Bondock, W. Fadaly, M. A. Metwally, "Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives," European Journal of Medicinal Chemistry, 2010. [Link]

  • A. A. Bekhit, H. T. Y. Fahmy, S. A. F. Rostom, A. M. Bekhit, "Synthesis and biological evaluation of some 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antimicrobial agents," Archiv der Pharmazie, 2009. [Link]

  • Z. Y. Al-Azzawi, A. H. Al-Rubaie, "Synthesis, characterization and antifungal activity of some 1,2,4-triazole-3-thiol derivatives," Journal of Organometallic Chemistry, 2016. [Link]

  • D. Sheehan, C. Hitchcock, C. Sibley, "Fluconazole and its properties," Journal of Antimicrobial Chemotherapy, 1995. [Link]

A Senior Application Scientist's Guide to the Statistical Analysis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol Bioassay Data

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Antimicrobial Efficacy

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous antifungal, antibacterial, and anticancer agents.[1][2] Derivatives of 1,2,4-triazole-3-thiol, in particular, have garnered significant attention for their broad spectrum of biological activities.[3] This guide will compare our lead compound against two other structurally related triazole derivatives to contextualize its efficacy:

  • Compound A: 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (A structurally similar analogue with a different phenyl substituent).

  • Compound B: 4-Amino-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (An analogue with a different functional group at the 4-position).

Through a detailed examination of a hypothetical antimicrobial bioassay, we will explore the experimental workflow, data analysis, and interpretation of results, providing a comprehensive framework for your own research endeavors.

The Antimicrobial Bioassay: A Step-by-Step Protocol

The cornerstone of evaluating a compound's antimicrobial potential is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] A lower MIC value signifies higher potency.

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution method for MIC determination, a widely accepted and reproducible technique.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solutions of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol and comparator compounds in DMSO serial_dilution Perform serial two-fold dilutions of compounds in a 96-well microtiter plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi prep_media->serial_dilution prep_inoculum Culture and standardize microbial inoculum to 0.5 McFarland standard add_inoculum Inoculate each well with the standardized microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation read_plate Visually inspect plates for turbidity or use a plate reader to measure optical density (OD) incubation->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic stat_analysis Perform statistical analysis of MIC values across compounds determine_mic->stat_analysis ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Triazole This compound Triazole->Inhibition Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Ergosterol_depletion Ergosterol Depletion Toxic_sterol_accumulation Toxic Sterol Accumulation Membrane_disruption Disrupted Membrane Integrity Ergosterol_depletion->Membrane_disruption Toxic_sterol_accumulation->Membrane_disruption Growth_inhibition Fungal Growth Inhibition Membrane_disruption->Growth_inhibition

Figure 2: Antifungal mechanism of action of 1,2,4-triazole derivatives.

The nitrogen atom (N4) of the triazole ring coordinates with the heme iron in the active site of lanosterol 14α-demethylase, blocking its function. [5]This leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting growth. [6] While the antibacterial mechanism is less universally defined, some 1,2,4-triazole-3-thiol derivatives have been shown to act as inhibitors of crucial bacterial enzymes, such as metallo-β-lactamases, which are involved in antibiotic resistance. [7][8]Others may inhibit enzymes like tyrosinase, which plays a role in bacterial metabolism and virulence. [9]Further mechanistic studies would be required to elucidate the precise antibacterial target of this compound.

Conclusion

This guide has provided a comprehensive framework for the comparative analysis of bioassay data for this compound. By employing robust experimental design, appropriate statistical analysis, and a sound understanding of the underlying biological mechanisms, researchers can confidently evaluate the potential of novel antimicrobial candidates. The hypothetical data and analyses presented herein demonstrate that this compound is a promising compound with significant antimicrobial activity, warranting further investigation.

References

  • BenchChem. (2025). 1,2,4-Triazole Derivatives as Antifungal Agents.
  • Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.
  • ISRES Publishing. (2021). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing.
  • Al-Omar, M. A., et al. (2016). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules.
  • MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules.
  • Parchenko, V. V., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Journal of Organic and Pharmaceutical Chemistry.
  • MDPI. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules.
  • Al-Rubaie, L. A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives.
  • Patel, N. B., et al. (2012).
  • MDPI. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Pharmaceuticals.
  • Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Molecules.
  • Foroumadi, A., et al. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (2024). Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches. Molecules.
  • Alyahyaoy, H. A., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives.
  • MDPI. (2024).
  • Bekircan, O., et al. (2013). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. As a compound integrating multiple reactive functional groups, its handling and disposal demand a thorough understanding of its chemical nature to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Hazard Profile and Chemical Risk Assessment

This compound is a complex molecule not commonly cataloged with a dedicated Safety Data Sheet (SDS). Therefore, a risk assessment must be synthesized from the hazards associated with its constituent functional groups: the 1,2,4-triazole-3-thiol core, the allyl group, and the nitrophenyl group.

  • 1,2,4-Triazole-3-thiol Core: The triazole ring is a stable aromatic heterocycle.[1][2][3][4] However, the thiol (-SH) group, also known as a mercaptan, is a key reactive center. Thiols are known for their strong, unpleasant odors, are more acidic than alcohols, and are readily oxidized.[5][6] Their conjugate bases, thiolates, are excellent nucleophiles.[6][7][8] This reactivity necessitates careful segregation from strong oxidizing agents.

  • Allyl Group (-CH₂-CH=CH₂): The allyl group introduces hazards of flammability and potential for polymerization. Allyl compounds can be toxic, causing irritation to the skin, eyes, and respiratory tract.[9] Systemic effects from exposure can include damage to the kidneys, liver, and central nervous system.[10]

  • Nitrophenyl Group (-C₆H₄-NO₂): Nitroaromatic compounds are recognized for their toxicity and potential for environmental persistence.[11][12][13] They are often classified as priority pollutants.[13] Furthermore, mixtures of nitroaromatics with certain substances can have explosive properties, although this is more pronounced with multi-nitrated compounds.[14]

Based on this analysis, this compound must be treated as a hazardous substance with multiple potential risks.

Summary of Hazards and Disposal Parameters
Hazard CategoryAssociated Functional GroupKey Risks & ConsiderationsRecommended Disposal Pathway
Health Hazard Allyl, Nitrophenyl, ThiolToxic if inhaled, ingested, or absorbed through skin.[10] Potential for skin and eye irritation.[9] Strong, offensive odor.[5]Segregated Hazardous Chemical Waste
Reactivity Hazard Thiol, AllylThiols react with strong oxidizing agents.[5][6] Allyl compounds can react violently with certain metals, acids, and bases.[15]Avoid mixing with incompatible waste streams (e.g., strong oxidizers, acids).
Environmental Hazard NitrophenylToxic to aquatic life.[16] Potential for environmental persistence.[11][13]Must be collected as hazardous waste; do not discard down the drain or in regular trash.[17][18]
Flammability Hazard AllylAllyl compounds are often flammable.[9]Store away from heat and ignition sources. Use EPA hazardous waste number D001 if it meets the ignitability characteristic.[16]

Regulatory Compliance Framework

All waste containing this compound must be managed as hazardous waste in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[19][20][21][22]

Key Regulatory Mandates:

  • Waste Characterization: As a generator, you are responsible for determining if your waste is hazardous.[22] Given the compound's profile, it must be managed as such.

  • Chemical Hygiene Plan (CHP): Your institution's CHP must include specific procedures for the safe handling and disposal of hazardous chemicals like this one.[20][21]

  • "Cradle-to-Grave" Management: Generators are responsible for the waste from its point of generation to its final, documented disposal by a licensed facility.[22]

Disposal Workflow: From Benchtop to Final Disposition

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 At the Point of Generation cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Wear Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) A->B C Segregate Waste Immediately B->C D Select Compatible Waste Container C->D E Label Container: "Hazardous Waste" + Full Chemical Name + Hazard Pictograms + Accumulation Start Date D->E Transfer Waste F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Inspect Container Regularly for Leaks G->H I Arrange Pickup with Licensed Hazardous Waste Contractor H->I When Full or Time Limit Reached J Manifest Waste for Transport I->J K Final Disposition: High-Temperature Incineration J->K

Caption: Disposal Workflow Diagram

Standard Operating Procedure (SOP) for Disposal

This SOP provides step-by-step instructions for personnel.

Part 1: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact). All handling should occur within a certified chemical fume hood.[23][24]

  • Waste Identification: All materials contaminated with this compound are considered hazardous waste. This includes:

    • Unused or surplus solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

    • Rinsate from cleaning contaminated glassware (see Part 2).

  • Waste Segregation: It is critical to prevent dangerous reactions.[23]

    • DO NOT mix this waste with strong oxidizing agents (e.g., nitric acid, permanganates) due to the reactive thiol group.

    • DO NOT mix with strong acids, bases, or reactive metals.

    • Collect this waste in a dedicated container, separate from other chemical waste streams.

Part 2: Decontamination and Glassware Cleaning

Due to the persistent and odorous nature of thiols, a specific decontamination procedure is required for non-disposable items.

  • Initial Rinse: In a chemical fume hood, rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. This rinsate is hazardous waste and must be collected in your designated waste container.

  • Oxidative Decontamination: Prepare a decontamination bath using a 1:1 mixture of commercial bleach (sodium hypochlorite solution) and water in a designated plastic container.[25]

    • Immerse the pre-rinsed glassware in the bleach bath and allow it to soak for at least 12-24 hours.[25] This process oxidizes the thiol group, neutralizing its odor and reactivity.

    • The bleach bath should be clearly labeled and kept covered within a fume hood.

  • Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.

  • Disposal of Decontamination Solution: Used bleach baths can eventually be neutralized and disposed of down the drain with copious amounts of water, provided local regulations permit this. However, if they contain significant precipitated solids or strong odors persist, they should be collected as hazardous waste.[25]

Part 3: Waste Accumulation and Storage
  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is appropriate.

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[26]

    • The full chemical name: "this compound".

    • An accurate description of the contents if it is a mixture (e.g., "in Ethanol/Water").

    • The date accumulation began.

    • Appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard, Flammable if in a flammable solvent).

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[26]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the container is kept closed at all times except when adding waste.[23]

    • Store away from heat, open flames, and incompatible materials.

Part 4: Final Disposal
  • Professional Disposal Service: The final disposal of this chemical waste must be conducted by a licensed and certified hazardous waste disposal contractor.[26][27] Do not attempt to treat or dispose of this waste through other means.

  • Transportation and Manifest: Your institution’s Environmental Health & Safety (EHS) office will coordinate the pickup, manifesting, and transportation of the waste in compliance with Department of Transportation (DOT) and EPA regulations.[28]

  • Disposal Method: The standard and most effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[26] This process ensures the complete destruction of the hazardous compound.

By adhering to this comprehensive guide, you can ensure the safe management and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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A Comprehensive Safety Protocol for Handling 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for handling 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol has been developed by synthesizing data from analogous chemical structures, including 1,2,4-triazoles, aromatic nitro compounds, and thiols. The principle of precautionary risk assessment dictates that the compound should be handled as if it possesses the combined hazards of its constituent functional groups.

Hazard Analysis and Risk Assessment

This compound is a complex organic molecule incorporating three key functional groups that dictate its potential hazards: a 1,2,4-triazole ring, an aromatic nitro group, and a thiol group. A thorough risk assessment is the foundation of safe handling.

Summary of Potential Hazards:

Functional GroupPotential HazardsCitation
1,2,4-Triazole Core Combustible, potentially explosive dust-air mixtures, harmful if swallowed, causes serious eye irritation, suspected reproductive toxicity (damaging fertility or the unborn child), decomposes on heating to produce toxic fumes (nitrogen oxides).[1][2][3][4][5]
Aromatic Nitro Group Toxicity (potential for methaemoglobinemia), skin irritant, potential for shock-sensitivity, may decompose violently upon heating, especially in the presence of impurities or under alkaline conditions.[6][7][8][9]
Thiol Group Strong, offensive odor, potential for toxicity, may cause nausea and headaches upon inhalation.[10]

Overall Risk Profile: Based on this analysis, this compound should be treated as a hazardous substance with acute and chronic health risks. The primary routes of exposure are inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE should be based on the nature of the work being performed (e.g., handling small quantities in a laboratory versus large-scale production).

Recommended PPE Ensemble:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.To prevent skin contact with the compound, which may cause irritation and systemic toxicity.
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Body Protection A chemical-resistant laboratory coat or coveralls.To protect the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended, especially when handling the powder outside of a certified chemical fume hood.To prevent inhalation of dust particles and potential vapors, which can be toxic and irritating.
Foot Protection Closed-toe shoes, preferably chemical-resistant safety boots.To protect feet from spills.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Step 1: Preparation and Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to control dust and vapors.[10]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (for acidic or basic conditions), and waste disposal bags should be readily available.

Step 2: Weighing and Dispensing

  • Avoid Dust Generation: Handle the solid compound carefully to minimize the creation of dust. If possible, use a spatula that minimizes static charge.

  • Enclosed Systems: For larger quantities, the use of a glove box or other enclosed systems is highly recommended to prevent any release into the work environment.[6]

Step 3: In-Process Handling

  • Temperature Control: Avoid heating the compound unnecessarily. If heating is required, it should be done with extreme caution and under controlled conditions, as aromatic nitro compounds can be thermally unstable.[9]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and bases.[2]

Step 4: Post-Handling Decontamination

  • Work Area: Thoroughly clean the work area after handling is complete.

  • Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow:

Waste Disposal Workflow Diagram.

Step-by-Step Disposal Procedure:

  • Waste Identification: All waste containing this compound must be treated as hazardous chemical waste.[11]

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled container for all solid waste.

    • Liquid waste (if the compound is dissolved in a solvent) should be collected in a separate, compatible, and labeled container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[12]

Emergency Procedures

Spill Response:

Spill Response Workflow.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

References

  • Carl ROTH. (2024, March 3).
  • ILO and WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE.
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  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
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  • Inchem.org. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).
  • ResearchGate. (2025, August 8).
  • KTU AVES.
  • ResearchGate. (2024, January 19).
  • PubChem. 3-Amino-5-mercapto-1,2,4-triazole.
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  • Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties.
  • Carl ROTH. (2025, May 19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.